molecular formula C7H12O3 B122338 Ethyl 3-ethoxyacrylate CAS No. 1001-26-9

Ethyl 3-ethoxyacrylate

カタログ番号: B122338
CAS番号: 1001-26-9
分子量: 144.17 g/mol
InChIキー: ITQFPVUDTFABDH-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-ethoxyacrylate is a versatile chemical building block prized for its role in advanced synthetic organic chemistry. It serves as a key intermediate in the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs). For instance, it is specifically employed in the synthesis of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a compound of interest in medicinal chemistry research . Beyond pharmaceuticals, this ester is also utilized in the development of specialized polymers, coatings, and adhesives, where its structure contributes to the performance characteristics of the final material . Computational pharmacology profiling suggests that this compound exhibits properties indicative of good bioavailability, including high gastrointestinal absorption and blood-brain barrier permeation, which can be informative for researchers in the early stages of drug design . Modern preparation methods, such as those involving acid-catalyzed reactions, highlight its efficient and scalable production, making it a reliable and accessible reagent for industrial and academic research laboratories . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl (E)-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQFPVUDTFABDH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301798
Record name Ethyl (2E)-3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5941-55-9, 1001-26-9
Record name Ethyl (2E)-3-ethoxy-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5941-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3 ethyoxy-2-propenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-ethoxyacrylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E)-3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3 ETHYOXY-2-PROPENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT67QB527H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl 3-ethoxyacrylate synthesis from ethyl bromoacetate and triethyl orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Ethoxyacrylate from Ethyl Bromoacetate and Triethyl Orthoformate

Abstract

This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, most notably fluoroquinolone antibiotics such as Levofloxacin and Ciprofloxacin.[1] Its value lies in the versatile reactivity of its α,β-unsaturated ester moiety. This guide provides a comprehensive technical overview of a robust and widely utilized method for its synthesis: a two-stage process commencing with a Reformatsky-type reaction between ethyl bromoacetate and triethyl orthoformate, followed by thermal elimination. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and critical analysis of the experimental choices to ensure reproducibility and safety.

Introduction: Strategic Importance of this compound

The strategic importance of this compound in medicinal chemistry stems from its role as a key building block for constructing the core quinolone ring system.[2][3] The presence of the ethoxy group at the β-position provides a latent carbonyl functionality, which is crucial for subsequent cyclization steps in the synthesis of fluoroquinolones. The reaction of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate with cyclopropylamine, for instance, is a key step in forming the quinolone core of Ciprofloxacin.[2] Given its industrial relevance, a thorough understanding of its synthesis is paramount for process optimization and development.[4]

The synthesis route discussed herein is advantageous due to the relative accessibility and cost-effectiveness of the starting materials: ethyl bromoacetate and triethyl orthoformate.[4] The reaction proceeds through a stable intermediate, ethyl 3,3-diethoxypropionate, which can be isolated before its conversion to the final product.[5]

Mechanistic Deep Dive: A Tale of Two Reactions

The overall synthesis is a two-part process: (I) the formation of an organozinc reagent and its subsequent nucleophilic attack on triethyl orthoformate, and (II) the thermal elimination of ethanol to generate the target α,β-unsaturated ester.

Part I: The Reformatsky-Type Reaction to form Ethyl 3,3-Diethoxypropionate

The first stage is a variation of the classic Reformatsky reaction.[6][7] The reaction involves the oxidative insertion of zinc into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate, commonly known as a Reformatsky enolate.[8][9] These organozinc reagents are notably less basic and reactive than their lithium or magnesium (Grignard) counterparts, which prevents undesired self-condensation of the ester.[8][10]

Step 1: Activation of Zinc and Formation of the Reformatsky Enolate The surface of commercially available zinc dust is typically coated with a passivating layer of zinc oxide, which renders it unreactive.[11] Activation is therefore a critical first step to expose the fresh metal surface. This is often achieved by washing with dilute acid to etch away the oxide layer, followed by washing with organic solvents to remove water.[5] A catalytic amount of iodine is frequently added to initiate the reaction.[5] Iodine likely works by creating small defects on the zinc surface and forming a small amount of zinc iodide, which can facilitate the oxidative addition.

The activated zinc then undergoes an oxidative addition with ethyl bromoacetate. The zinc metal inserts itself into the carbon-bromine bond, forming the organozinc reagent, ethyl bromozincacetate.[6]

Step 2: Nucleophilic Attack on Triethyl Orthoformate The generated Reformatsky enolate is a potent carbon-based nucleophile. It attacks the central carbon atom of triethyl orthoformate. Although orthoformates are less electrophilic than aldehydes or ketones, the reaction proceeds, displacing one of the ethoxy groups as a zinc alkoxide salt. Subsequent acidic workup protonates this intermediate to yield ethyl 3,3-diethoxypropionate .[5]

Diagram: Reaction Mechanism - Part I

Reformatsky_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack EtOOC_Br Ethyl Bromoacetate Enolate Reformatsky Enolate (Ethyl Bromozincacetate) EtOOC_Br->Enolate Oxidative Addition Zn Zn(0) (activated) Zn->Enolate Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack Orthoformate Triethyl Orthoformate Orthoformate->Intermediate Product1 Ethyl 3,3-Diethoxypropionate Intermediate->Product1 Intermediate->Product1 Workup H₃O⁺ Workup

Caption: Mechanism of Reformatsky-type reaction.

Part II: Thermal Elimination of Ethanol

The second stage of the synthesis involves the conversion of the stable acetal intermediate, ethyl 3,3-diethoxypropionate, into the final product, this compound. This is achieved through a high-temperature thermal elimination of one molecule of ethanol.[5]

The reaction conditions—heating at high temperatures (190-200 °C) without the need for an acid or base catalyst—are characteristic of a pericyclic elimination, specifically a thermal syn-elimination (E_i mechanism).[12] This type of reaction proceeds through a cyclic transition state. In this case, a six-membered transition state is likely, involving the transfer of a proton from the C2 position to one of the ethoxy oxygens, with the simultaneous cleavage of the C-O bond and formation of the C=C double bond.

Diagram: Reaction Mechanism - Part II

Elimination_Mechanism cluster_2 Step 3: Thermal Elimination (Ei Mechanism) Product1 Ethyl 3,3-Diethoxypropionate TransitionState Cyclic Transition State Product1->TransitionState Heat (Δ) 190-200 °C Product2 This compound TransitionState->Product2 Ethanol Ethanol (byproduct) TransitionState->Ethanol

Caption: Mechanism of thermal elimination.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology. A self-validating protocol is one where the progress and success of each step can be verified before proceeding to the next. This is achieved through in-process controls (IPCs) such as Thin Layer Chromatography (TLC).

Materials and Reagents
ReagentCAS No.Molecular Wt.Key Properties
Ethyl bromoacetate105-36-2167.00Lachrymatory, corrosive
Triethyl orthoformate122-51-0148.20Flammable liquid, moisture sensitive
Zinc Dust (<10 µm)7440-66-665.38Flammable solid
Iodine7553-56-2253.81Corrosive, solid
Benzene (Anhydrous)71-43-278.11Flammable, carcinogen
Acetic Acid64-19-760.05Corrosive
Saturated NaHCO₃--Basic solution
Anhydrous Na₂SO₄7757-82-6142.04Drying agent
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Nitrogen/Argon gas inlet

  • Apparatus for vacuum distillation

Step-by-Step Procedure

Diagram: Experimental Workflow

Workflow A 1. Zinc Activation (Acid/Solvent Wash, Drying) B 2. Setup Reaction (Flask, N₂ atmosphere, Iodine, Benzene) A->B C 3. Reformatsky Reaction (Add Ethyl Bromoacetate & Triethyl Orthoformate) Reflux for 6h B->C D IPC-1: TLC Monitoring (Consumption of Ethyl Bromoacetate) C->D E 4. Workup (Quench, Acidify, Extract, Wash, Dry) D->E Reaction Complete F 5. Purification 1 (Vacuum Distillation) E->F G Isolate Intermediate: Ethyl 3,3-Diethoxypropionate F->G H 6. Thermal Elimination (Heat Intermediate at 190-200 °C for 2h) G->H I IPC-2: TLC/GC-MS Monitoring (Formation of Product) H->I J 7. Purification 2 (Final Distillation - Optional) I->J Reaction Complete K Isolate Final Product: This compound J->K

Caption: Step-by-step experimental workflow.

Part 1: Synthesis of Ethyl 3,3-Diethoxypropionate [5]

  • Zinc Activation: Wash 40 g of zinc powder sequentially with dilute HCl, deionized water (3x), methanol, and acetone. Dry thoroughly under vacuum at 100 °C for at least 10 minutes to remove all residual solvents.

  • Reaction Setup: To a dry 100 mL three-necked flask under a nitrogen atmosphere, add 25 g of the activated zinc powder, a catalytic crystal of iodine, and 6 mL of anhydrous benzene.

  • Initiation: Heat the mixture to reflux with stirring. The disappearance of the purple iodine color indicates the reaction has been initiated.

  • Addition of Reactants: Prepare a solution of ethyl bromoacetate (8.35 g, 0.05 mol) and triethyl orthoformate (8.89 g, 0.06 mol). Add this solution dropwise to the refluxing zinc suspension over 45 minutes.

  • Reaction: After the initial addition, add another portion of activated zinc powder (6.25 g). Continue to heat at reflux for 6 hours.

  • In-Process Control (IPC-1): Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system). The reaction is complete when the spot corresponding to ethyl bromoacetate has been consumed.

  • Workup: Cool the reaction mixture and pour it into a beaker containing 100 mL of ice-water. Add excess acetic acid to dissolve any remaining zinc. Separate the organic layer (ether can be used for extraction).

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by vacuum distillation, collecting the fraction at 79-81 °C (at 1.5 mmHg) to yield ethyl 3,3-diethoxypropionate as a colorless oil. A typical yield for this step is approximately 29.4%.[5]

Part 2: Synthesis of this compound [5]

  • Thermal Elimination: Place the purified ethyl 3,3-diethoxypropionate (e.g., 2.8 g) in a round-bottom flask fitted with a reflux condenser.

  • Heating: Heat the oil at 190-200 °C for 2 hours. The reaction can be monitored by TLC or GC-MS for the appearance of the product and disappearance of the starting material.

  • Completion: The reaction is typically quantitative, yielding this compound as a colorless liquid with a distinct odor. Further purification by distillation is usually not required if the starting intermediate was pure. The reported yield for this step is 100%.[5]

Quantitative Data Summary
StageProductStarting MaterialsConditionsYieldReference
Part 1 Ethyl 3,3-diethoxypropionateEthyl bromoacetate, Triethyl orthoformate, ZnBenzene, Reflux, 6h29.4%[5]
Part 2 This compoundEthyl 3,3-diethoxypropionateNeat, 190-200 °C, 2h100%[5]

Safety and Handling: A Scientist's Responsibility

Adherence to safety protocols is non-negotiable. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Ethyl Bromoacetate: This compound is a potent lachrymator (tear-producing agent) and is corrosive.[9] All handling must be performed within a certified chemical fume hood.[9] Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately with copious amounts of water.[13]

  • Triethyl Orthoformate: This is a flammable liquid. Keep away from ignition sources. It is also moisture-sensitive, and reactions should be conducted under an inert atmosphere to prevent hydrolysis.

  • Zinc Dust: Finely divided zinc powder is a flammable solid and can ignite upon contact with air, especially when dry. Handle under an inert atmosphere where possible.

  • Benzene: Benzene is a known carcinogen and is highly flammable. If possible, consider substituting it with a less hazardous solvent like THF or toluene, although this may require re-optimization of the reaction conditions.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for the entire procedure.

Conclusion: A Gateway to Advanced Pharmaceuticals

The synthesis of this compound via a Reformatsky-type reaction followed by thermal elimination is a classic yet highly relevant transformation in organic chemistry. It demonstrates fundamental principles of organometallic chemistry and reaction mechanisms while providing a critical intermediate for the pharmaceutical industry. By understanding the causality behind each experimental step—from the necessity of zinc activation to the conditions driving the final elimination—researchers can confidently and safely execute this synthesis. The robustness of this method ensures that this compound will remain an accessible and vital component in the development of life-saving medicines.

References

Spectroscopic Fingerprinting of Ethyl 3-ethoxyacrylate: A Technical Guide to NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-ethoxyacrylate is a versatile α,β-unsaturated ester with applications as a key intermediate in organic synthesis and pharmaceutical development.[1][2] Its chemical structure, featuring an acrylate backbone, a vinyl ether moiety, and two ethyl groups, gives rise to a distinct spectroscopic profile. A thorough understanding of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is paramount for researchers in confirming its identity, assessing its purity, and understanding its reactivity.

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. We will delve into the theoretical underpinnings of the expected spectral features, supported by data from analogous compounds, and provide practical, field-proven protocols for data acquisition and interpretation. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently analyze and interpret the spectroscopic data of this important molecule.

Molecular Structure and Isomerism

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the substituents on the double bond will influence the chemical shifts and coupling constants observed in the NMR spectra. This guide will primarily focus on the analysis of the more common (E)-isomer, while also discussing the spectral differences that would arise from the presence of the (Z)-isomer.

Figure 1: Molecular structure of (E)-Ethyl 3-ethoxyacrylate with atom numbering for NMR assignments.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the connectivity and chemical environment of the protons in the molecule. The spectrum is predicted to show five distinct signals, corresponding to the five non-equivalent sets of protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 (CH₃ of ester)~1.25triplet~7.13H
H-2 (CH₂ of ester)~4.15quartet~7.12H
H-4 (vinylic)~5.10doublet~12.51H
H-5 (vinylic)~7.60doublet~12.51H
H-7 (CH₃ of ether)~1.35triplet~7.03H
H-6 (CH₂ of ether)~3.90quartet~7.02H
Interpretation of the ¹H NMR Spectrum
  • Ethyl Ester Group (H-2, H-3): The ethyl group of the ester will present as a classic ethyl pattern. The methyl protons (H-3) are expected to resonate upfield around 1.25 ppm as a triplet due to coupling with the adjacent methylene protons (H-2). The methylene protons (H-2) will appear as a quartet around 4.15 ppm, deshielded by the adjacent ester oxygen.

  • Vinylic Protons (H-4, H-5): The two protons on the double bond are diastereotopic and will appear as two distinct signals. The proton at C4 (H-4) is expected to be a doublet around 5.10 ppm. The proton at C5 (H-5), being closer to the electron-withdrawing carbonyl group, will be significantly deshielded and appear as a doublet further downfield around 7.60 ppm. For the (E)-isomer, a large coupling constant of approximately 12.5 Hz is expected, characteristic of a trans-relationship between the vinylic protons.

  • Ethyl Ether Group (H-6, H-7): The ethyl group of the ether will also show a typical ethyl pattern. The methyl protons (H-7) will resonate as a triplet around 1.35 ppm, while the methylene protons (H-6), being attached to the ether oxygen, will be a quartet around 3.90 ppm.

¹³C NMR Spectroscopic Analysis

The broadband proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~166
C-2 (CH₂ of ester)~60
C-3 (CH₃ of ester)~14
C-4 (vinylic)~98
C-5 (vinylic)~162
C-6 (CH₂ of ether)~68
C-7 (CH₃ of ether)~15
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C-1): The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the downfield end of the spectrum, typically around 166 ppm.

  • Vinylic Carbons (C-4, C-5): The two sp² hybridized carbons of the double bond will have distinct chemical shifts. C-4, attached to the ether oxygen, is expected to resonate around 98 ppm. C-5, being β to the carbonyl group, will be significantly deshielded and appear around 162 ppm.

  • Alkyl Carbons (C-2, C-3, C-6, C-7): The sp³ hybridized carbons of the two ethyl groups will appear in the upfield region of the spectrum. The methylene carbons attached to oxygen (C-2 and C-6) will be in the 60-70 ppm range, while the terminal methyl carbons (C-3 and C-7) will be found further upfield, around 14-15 ppm.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound will be dominated by absorptions arising from the vibrations of its key functional groups: the α,β-unsaturated ester and the vinyl ether.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100-3000=C-HStretch
~2980-2850C-H (alkyl)Stretch
~1715-1730C=O (α,β-unsaturated ester)Stretch
~1620-1640C=C (alkene)Stretch
~1250-1000C-OStretch
Interpretation of the IR Spectrum
  • C=O Stretch: A strong, sharp absorption band in the region of 1715-1730 cm⁻¹ is characteristic of the carbonyl stretching vibration of an α,β-unsaturated ester.[3][4] Conjugation with the double bond lowers the frequency compared to a saturated ester.

  • C=C Stretch: The stretching vibration of the carbon-carbon double bond is expected to appear as a medium-intensity band around 1620-1640 cm⁻¹.

  • C-H Stretches: The spectrum will show C-H stretching vibrations for both sp² (=C-H) and sp³ (alkyl) hybridized carbons. The =C-H stretch will appear just above 3000 cm⁻¹, while the alkyl C-H stretches will be observed just below 3000 cm⁻¹.

  • C-O Stretches: Strong C-O stretching bands from both the ester and ether linkages will be present in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a standard proton-decoupled pulse program.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.

    • Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integration (1H) and Peak Picking proc3->proc4 proc5 Assign Signals proc4->proc5

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The spectroscopic analysis of this compound by NMR and IR provides a detailed and unambiguous characterization of its molecular structure. The ¹H and ¹³C NMR spectra offer precise information about the connectivity and electronic environment of each atom, while the IR spectrum confirms the presence of the key functional groups. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound, enabling them to confidently verify its identity and purity, which is a critical step in any synthetic or drug development workflow.

References

An In-depth Technical Guide to Ethyl 3-Ethoxyacrylate (CAS 1001-26-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethoxyacrylate, identified by the CAS number 1001-26-9, is a versatile organic compound that serves as a crucial intermediate in various synthetic applications, most notably in the pharmaceutical industry.[1] This guide provides a comprehensive overview of its chemical characteristics, synthesis methodologies, safety protocols, and its significant role as a building block in the synthesis of complex molecules. Its bifunctional nature, possessing both an acrylate ester and an enol ether moiety, makes it a reactive and valuable reagent for constructing heterocyclic systems and other intricate molecular architectures.[2]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristically sweet odor.[3] It is soluble in many common organic solvents and has limited solubility in water.[4] The stability of this compound under standard conditions makes it a practical choice for a variety of laboratory and industrial applications.[2]

PropertyValueReference(s)
CAS Number 1001-26-9
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol [5]
Appearance Colorless to light yellow liquid[3]
Boiling Point 195-196 °C (lit.)[6]
Density 0.998 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.446 (lit.)
Flash Point 76 °C (169 °F) - closed cup[4]
Solubility Soluble in water[4]
Storage Temperature 2-8°C

Spectroscopic Data and Characterization

A complete spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following outlines the expected spectral data based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the two ethyl groups and the vinyl protons. The vinyl protons will appear as doublets, with their coupling constant indicating the stereochemistry of the double bond (cis or trans isomers may be present).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the olefinic carbons, the carbons of the two ethoxy groups, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically around 1700-1730 cm⁻¹. Other significant peaks will include C=C stretching of the alkene and C-O stretching of the ether and ester functionalities.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of ethoxy and ethyl groups.

Synthesis Methodologies

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

Method 1: Reaction of Ethyl Bromoacetate and Triethyl Orthoformate

A common and straightforward method involves the reaction of ethyl bromoacetate with triethyl orthoformate.[7] This reaction is typically carried out at elevated temperatures and can provide good yields of the desired product, making it suitable for industrial-scale production.[7]

Workflow for Synthesis via Ethyl Bromoacetate:

A Ethyl Bromoacetate C Reaction at elevated temperature A->C B Triethyl Orthoformate B->C D This compound C->D

Caption: Synthesis of this compound.

Method 2: From Vinyl Ethyl Ether and Trichloroacetyl Chloride

An alternative synthesis involves the reaction of vinyl ethyl ether with trichloroacetyl chloride, followed by treatment with an organic base and ethanol, and subsequent elimination catalyzed by an acid.[8][9] This multi-step process offers a pathway from readily available starting materials.[8]

Experimental Protocol (Adapted from Patent CN109438237B): [8]

  • Step 1: Slowly add vinyl ethyl ether to trichloroacetyl chloride in a reaction vessel, maintaining the temperature at 25-30 °C. Allow the reaction to proceed for several hours.

  • Step 2: Remove low-boiling byproducts by distillation under reduced pressure.

  • Step 3: Add triethylamine and ethanol to the reaction mixture and stir at a controlled temperature (e.g., 35 °C) for several hours.

  • Step 4: Filter the mixture to remove solid byproducts. The filtrate is then subjected to reduced pressure distillation to remove ethanol.

  • Step 5: Add potassium bisulfate to the residue and heat to around 80-100 °C while bubbling nitrogen through the mixture.

  • Step 6: Purify the final product by reduced pressure distillation to obtain this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to its ability to participate in cyclization and condensation reactions.

Role in the Synthesis of Zaleplon

A notable application of this compound is in the preparation of intermediates for the synthesis of Zaleplon, a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.[4][10] Specifically, it is used in the synthesis of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a principal impurity of Zaleplon.[4] The synthesis of Zaleplon itself involves the cyclisation of 3-amino-4-cyanopyrazole with an appropriate propenone derivative.[11] While not directly in the main synthetic pathway of Zaleplon, its use in preparing a known impurity highlights its relevance in the quality control and process understanding of this pharmaceutical.

Logical Flow of Zaleplon Synthesis and the Role of Related Intermediates:

A 3-Amino-4-cyanopyrazole C Cyclisation Reaction A->C B N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide B->C D Zaleplon C->D E This compound F Synthesis of Impurities/Analogues E->F G Zaleplon Impurity F->G

Caption: Zaleplon synthesis and related intermediates.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

GHS Hazard Information
  • Pictogram: Exclamation Mark[4]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Storage and Stability

Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C. The compound is stable under recommended storage conditions.[12]

Conclusion

This compound (CAS 1001-26-9) is a significant chemical intermediate with well-defined properties and established synthesis routes. Its utility in the pharmaceutical industry, particularly in the context of active pharmaceutical ingredients like Zaleplon, underscores its importance for researchers and drug development professionals. A thorough understanding of its chemistry, synthesis, and safety is paramount for its effective and safe utilization in both research and manufacturing environments.

References

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 3-Ethoxyacrylate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 3-ethoxyacrylate is a valuable intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients.[1] Its bifunctional nature, possessing both an electron-deficient alkene and an ester moiety, makes it a versatile building block. A thorough understanding of the reaction mechanisms governing its formation is paramount for researchers, scientists, and drug development professionals seeking to optimize existing synthetic routes or develop novel, efficient, and scalable processes. This guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the underlying mechanistic principles, the causality behind experimental choices, and field-proven protocols.

Introduction: The Synthetic Value of this compound

This compound (IUPAC name: ethyl (E)-3-ethoxyprop-2-enoate) is a key precursor in organic synthesis.[2] Its structure is characterized by an α,β-unsaturated ester system, which is further activated by an ethoxy group at the β-position. This electronic arrangement makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, a reactivity profile that is central to its utility. This guide will explore the core reaction mechanisms for its synthesis, providing a comparative analysis to inform process development and optimization.

Mechanistic Pathway I: Conjugate Addition to an Activated Alkyne

The most direct and atom-economical approach to this compound is the conjugate (or Michael) addition of ethanol to ethyl propiolate.[3] This reaction leverages the high electrophilicity of the alkyne, which is activated by the electron-withdrawing ethyl ester group. The choice of catalyst is critical in this pathway and dictates the precise nature of the mechanism.

Base-Catalyzed Michael Addition

In the presence of a base, ethanol is deprotonated to form the ethoxide ion, a potent nucleophile. This initiates a classic Michael addition cascade.[4]

Mechanism:

  • Deprotonation: A catalytic amount of a suitable base (e.g., sodium ethoxide, triethylamine) deprotonates ethanol to generate the nucleophilic ethoxide anion.[5]

  • Nucleophilic Attack: The ethoxide ion attacks the β-carbon of the ethyl propiolate in a 1,4-conjugate addition fashion.[4] This is the rate-determining step.[6] The π-electrons of the alkyne are pushed onto the α-carbon, forming a transient enolate intermediate.

  • Protonation: The enolate intermediate is a strong base and is rapidly protonated by a molecule of ethanol, regenerating the ethoxide catalyst and yielding the final this compound product.[7]

The reaction typically yields the more thermodynamically stable E-isomer.[6]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation EtOH Ethanol EtO- Ethoxide (Nucleophile) EtOH->EtO- Base Base BH+ Protonated Base Base->BH+ Propiolate Ethyl Propiolate EtO-->Propiolate 1,4-Addition Enolate Enolate Intermediate Propiolate->Enolate Final_Product This compound Enolate->Final_Product EtOH_regen Ethanol EtOH_regen->Enolate EtO-_regen Ethoxide (Catalyst Regenerated) EtOH_regen->EtO-_regen

Caption: Base-Catalyzed Michael Addition of Ethanol to Ethyl Propiolate.

Copper(I)-Catalyzed Addition

Transition metal catalysis offers an alternative, often milder, route. Copper(I) salts are particularly effective for the conjugate addition of alcohols to activated alkynes.[8]

Mechanism:

The precise mechanism can be complex, but a plausible pathway involves the formation of a copper acetylide or activation of the alcohol.

  • Coordination: The Cu(I) catalyst coordinates to the alkyne, increasing its electrophilicity and facilitating the nucleophilic attack.

  • Nucleophilic Addition: Ethanol, a weaker nucleophile than ethoxide, can now add across the triple bond. This may proceed through an intermediate where the alcohol is also coordinated to the copper center.[9][10]

  • Proton Transfer & Isomerization: Subsequent proton transfer and catalyst dissociation yield the final product. The stereochemical outcome (syn- or anti-addition) can be influenced by the specific copper catalyst and reaction conditions.[9]

Expertise & Experience Insight: The choice between base- and copper-catalysis depends on the substrate's sensitivity. For complex molecules with base-labile functional groups, the milder, neutral conditions of copper catalysis are often preferred. However, for large-scale industrial synthesis where cost is a primary driver, the use of a simple base catalyst may be more economical.

Mechanistic Pathway II: The Acetal Elimination Route

A common and industrially relevant strategy involves the formation of an acetal intermediate, Ethyl 3,3-diethoxypropanoate, followed by the elimination of one equivalent of ethanol to generate the desired acrylate.

Formation of Ethyl 3,3-diethoxypropanoate

This key intermediate can be synthesized via several methods. One of the most robust and well-documented is the reaction of trichloroacetyl chloride with ethyl vinyl ether, followed by treatment with ethanol.[11]

Mechanism:

  • Acylation of Enol Ether: Trichloroacetyl chloride reacts with ethyl vinyl ether in an acylation reaction. The electron-rich double bond of the enol ether attacks the electrophilic carbonyl carbon of the acid chloride.[11]

  • Haloform-type Reaction: The resulting intermediate, 1,1,1-trichloro-4-ethoxy-3-buten-2-one, is then treated with ethanol and a base (e.g., potassium carbonate). This initiates a haloform-type reaction sequence, ultimately substituting the trichloromethyl group and forming the stable acetal, Ethyl 3,3-diethoxypropanoate.[1][11]

G Start1 Trichloroacetyl Chloride Intermediate1 1,1,1-trichloro-4-ethoxy- 3-buten-2-one Start1->Intermediate1 Start2 Ethyl Vinyl Ether Start2->Intermediate1 Intermediate2 Ethyl 3,3-diethoxypropanoate Intermediate1->Intermediate2 Reagent1 Ethanol + K2CO3 Reagent1->Intermediate1

Caption: Synthesis of the Acetal Intermediate.

An alternative synthesis of the acetal involves a zinc-mediated reaction between ethyl bromoacetate and triethyl orthoformate.[2]

Acid-Catalyzed Elimination of Ethanol

The crucial final step is the elimination of ethanol from Ethyl 3,3-diethoxypropanoate. This is typically achieved by heating in the presence of an acid catalyst, such as potassium bisulfate or sulfuric acid.[12]

Mechanism:

This reaction proceeds via a mechanism analogous to the acid-catalyzed dehydration of an alcohol, likely following an E1 pathway.

  • Protonation: An acid catalyst protonates one of the ethoxy groups, converting it into a good leaving group (ethanol).[13]

  • Loss of Leaving Group: The protonated ethoxy group departs as a neutral ethanol molecule, generating a resonance-stabilized carbocation (an oxocarbenium ion). This is the rate-determining step.

  • Deprotonation: A base (e.g., HSO₄⁻ or another molecule of ethanol) removes a proton from the adjacent carbon (the α-carbon), leading to the formation of the carbon-carbon double bond and regenerating the acid catalyst.[12]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Loss of Leaving Group (Rate-Determining) cluster_2 Step 3: Deprotonation Acetal Ethyl 3,3-diethoxypropanoate Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal H+ H+ (catalyst) H+->Protonated_Acetal Carbocation Oxocarbenium Ion (Resonance Stabilized) Protonated_Acetal->Carbocation -EtOH EtOH_leaving Ethanol Final_Product This compound Carbocation->Final_Product Base_deprotonate Base Base_deprotonate->Carbocation H+_regen H+ (Catalyst Regenerated) Base_deprotonate->H+_regen

Caption: Acid-Catalyzed Elimination of Ethanol from the Acetal Intermediate.

Mechanistic Pathway III: Palladium-Catalyzed Reaction of Ethyl Acrylate

A distinct approach involves the reaction of ethanol with a more readily available starting material, ethyl acrylate. This transformation requires a palladium catalyst.[14]

Mechanism:

Palladium-catalyzed cross-coupling reactions typically involve a cycle of oxidative addition, migratory insertion, and reductive elimination or β-hydride elimination.[15] The reaction of ethyl acrylate and ethanol likely proceeds through a Wacker-type or Heck-type mechanism.

  • Oxidative Addition/Coordination: The Pd(0) catalyst coordinates to the ethyl acrylate.

  • Nucleophilic Attack: Ethanol attacks the coordinated alkene. This is in contrast to the Michael addition, where the nucleophile attacks the uncoordinated alkene.

  • β-Hydride Elimination: A palladium-hydride species is formed, which then undergoes β-hydride elimination to form the enol ether product and regenerate the Pd(0) catalyst.

Trustworthiness Note: This method often produces a significant amount of the acetal, ethyl 3,3-diethoxypropionate, as a byproduct.[3] This suggests a competing pathway where a second molecule of ethanol adds to the intermediate. The high cost and potential for heavy metal contamination from the palladium catalyst can also be drawbacks for industrial applications.[3]

Comparative Analysis and Data Presentation

The choice of synthetic route is a critical decision based on factors such as raw material cost, scalability, atom economy, and desired product purity.

Synthetic Pathway Starting Materials Key Intermediate(s) Catalyst/Reagents Advantages Disadvantages
Michael Addition Ethyl propiolate, EthanolNoneBase (e.g., NaOEt) or Cu(I) saltsHigh atom economy, direct routeEthyl propiolate is expensive
Acetal Elimination Trichloroacetyl chloride, Ethyl vinyl ether, EthanolEthyl 3,3-diethoxypropanoateK₂CO₃, Acid (e.g., KHSO₄)Utilizes cheaper feedstocks, high yield, scalable[11]Multi-step process, generates waste
Palladium-Catalyzed Ethyl acrylate, Ethanol(None)PdCl₂ / co-catalystUses readily available ethyl acrylateExpensive catalyst, moderate yield of desired product, byproduct formation[3]

Experimental Protocols

The following protocols are representative of the methodologies described and are intended for research and development purposes.

Protocol 6.1: Synthesis of Ethyl 3,3-diethoxypropanoate (Acetal Intermediate)

Adapted from Organic Syntheses.[11]

  • Step A: Acylation. Charge a 500-mL, two-necked, round-bottomed flask equipped with a pressure-equalizing addition funnel, nitrogen inlet, and magnetic stirring bar with trichloroacetyl chloride (173 g, 0.96 mol).

  • Under a nitrogen atmosphere, cool the flask in an ice bath to 0°C.

  • Add ethyl vinyl ether (137 g, 1.90 mol) dropwise over 1 hour, maintaining the temperature at 0°C.

  • Allow the mixture to warm to room temperature and stir for an additional 12 hours. The product is 1,1,1-trichloro-4-ethoxy-3-buten-2-one.

  • Step B: Acetal Formation. Charge a separate 500-mL flask with dry ethanol (200 mL) and anhydrous potassium carbonate (12 g, 87 mmol) and cool in an ice-water bath.

  • Add the product from Step A (200 g, 0.92 mol) via an addition funnel over 30 minutes.

  • Continue stirring for 10 hours at room temperature.

  • Add petroleum ether (300 mL) and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure and distill the residue to yield Ethyl 3,3-diethoxypropanoate.

Protocol 6.2: Elimination to form this compound
  • Combine Ethyl 3,3-diethoxypropanoate (1 mol equivalent) with a catalytic amount of potassium bisulfate (e.g., 0.05-0.1 mol equivalent).

  • Heat the mixture to 80-100°C while bubbling nitrogen through the solution to facilitate the removal of the ethanol byproduct.

  • Monitor the reaction by GC or TLC until the starting material is consumed (typically 4-5 hours).

  • Upon completion, purify the product by vacuum distillation to obtain this compound.

Self-Validating System: The purity and identity of the product, this compound, must be confirmed through standard analytical techniques.

  • ¹H NMR: Expected signals for the ethoxy group (triplet and quartet), the vinyl protons (two doublets with characteristic coupling constants for the E/Z isomers), and the ethyl ester group (triplet and quartet).

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon, the two vinyl carbons, and the carbons of the ethoxy and ethyl ester groups.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the ester (around 1710-1730 cm⁻¹) and bands for the C=C stretch and C-O stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 144.17 g/mol .[16]

Conclusion

The synthesis of this compound can be accomplished through several distinct mechanistic pathways. The direct Michael addition of ethanol to ethyl propiolate offers the most straightforward route, with the choice of base or copper catalysis allowing for flexibility based on substrate compatibility. The acetal elimination pathway , while more circuitous, is a robust and scalable method that utilizes more economical starting materials, making it attractive for industrial applications. Finally, the palladium-catalyzed approach from ethyl acrylate presents an alternative but is often hampered by cost and selectivity issues. A comprehensive understanding of these mechanisms, coupled with a critical evaluation of their respective advantages and disadvantages, empowers scientists to select and optimize the most appropriate synthetic strategy for their specific research and development needs.

References

Stability and storage conditions for Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-ethoxyacrylate

Introduction

This compound (CAS: 1001-26-9) is a bifunctional organic compound of significant interest in the fields of pharmaceutical development and fine chemical synthesis.[1] Its structure, featuring both an ester group and an enol ether moiety, imparts a versatile reactivity profile, making it a valuable intermediate.[2] A notable advantage of this compound is its enhanced stability compared to related aldehydes, such as 3-formylpropanoate, which simplifies its handling and storage.[2] This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling protocols for this compound, designed for researchers, scientists, and professionals who rely on the integrity of this crucial reagent.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper use and storage. These properties dictate its behavior under various experimental and storage conditions.

PropertyValueSource(s)
CAS Number 1001-26-9[3][4]
Molecular Formula C₇H₁₂O₃[2][5]
Molecular Weight 144.17 g/mol [2][5]
Appearance Colorless Liquid[2][4]
Boiling Point 195-196 °C[2][4]
Density 0.998 g/mL at 25 °C
Flash Point 76 °C (168.8 °F) - Closed Cup[4]
Refractive Index n20/D 1.446
Synonyms Ethyl 3-ethoxy-2-propenoate

Chemical Stability and Degradation Pathways

This compound is stable under recommended storage and handling conditions.[3][4] Unlike many simple acrylate monomers, it does not undergo hazardous polymerization under normal circumstances.[4] However, its stability can be compromised by exposure to specific chemical and physical stressors. The molecule's reactivity is centered around the ester and enol ether functional groups.

Susceptibility to Hydrolysis

The primary degradation pathway for this compound is hydrolysis. The presence of strong acids or strong bases can catalyze the cleavage of both the ester and the enol ether functionalities.

  • Ester Hydrolysis: In the presence of acid or base, the ester group can hydrolyze to form 3-ethoxyacrylic acid and ethanol.

  • Enol Ether Hydrolysis: The enol ether is particularly susceptible to acid-catalyzed hydrolysis, which would yield ethyl 3-oxopropanoate.

Due to these potential reactions, this compound is listed as incompatible with strong acids and strong bases.[3][4]

G cluster_hydrolysis Potential Hydrolysis Pathways A This compound B 3-Ethoxyacrylic Acid + Ethanol A->B Ester Hydrolysis (Acid/Base Catalyzed) C Ethyl 3-oxopropanoate A->C Enol Ether Hydrolysis (Acid Catalyzed)

Caption: Potential acid/base-catalyzed hydrolysis degradation pathways for this compound.

Oxidative Degradation

The carbon-carbon double bond in the acrylate backbone makes the molecule susceptible to reaction with strong oxidizing agents.[3][4] This can lead to cleavage of the double bond or other oxidative transformations, resulting in a loss of product integrity. Therefore, contact with materials such as peroxides, permanganates, or dichromates must be strictly avoided.

Thermal Decomposition

While stable at recommended temperatures, this compound is a combustible liquid.[4] Exposure to high temperatures, such as in a fire, will cause decomposition. Hazardous decomposition products primarily consist of carbon monoxide (CO) and carbon dioxide (CO₂).[3][4]

Optimal Storage and Safe Handling Protocols

Adherence to proper storage and handling procedures is paramount to preserving the chemical's purity and ensuring laboratory safety.

Recommended Storage Conditions

The following conditions are recommended for the long-term storage of this compound to maintain its stability and quality.

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C (Refrigerated)Minimizes potential for slow degradation and maintains stability.
Atmosphere Tightly closed containerPrevents contamination and exposure to moisture, which could facilitate hydrolysis.[4]
Light Exposure Store in an opaque or amber vialProtects against potential photodegradation, a common pathway for unsaturated organic compounds.(Best Practice)
Location Well-ventilated, cool placeEnsures a safe storage environment and mitigates vapor accumulation.[4]
Incompatibilities Store away from strong acids, bases, oxidizing agents, and reducing agents.Prevents chemical reactions that would degrade the compound.[3][4]
Protocol for Safe Handling

The following step-by-step protocol should be followed when handling this compound in a research or development setting.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[3] This is critical as the compound may cause respiratory irritation.[5] Eyewash stations and safety showers must be readily accessible.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]

  • Dispensing : Before dispensing, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container. Ground containers during transfer to prevent static discharge, especially for larger quantities.

  • Avoiding Contamination : Use clean, dry glassware and utensils. Never return unused chemical to the original container.

  • Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4] Decontaminate work surfaces.

  • Spill & Waste Management : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[4] Dispose of waste material at an approved waste disposal plant.[4]

Experimental Workflow: Forced Degradation Study

To empirically validate the stability of this compound, a forced degradation study is the standard approach. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.

Step-by-Step Protocol
  • Prepare Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Establish Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.

    • Photolytic Degradation : Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24-48 hours. A control sample should be wrapped in aluminum foil and kept alongside.

    • Thermal Degradation : Heat the stock solution at a temperature below its boiling point (e.g., 80-100°C) for 48 hours.

  • Sample Quenching : Before analysis, neutralize the acidic and basic samples. Dilute all samples, including a non-stressed control, to a suitable concentration for analysis.

  • Analysis : Analyze all samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

  • Evaluation : Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The mass balance should be assessed to account for all degradation products.

G cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) A->B C Quench Reaction & Prepare Samples B->C D Analyze via HPLC-UV/MS C->D E Identify Degradants & Assess Stability D->E

Caption: A typical experimental workflow for assessing the stability of this compound.

Conclusion

This compound is a stable organic intermediate when stored and handled correctly. Its primary vulnerabilities are hydrolysis under acidic or basic conditions and oxidation by strong oxidizing agents. By adhering to the recommended storage conditions, specifically refrigeration at 2-8°C in a tightly sealed, light-resistant container, and by following rigorous safe-handling protocols, researchers and drug development professionals can ensure the compound's integrity and obtain reliable, reproducible results in their synthetic applications.

References

Molecular weight and formula of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 3-Ethoxyacrylate: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 1001-26-9) is a versatile bifunctional molecule incorporating both an acrylate ester and an enol ether moiety.[1] This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems and as a precursor in the pharmaceutical and materials science industries.[2][3][4] This guide provides a comprehensive overview of its core physicochemical properties, established synthesis methodologies, expected spectroscopic signatures, and key applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical and Structural Data

This compound is a colorless to light yellow liquid.[1][5] Its fundamental properties are critical for its handling, reaction design, and purification. The key data are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[1][2][4][5]
Linear Formula CH₃CH₂OCH=CHCOOCH₂CH₃
Molecular Weight 144.17 g/mol [1][2][5]
CAS Number 1001-26-9[2][4][5][6][7]
Synonyms Ethyl 3-ethoxy-2-propenoate, Ethyl 3-ethoxyprop-2-enoate[5][8][9]
Density 0.998 g/mL at 25 °C[4][7][8]
Boiling Point 195-196 °C[4][7][8]
Refractive Index (n20/D) 1.446[4][7][8]
Flash Point 76 °C (168.8 °F) - closed cup[8]
Storage Temperature 2-8 °C[8]

Synthesis Methodologies

The synthesis of this compound is well-established, with several routes developed to optimize yield, purity, and industrial scalability.[6] The choice of method often depends on the availability of starting materials, desired purity, and environmental considerations.

Common Synthetic Routes:

  • From Ethyl Bromoacetate and Triethyl Orthoformate: This is a widely recognized and relatively straightforward method suitable for scaled production.[2][6]

  • From Ethyl Acrylate and Ethanol: This route involves the reaction of ethyl acrylate with ethanol in the presence of a catalyst to yield the target compound, sometimes alongside 3,3-diethoxypropanoate, which can be cracked to give the desired product.[3]

  • Phase-Transfer Catalysis: A method using 3-sodium-2-propenoate and bromoethane with PEG400 as a phase-transfer catalyst offers an environmentally friendlier approach with simple operation.[3]

  • From Trichloroacetyl Chloride and Vinyl Ethyl Ether: A multi-step industrial method that proceeds through an intermediate which is then converted to the final product.[10]

The following diagram illustrates a generalized workflow for a multi-step synthesis, highlighting key stages from starting materials to the purified product.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Conversion cluster_2 Step 3: Elimination & Purification A Starting Material A (e.g., Trichloroacetyl Chloride) R1 Reaction Vessel (Controlled Temperature) A->R1 B Starting Material B (e.g., Vinyl Ethyl Ether) B->R1 R2 Reaction Vessel 2 R1->R2 Intermediate Product C Reagent C (e.g., Ethanol & Base) C->R2 P Purification (Reduced Pressure Distillation) R2->P Crude Product D Acid Catalyst D->P Final This compound P->Final

Generalized multi-step synthesis workflow.
Exemplary Synthesis Protocol

The following protocol is adapted from a patented method and demonstrates a robust procedure for preparing this compound.[10]

Objective: To synthesize this compound with high yield and purity.

Materials:

  • Trichloroacetyl chloride (91g, 0.5 mol)

  • Vinyl ethyl ether (54g, 0.75 mol)

  • Triethylamine (66g, 0.65 mol)

  • Ethanol (100g)

  • Potassium bisulfate (6.8g, 0.05 mol)

  • Three-necked flask and standard glassware for reaction and distillation under reduced pressure.

Procedure:

  • Intermediate Formation: Charge a three-necked flask with 91g (0.5 mol) of trichloroacetyl chloride. Slowly add 54g (0.75 mol) of vinyl ethyl ether dropwise over approximately 1 hour, maintaining the reaction temperature at 25 °C. The causality here is to control the exothermic reaction to prevent side product formation.

  • Reaction Completion: Stir the mixture at 25 °C for 8 hours to ensure the reaction goes to completion.

  • Byproduct Removal: Following the reaction, distill the mixture under reduced pressure at a temperature below 40 °C. This step is crucial to remove low-boiling point byproducts, which helps to drive the subsequent reactions.

  • Conversion to Ester: Add 66g (0.65 mol) of triethylamine and 100g of ethanol to the residue. The base (triethylamine) neutralizes the acid formed and catalyzes the reaction. Maintain the temperature at 30 °C and react for 8 hours.

  • Filtration and Solvent Removal: Filter the resulting mixture to recover the solid filter cake (triethylamine hydrochloride). The filtrate is then subjected to reduced pressure distillation below 50 °C to remove the excess ethanol solvent.

  • Elimination Reaction: Add 6.8g (0.05 mol) of potassium bisulfate, an acid catalyst, to the residue. Heat the mixture to 80 °C while introducing a steady stream of nitrogen (300 mL/min). The nitrogen flow helps to remove the ethanol eliminated during the reaction, pushing the equilibrium towards the product. Maintain these conditions for 5 hours.

  • Final Purification: After the reaction is complete, purify the crude product via reduced pressure distillation to obtain pure this compound. This final step isolates the product from the catalyst and any high-boiling impurities.

Spectroscopic Characterization (Predicted)

While specific, verified spectra are not universally published, the structure of this compound allows for a reliable prediction of its key spectroscopic features, which are essential for its identification and quality control.

Structure of this compound.
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two different ethyl groups and the vinylic protons.

    • Ethoxy Group (CH₃CH₂O-): A triplet around δ 1.2-1.3 ppm (3H, -OCH₂CH₃ ) and a quartet around δ 3.8-4.0 ppm (2H, -OCH₂ CH₃).

    • Ethyl Ester Group (-COOCH₂CH₃): A triplet around δ 1.2-1.3 ppm (3H, -COOCH₂CH₃ ) and a quartet around δ 4.1-4.2 ppm (2H, -COOCH₂ CH₃). Note: The two triplets and two quartets may overlap.

    • Vinylic Protons (-OCH=CH-): Two doublets in the region of δ 5.0-7.5 ppm. The proton alpha to the carbonyl (C=CH -CO) will be further downfield than the proton beta to the carbonyl (O-CH =CH). The coupling constant (J-value) between these protons would confirm the stereochemistry (cis or trans). The commercial product is often a mixture of isomers.[5]

  • ¹³C NMR Spectroscopy: The molecule has 7 carbon atoms, all of which are chemically non-equivalent, and thus should produce 7 distinct signals in the ¹³C NMR spectrum. Approximate shifts would include signals for two CH₃ carbons, two CH₂ carbons, two vinylic CH carbons, and one carbonyl (C=O) carbon (~165-175 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.

    • C=O Stretch (Ester): A strong, sharp absorption band around 1715-1735 cm⁻¹.

    • C=C Stretch (Alkene): A medium intensity absorption band around 1640-1660 cm⁻¹.

    • C-O Stretch (Ester and Ether): Strong absorption bands in the 1100-1250 cm⁻¹ region.

    • =C-H Bending: Absorptions in the 800-1000 cm⁻¹ range, which can also help distinguish between cis and trans isomers.

Key Applications in Research and Development

This compound's utility stems from its dual reactivity, serving as a valuable building block (synthon) in various chemical transformations.

  • Pharmaceutical Intermediates: It is a known intermediate in the synthesis of complex organic molecules.[1][2][4] For instance, it is used in the preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, which is a principal impurity of the sedative drug Zaleplon.[7] Its role as a stable equivalent of 3-formylpropanoate makes it a practical choice in multi-step pharmaceutical syntheses.[1]

  • Materials Science: The acrylate functionality allows it to participate in polymerization and cross-linking reactions.

    • Adhesives: It can serve as a foundational component for various acrylic adhesives used to bond materials like plastics, metals, and wood.[3]

    • Coatings and Paints: It is used in formulations for transparent coatings to provide protective and glossy finishes for surfaces.[3] Its ability to cross-link enables the creation of functional coatings with enhanced properties such as scratch or water resistance.[3]

    • Resin Synthesis: It is a component in the synthesis of multifunctional resins used in paints, inks, and composite materials.[3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as a combustible liquid and an irritant.[8]

Hazard ClassHazard StatementsPrecautionary StatementsSource(s)
Skin Irritant H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
Eye Irritant H319: Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Respiratory Irritant H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[8]

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood.

References

The Solubility Profile of Ethyl 3-ethoxyacrylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Executive Summary

Ethyl 3-ethoxyacrylate is a key intermediate in organic and pharmaceutical synthesis, valued for its dual functionality as an ester and an enol ether.[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties and the principles of molecular interaction. While specific quantitative solubility data is not widely published, this paper establishes a predictive solubility profile based on its molecular structure and available data for analogous compounds. Furthermore, it provides a robust, step-by-step experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings, ensuring reliable and reproducible results.

Introduction: Understanding this compound

This compound (CAS No. 1001-26-9) is a colorless to light yellow liquid with the molecular formula C₇H₁₂O₃.[2][3] Its structure features an ethyl ester group and an ethyl ether moiety conjugated with a double bond, making it a versatile building block in chemical synthesis.[1] It serves as a stable and practical surrogate for 3-formylpropanoate, finding application in the synthesis of complex organic molecules and heterocyclic compounds, including as an intermediate in the preparation of impurities for pharmaceutical quality control.[1][4]

The efficiency of its use in synthesis, extraction, and purification is fundamentally governed by its interaction with various solvents. This guide elucidates the principles behind its solubility and provides the necessary tools to quantify it.

Key Physicochemical Properties:

PropertyValueReference(s)
CAS Number 1001-26-9[4][5]
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [2][3]
Appearance Colorless to light yellow liquid[2][3]
Density 0.998 g/mL at 25 °C[2][5]
Boiling Point 195-196 °C[2][4]
Flash Point 76 °C (169 °F)[2][4]
Refractive Index n20/D 1.446[2][5]

Theoretical Framework for Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6] The molecular structure of this compound provides clear indicators of its expected solubility behavior.

  • Polar Moieties : The presence of two ether oxygen atoms and an ester group introduces polarity. The lone pairs of electrons on these oxygen atoms can act as hydrogen bond acceptors.

  • Non-polar Character : The molecule also contains ethyl groups and a hydrocarbon backbone (C7 in total), contributing to its non-polar character.

This amphiphilic nature—possessing both polar and non-polar regions—suggests a broad solubility range. It can interact with polar solvents via dipole-dipole forces and with non-polar solvents via London dispersion forces. The key to its solubility in polar protic solvents like water and alcohols is its ability to accept hydrogen bonds.

Solubility Profile of this compound

While precise, quantitative solubility data for this compound in a wide array of organic solvents is scarce in published literature, a reliable profile can be constructed from available information and by analogy to structurally similar compounds like ethyl acrylate.

Several chemical data repositories explicitly state that this compound is "soluble" in water.[2][4] This is attributed to the polar ester and ether groups which can form hydrogen bonds with water molecules.

For organic solvents, we can infer its behavior. The related compound, ethyl acrylate (C₅H₈O₂), is reported to be completely soluble or miscible in alcohols, ethers, and nearly all common organic solvents.[7][8] Given that this compound shares the ethyl acrylate core structure with an additional polar ethoxy group, it is predicted to exhibit similar or even enhanced solubility in polar organic solvents.

Predicted Solubility of this compound:

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSolubleQualitatively confirmed.[2][4] Hydrogen bond accepting ether and ester groups interact with water.
Ethanol, MethanolMiscible (Predicted)Strong dipole-dipole interactions and hydrogen bonding potential. Structurally similar to the solute.
Polar Aprotic Acetone, THFMiscible (Predicted)Strong dipole-dipole interactions. Solute and solvent share similar polarities.
Ethyl AcetateMiscible (Predicted)"Like dissolves like" principle; both are esters.
DMSO, DMFMiscible (Predicted)Highly polar solvents capable of strong dipole-dipole interactions.
Non-Polar Aromatic TolueneSoluble (Predicted)Solute's hydrocarbon character allows for van der Waals interactions.
Non-Polar Aliphatic Hexane, HeptaneSparingly Soluble to Soluble (Predicted)The polar functional groups may limit miscibility, but the hydrocarbon portion should allow for some solubility.
Chlorinated Dichloromethane (DCM)Miscible (Predicted)DCM is a versatile solvent for moderately polar compounds.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is essential. The following protocol describes a self-validating isothermal equilibrium method, a standard approach for accurately measuring the solubility of a liquid compound.

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Apparatus
  • This compound (≥98% purity)

  • Selected organic solvent (HPLC grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometers

  • Glass vials with PTFE-lined screw caps (e.g., 20 mL)

  • Volumetric flasks and pipettes (Class A)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Syringes and 0.22 µm PTFE syringe filters

  • Autosampler vials for GC

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis cluster_calc Calculation A 1. Prepare Stock Standards (Gravimetrically) B 2. Generate Calibration Curve (GC-FID Analysis) A->B I 9. Quantify Concentration using Calibration Curve B->I Calibration Data C 3. Add Excess Solute to Solvent in Sealed Vials D 4. Equilibrate in Shaker Bath (e.g., 25°C for 24-48h) C->D E 5. Allow Phases to Settle (Maintain Temperature) D->E F 6. Sample Supernatant (Filter with 0.22µm PTFE filter) G 7. Dilute Sample Accurately into Solvent F->G H 8. Analyze by GC-FID G->H H->I J 10. Calculate Solubility (e.g., in g/100mL) I->J

Caption: Workflow for solubility determination.

Step-by-Step Procedure

Part A: Calibration Curve Generation

  • Prepare Stock Standard: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a primary stock solution of known concentration.

  • Prepare Working Standards: Perform serial dilutions of the primary stock solution to create a series of 5-7 working standards that bracket the expected solubility range.

  • GC Analysis: Analyze each standard by GC-FID. Plot the peak area against the known concentration for each standard.

  • Linear Regression: Perform a linear regression on the data points. The resulting equation and correlation coefficient (R² > 0.995) constitute the calibration curve.

Part B: Sample Preparation and Equilibration

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a glass vial. An excess is visually confirmed by the presence of a separate, undissolved phase of the solute.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). Shake the vials for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-course study can be run to confirm the minimum time to equilibrium.

  • Phase Separation: After equilibration, stop the shaker and allow the vials to rest in the temperature-controlled bath for another 24 hours to allow for complete phase separation.

Part C: Sampling and Analysis

  • Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a syringe. Avoid disturbing the undissolved solute layer.

  • Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any microscopic undissolved droplets.

  • Dilution: Accurately weigh the filtered sample and dilute it with a known mass or volume of the pure solvent to bring its concentration into the range of the calibration curve.

  • GC Analysis: Analyze the diluted sample using the same GC-FID method established for the calibration curve.

Part D: Calculation

  • Determine Concentration: Use the peak area from the sample analysis and the calibration curve equation to calculate the concentration of this compound in the diluted sample.

  • Calculate Solubility: Account for the dilution factor to determine the concentration in the original, saturated solution. Express the final solubility in appropriate units, such as g/100 mL, g/L, or mol/L.

Safety and Handling

This compound is classified as an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2]

  • Hazard Statements (H-phrases): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][9]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This compound is a moderately polar organic molecule with broad solubility in common organic solvents, a characteristic derived from its ester and ether functionalities. While it is qualitatively known to be soluble in water, its miscibility with a wide range of polar and non-polar organic solvents is predicted based on fundamental chemical principles. For drug development and process chemistry where precise quantitative data is non-negotiable, the robust experimental protocol provided in this guide offers a reliable pathway to determine these critical parameters. Adherence to proper safety protocols is mandatory when handling this irritant compound.

References

An In-depth Technical Guide to Ethyl 3-ethoxyacrylate: Nomenclature, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethoxyacrylate is a versatile bifunctional molecule that has garnered significant attention in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. Its unique structure, featuring a conjugated system with both an ester and an enol ether functionality, imparts a rich and tunable reactivity profile. This guide provides a comprehensive overview of this compound, delving into its nomenclature, physicochemical properties, and, most importantly, its strategic application in the synthesis of high-value compounds for drug discovery and development. As a stable and accessible building block, it serves as a synthetic equivalent of ethyl 3-oxopropanoate, offering a convenient handle for the introduction of a three-carbon chain in a variety of chemical transformations. This document aims to be an essential resource for researchers, providing not only a thorough understanding of the fundamental chemistry of this compound but also actionable insights into its practical application in the laboratory.

Part 1: Nomenclature and Chemical Identity

Clarity in chemical communication is paramount. This compound is known by several names in the chemical literature and commercial catalogs. A comprehensive understanding of these synonyms is crucial for effective literature searching and procurement.

Synonyms and Alternate Names:
  • Ethyl 3-ethoxyprop-2-enoate[1]

  • Ethyl 3-ethoxy-2-propenoate[2]

  • Ethyl beta-ethoxyacrylate[3]

  • 3-Ethoxyacrylic acid ethyl ester[3]

A curated list of its primary identifiers is presented in the table below for quick reference.

IdentifierValue
IUPAC Name ethyl 3-ethoxyprop-2-enoate[3]
CAS Number 1001-26-9[1][2][4]
Molecular Formula C₇H₁₂O₃[1][5]
Molecular Weight 144.17 g/mol [1][2][4]
InChI Key ITQFPVUDTFABDH-AATRIKPKSA-N[2][4]
SMILES CCO\C=C\C(=O)OCC[2][4]

Part 2: Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe handling and successful application in synthesis. This compound is a colorless to light yellow liquid with properties that make it a versatile reagent in a variety of reaction conditions.[1][6]

PropertyValue
Appearance Colorless to light yellow liquid[1][5]
Boiling Point 195-196 °C (lit.)[4][5]
Density 0.998 g/mL at 25 °C (lit.)[4][5]
Refractive Index (n20/D) 1.446 (lit.)[4][5]
Flash Point 76 °C (168.8 °F) - closed cup[4]
Solubility Soluble in water[5]
Storage Temperature 2-8°C[2][4]

Part 3: Synthesis of this compound

The accessibility of this compound through scalable synthetic routes has contributed to its widespread use. Several methods for its preparation have been reported, with the choice of method often depending on the desired scale, available starting materials, and cost considerations.

Experimental Protocol: Synthesis from Ethyl Bromoacetate and Triethyl Orthoformate

One of the most common and straightforward methods for the laboratory-scale synthesis of this compound involves the reaction of ethyl bromoacetate with triethyl orthoformate.[5] This method is favored for its relatively high yields and the commercial availability of the starting materials.

Causality Behind Experimental Choices:

  • Triethyl orthoformate: Serves as both a reactant and a solvent in some procedures, providing the ethoxy group and the backbone for the acrylate. Its use in excess can drive the reaction to completion.

  • Zinc catalyst: The reaction is often catalyzed by zinc dust, which facilitates the formation of a Reformatsky-type reagent from ethyl bromoacetate, enabling its addition to triethyl orthoformate.

  • Iodine: A catalytic amount of iodine is often used to activate the zinc surface.

  • Anhydrous conditions: The reaction is sensitive to moisture, which can quench the organozinc intermediate. Therefore, the use of anhydrous solvents and reagents is crucial.

  • Thermal elimination: The initial adduct, ethyl 3,3-diethoxypropanoate, is subjected to heating to eliminate one equivalent of ethanol, forming the desired α,β-unsaturated system of this compound.

Step-by-Step Methodology:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Wash the zinc dust sequentially with dilute hydrochloric acid, deionized water, methanol, and acetone, followed by drying under vacuum at 100 °C for 10 minutes to activate its surface.

  • Reaction Setup: To the activated zinc, add a catalytic amount of iodine and anhydrous benzene. Heat the mixture to reflux with stirring.

  • Addition of Reactants: Prepare a solution of ethyl bromoacetate and triethyl orthoformate in anhydrous benzene. Add this solution dropwise to the refluxing zinc suspension over a period of 45 minutes.

  • Reaction Completion and Work-up: After the addition is complete, add an additional portion of activated zinc dust and continue to reflux for 6 hours. Cool the reaction mixture and pour it into a mixture of ice water and excess acetic acid. Separate the ether layer, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Purification and Elimination: Remove the solvent under reduced pressure. The crude product, primarily ethyl 3,3-diethoxypropanoate, is then heated at 190-200 °C for 2 hours to induce the elimination of ethanol, yielding this compound. The final product can be purified by vacuum distillation.

Part 4: Synthetic Applications in Drug Development

The synthetic utility of this compound is most prominently demonstrated in its role as a versatile building block for the construction of heterocyclic compounds. Its electron-deficient double bond makes it an excellent Michael acceptor, and the presence of the ethoxy group provides a latent leaving group, facilitating subsequent cyclization reactions.

Michael Acceptor Reactivity

The core of this compound's reactivity lies in its susceptibility to nucleophilic attack at the β-position (the carbon atom adjacent to the ethoxy group). This 1,4-conjugate addition, or Michael addition, allows for the formation of a wide range of adducts with various nucleophiles, including amines, thiols, and carbanions.

Michael_Addition acceptor This compound intermediate Enolate Intermediate acceptor->intermediate 2. Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->intermediate 1. Deprotonation product Michael Adduct intermediate->product 3. Protonation base Base

Caption: Generalized Michael Addition of a Nucleophile to this compound.

Synthesis of Pyrazolopyrimidines: A Case Study in the Synthesis of a Zaleplon Impurity

A significant application of this compound in medicinal chemistry is its use in the synthesis of pyrazolo[1,5-a]pyrimidines. This heterocyclic core is found in a number of biologically active compounds, including the hypnotic agent Zaleplon. This compound is a key precursor in the synthesis of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a principal impurity of Zaleplon. The synthesis of this impurity is of great importance for its use as a reference standard in the quality control of Zaleplon drug substance.

Reaction Pathway:

The synthesis involves a multi-step sequence starting from the reaction of this compound with an appropriate aminopyrazole derivative. The reaction proceeds through an initial Michael addition of the amino group to the acrylate, followed by an intramolecular cyclization and dehydration to form the pyrazolopyrimidine ring system.

Zaleplon_Impurity_Synthesis start1 This compound C₇H₁₂O₃ intermediate1 Michael Adduct C₁₁H₁₆N₄O₃ start1->intermediate1 + start2 3-Amino-4-cyanopyrazole C₄H₄N₄ start2->intermediate1 intermediate2 Cyclized Intermediate C₁₁H₁₄N₄O₂ intermediate1->intermediate2 Intramolecular Cyclization (-EtOH) product N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide (Zaleplon Impurity) C₁₇H₁₅N₅O intermediate2->product Further Modifications

References

The Definitive GC-MS Analysis of Ethyl 3-ethoxyacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl 3-ethoxyacrylate. Designed for researchers, scientists, and professionals in drug development, this document details the analytical workflow, from sample preparation to spectral interpretation, grounded in scientific principles and field-proven expertise.

Introduction: The Analytical Imperative for this compound

This compound is a key intermediate in organic synthesis, valued for its role in constructing complex molecular architectures. Its purity and characterization are paramount, making robust analytical methodologies essential. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive technique for this purpose, offering unparalleled separation efficiency and structural elucidation capabilities. This guide will navigate the nuances of developing and executing a validated GC-MS method for this compound.

Foundational Principles of the GC-MS Workflow

The GC-MS analysis of this compound hinges on two core processes: the chromatographic separation of the analyte from the sample matrix and its subsequent ionization and fragmentation for mass-based detection and identification.

Gas Chromatography (GC): In this phase, a volatile sample is injected into a heated inlet, vaporized, and transported by an inert carrier gas through a capillary column. The column's stationary phase interacts with the analyte based on its physicochemical properties, leading to its separation from other components. For acrylate esters, column selection is critical to prevent issues like self-polymerization at high temperatures[1].

Mass Spectrometry (MS): As the separated this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to ionize and fragment in a reproducible manner. These charged fragments are then separated by their mass-to-charge ratio (m/z) and detected, generating a unique mass spectrum that serves as a molecular fingerprint.

A Validated Experimental Protocol for this compound Analysis

This section outlines a detailed, step-by-step methodology for the GC-MS analysis of this compound, emphasizing the rationale behind each procedural choice.

Sample Preparation: Ensuring Analytical Integrity

The initial sample preparation is crucial for obtaining reliable and reproducible results. A common approach for acrylate monomers involves liquid-liquid extraction to isolate the analyte from complex matrices.

Protocol:

  • Solvent Selection: Utilize a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate for extraction. These solvents are effective at solubilizing this compound and are compatible with GC-MS analysis.

  • Extraction Procedure:

    • For liquid samples, perform a liquid-liquid extraction by mixing the sample with the chosen solvent in a separatory funnel.

    • For solid samples, dissolve a known quantity in a suitable solvent before proceeding with the extraction.

  • Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water, which can interfere with the chromatographic analysis.

  • Filtration: Filter the dried extract through a 0.45 µm syringe filter to remove any particulate matter that could damage the GC column.

  • Dilution: Dilute the final extract to an appropriate concentration (typically in the low mg/L range) for GC-MS analysis to avoid detector saturation.

GC-MS Instrumentation and Optimized Parameters

The selection and optimization of GC-MS parameters are pivotal for achieving the desired chromatographic resolution and mass spectral sensitivity.

Table 1: Optimized GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Gas Chromatograph
GC Column5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent separation for a wide range of semi-volatile organic compounds, including acrylate esters[2].
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Injection ModeSplit (e.g., 20:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks. The ratio can be adjusted based on sample concentration.
Injection Volume1 µLA standard volume for capillary GC that balances sensitivity with the risk of overloading.
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow mode)An optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.
Oven Temperature ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min)A well-controlled temperature ramp allows for the effective separation of this compound from potential impurities with varying boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Electron Energy70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation pattern for structural elucidation.
Ion Source Temperature230 °CMaintains the analyte in the gas phase and promotes efficient ionization.
Transfer Line Temperature280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Mass Rangem/z 40-300A suitable range to capture the molecular ion and all significant fragment ions of this compound.
Scan ModeFull ScanAllows for the collection of the complete mass spectrum for identification purposes.

The following diagram illustrates the logical flow of the analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Initial Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Filtration Filtration (0.45 µm) Drying->Filtration Dilution Dilution Filtration->Dilution Injection GC Injection Dilution->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Interpretation Spectral Interpretation & Identification MassSpectrum->Interpretation

Caption: The GC-MS analytical workflow for this compound.

Mass Spectral Interpretation: Deconstructing the Molecular Fingerprint

The mass spectrum of this compound provides a wealth of structural information. The fragmentation pattern is a direct consequence of the molecule's structure, with bond cleavages occurring at predictable locations to form stable carbocations and radical species.

The Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant ion designated as the base peak. The molecular ion (M+•), corresponding to the intact molecule with one electron removed, is expected at an m/z of 144, consistent with its molecular formula C7H12O3[3].

Table 2: Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureProposed Fragmentation Pathway
144[CH3CH2OCH=CHCOOCH2CH3]+•Molecular Ion (M+•)
99[CH2=CHCOOCH2CH3]+•Loss of an ethoxy radical (•OCH2CH3)
71[CH2=CHCO]+Loss of an ethoxy group from the m/z 99 fragment
55[CH2=CH-C≡O]+Acryloyl cation, a characteristic fragment for acrylates
45[OCH2CH3]+Ethoxy cation
29[CH2CH3]+Ethyl cation
The Fragmentation Pathway

The fragmentation of this compound under electron ionization follows logical pathways governed by the stability of the resulting ions and neutral losses.

The following diagram illustrates the proposed fragmentation mechanism.

Fragmentation_Pathway M [M]+• m/z 144 F99 m/z 99 M->F99 - •OCH2CH3 F45 m/z 45 M->F45 - •CH=CHCOOCH2CH3 F71 m/z 71 F99->F71 - C2H4 F29 m/z 29 F99->F29 - •COOCH=CH2 F55 m/z 55 F71->F55 - O

Caption: Proposed fragmentation pathway of this compound.

One of the primary fragmentation routes involves the cleavage of the C-O bond of the ethoxy group attached to the double bond, leading to the formation of a stable ion at m/z 99. Subsequent loss of an ethylene molecule from this fragment results in the ion at m/z 71. A further rearrangement can lead to the characteristic acryloyl cation at m/z 55. Alpha-cleavage next to the ether oxygen is also a common fragmentation pathway for ethers, which can explain some of the observed ions[3].

Conclusion: A Framework for Confident Analysis

This technical guide provides a robust framework for the GC-MS analysis of this compound. By adhering to the detailed experimental protocol and understanding the principles of mass spectral fragmentation, researchers and scientists can achieve accurate and reliable characterization of this important chemical intermediate. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity in analytical outcomes.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-ethoxyacrylate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the structural nuances revealed by modern NMR spectroscopy. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, grounding our analysis in established spectroscopic principles.

Introduction to this compound and NMR Characterization

This compound (CAS No: 1001-26-9) is an α,β-unsaturated ester containing an enol ether functionality.[1] Its structure presents several interesting features for NMR analysis, including two distinct ethyl groups and a pair of vinylic protons whose coupling can reveal stereochemical information. The molecule exists as a mixture of E (trans) and Z (cis) isomers, which are often distinguishable by NMR.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules.[2][3] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4][5] This guide offers a framework for interpreting the NMR data of this compound, ensuring confident structural assignment.

Molecular Structure and Isomerism

To facilitate spectral assignment, the atoms in both the E and Z isomers of this compound are systematically labeled as shown below. The presence of both isomers is common in commercial samples[1], and their distinct spectral signatures will be a key focus of our analysis.

G cluster_E E-isomer (trans) cluster_Z Z-isomer (cis) E_C1 C1 E_O3 O3 E_C1->E_O3 E_H2 H-b E_C1->E_H2 E_C2 C2 E_C2->E_C1 E_H1 H-a E_C2->E_H1 E_C3 C3 E_C3->E_C2 E_O1 O1 E_C3->E_O1 E_O2 O2 E_C3->E_O2 E_C4 C4 E_C5 C5 E_C4->E_C5 E_O2->E_C4 E_C6 C6 E_C7 C7 E_C6->E_C7 E_O3->E_C6 Z_C1 C1 Z_O3 O3 Z_C1->Z_O3 Z_H2 H-b Z_C1->Z_H2 Z_C2 C2 Z_C2->Z_C1 Z_H1 H-a Z_C2->Z_H1 Z_C3 C3 Z_C3->Z_C2 Z_O1 O1 Z_C3->Z_O1 Z_O2 O2 Z_C3->Z_O2 Z_C4 C4 Z_C5 C5 Z_C4->Z_C5 Z_O2->Z_C4 Z_C6 C6 Z_C7 C7 Z_C6->Z_C7 Z_O3->Z_C6

Caption: Labeled structures of E and Z isomers of this compound.

¹H NMR Spectral Assignment

The ¹H NMR spectrum provides a wealth of information based on chemical shift (δ), signal integration, and spin-spin coupling (J).[6] Each unique proton environment in the molecule produces a distinct signal.

Predicted ¹H NMR Data

The following table summarizes the expected signals for the major E-isomer of this compound. Signals for the minor Z-isomer will appear as a separate set of peaks with different chemical shifts and coupling constants for the vinylic protons.

Signal LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-aVinyl H (C2-H)5.0 - 5.4Doublet (d)1H³J_ab_ ≈ 12-13 Hz (trans)
H-bVinyl H (C1-H)7.5 - 7.9Doublet (d)1H³J_ab_ ≈ 12-13 Hz (trans)
H-cEster -OCH₂ CH₃ (C4-H₂)4.0 - 4.3Quartet (q)2H³J_cd_ ≈ 7.1 Hz
H-dEster -OCH₂CH₃ (C5-H₃)1.1 - 1.4Triplet (t)3H³J_cd_ ≈ 7.1 Hz
H-eEthoxy -OCH₂ CH₃ (C6-H₂)3.8 - 4.1Quartet (q)2H³J_ef_ ≈ 7.0 Hz
H-fEthoxy -OCH₂CH₃ (C7-H₃)1.2 - 1.5Triplet (t)3H³J_ef_ ≈ 7.0 Hz
Detailed Signal Analysis
  • Vinylic Protons (H-a and H-b): These two protons form an AX spin system, appearing as two distinct doublets.

    • H-b (δ ≈ 7.6 ppm): This proton is on a carbon (C1) adjacent to the electron-donating ethoxy group (-OEt) and β to the electron-withdrawing carbonyl group. The strong deshielding effect of the oxygen atom via resonance places this signal significantly downfield.

    • H-a (δ ≈ 5.2 ppm): This proton is on a carbon (C2) α to the carbonyl group. It is upfield relative to H-b because it lacks the direct resonance deshielding from the ether oxygen.

    • Causality of Coupling: The magnitude of the coupling constant between H-a and H-b (³J_ab_) is diagnostic of the alkene geometry. For the E-isomer (trans) , a large coupling constant of approximately 12-13 Hz is expected. For the Z-isomer (cis) , a smaller coupling of ~7-8 Hz would be observed.[7] The presence of two sets of vinylic doublets with these distinct J-values confirms an isomeric mixture.

  • Ethyl Ester Protons (H-c, H-d): These protons exhibit a classic ethyl group pattern.

    • H-c (δ ≈ 4.1 ppm): The methylene protons (CH₂) are adjacent to the ester oxygen, which deshields them, shifting them to a higher chemical shift. They are split into a quartet by the three neighboring methyl protons (n+1 rule: 3+1=4).[4]

    • H-d (δ ≈ 1.2 ppm): The terminal methyl protons (CH₃) are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons (n+1 rule: 2+1=3).

  • Ethyl Ethoxy Protons (H-e, H-f): This group also shows a standard ethyl pattern, but with chemical shifts reflecting its position on the enol ether.

    • H-e (δ ≈ 3.9 ppm): The methylene protons are deshielded by the adjacent oxygen atom.

    • H-f (δ ≈ 1.3 ppm): The terminal methyl protons reside in the expected upfield region.

¹³C NMR Spectral Assignment

Broadband decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, providing a direct count of non-equivalent carbons in the molecule.[8] The chemical shift of each carbon is highly dependent on its hybridization and electronic environment.

Predicted ¹³C NMR Data
Signal LabelAssignmentPredicted δ (ppm)
C1C H=CHOEt160 - 165
C2CH=C HCOO-90 - 95
C3C =O165 - 170
C4Ester -OC H₂CH₃59 - 62
C5Ester -OCH₂C H₃14 - 15
C6Ethoxy -OC H₂CH₃65 - 70
C7Ethoxy -OCH₂C H₃14 - 16
Detailed Signal Analysis
  • Carbonyl Carbon (C3, δ ≈ 167 ppm): As is characteristic of α,β-unsaturated esters, the carbonyl carbon is found far downfield.[8][9]

  • Vinylic Carbons (C1, C2): These sp² hybridized carbons are in the olefinic region.

    • C1 (δ ≈ 162 ppm): This carbon is bonded to the strongly electron-donating ethoxy oxygen, which deshields it significantly, pushing it far downfield for a vinylic carbon.

    • C2 (δ ≈ 92 ppm): This carbon is α to the carbonyl group and is significantly more shielded than C1, appearing much further upfield.

  • Alkoxy Carbons (C4, C6): These sp³ carbons are bonded to oxygen and appear in the 50-70 ppm range.[8]

    • C6 (δ ≈ 68 ppm): The ethoxy methylene carbon is slightly more deshielded than the ester methylene carbon due to the electronic nature of the enol ether system.

    • C4 (δ ≈ 60 ppm): The ester methylene carbon.

  • Alkyl Carbons (C5, C7, δ ≈ 14-15 ppm): The two methyl carbons are in the highly shielded aliphatic region of the spectrum. They may be resolved as two separate peaks or overlap depending on the spectrometer's resolution.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~15 mg of This compound prep2 Dissolve in ~0.6 mL of CDCl₃ prep1->prep2 prep3 Filter solution into a clean 5mm NMR tube prep2->prep3 prep4 Cap and label tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters (¹H & ¹³C) acq2->acq3 acq4 Acquire Data (zg) acq3->acq4 proc1 Fourier Transform (ft) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate & Assign Peaks proc3->proc4

Caption: Standardized workflow for NMR spectral analysis.

Protocol 1: NMR Sample Preparation

This protocol ensures a homogenous sample free of particulates, which is critical for achieving high-resolution spectra.

  • Select NMR Tube: Use a clean, dry 5 mm NMR tube of good quality. Scratches or imperfections can degrade spectral quality.[10]

  • Prepare Sample: Weigh approximately 10-20 mg of liquid this compound directly into a small, clean vial.[10][11]

  • Add Solvent: Using a calibrated pipette, add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The deuterated solvent provides a field-frequency lock for the spectrometer and avoids overwhelming the spectrum with solvent signals.[12]

  • Filter Sample: Prepare a filter by plugging a Pasteur pipette with a small piece of Kimwipe or cotton wool. Transfer the sample solution through this filter directly into the NMR tube.[11][13] This step is crucial to remove any dust or insoluble impurities that would degrade spectral resolution.

  • Check Volume: The final sample height in the tube should be approximately 4-5 cm (or ~0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coils.[10][12]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Standard Data Acquisition Parameters

These parameters serve as a robust starting point for routine 1D NMR experiments on a 400-600 MHz spectrometer.

¹H NMR Acquisition:

  • Rationale: ¹H is a highly sensitive nucleus, requiring few scans for a good signal-to-noise ratio (S/N).

  • Key Parameters:

    • Spectral Width (SW): ~16 ppm. This ensures all proton signals, from shielded alkyl to deshielded vinylic protons, are captured.

    • Number of Scans (NS): 8 to 16. Sufficient for high S/N.

    • Acquisition Time (AQ): ~3-4 seconds. A longer AQ provides better digital resolution to resolve fine coupling patterns.[14]

    • Relaxation Delay (D1): 2 seconds. Allows for nearly complete relaxation of protons between pulses, ensuring accurate signal integration.

¹³C NMR Acquisition:

  • Rationale: The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate a larger number of scans to achieve adequate S/N.

  • Key Parameters:

    • Spectral Width (SW): ~240 ppm. This wide range is necessary to capture all carbon environments from alkyl to carbonyl carbons.

    • Number of Scans (NS): 128 to 1024. The exact number depends on the sample concentration.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds. A standard delay for qualitative spectra. For quantitative ¹³C NMR, a much longer delay (≥ 5 * T₁) would be required.[15]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The chemical shifts of the vinylic protons and their coupling constants are particularly powerful, allowing for the clear differentiation and assignment of the E and Z isomers. The two distinct ethyl groups are readily identified by their characteristic quartet-triplet patterns. By understanding the underlying principles that govern these spectral features and employing rigorous experimental protocols, researchers can confidently assign the structure of this molecule and related α,β-unsaturated systems.

References

Ethyl 3-Ethoxyacrylate: A Multifaceted Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 3-ethoxyacrylate (CAS No. 1001-26-9) is a versatile chemical intermediate whose value in organic synthesis, particularly in the pharmaceutical and materials science sectors, is derived from its unique combination of functional groups.[1][2] This guide provides an in-depth analysis of the molecule's structural features, exploring the distinct reactivity imparted by its α,β-unsaturated ester system, its enol ether moiety, and its terminal ethyl ester group. We will delve into the mechanistic underpinnings of its key reactions, such as Michael additions, cycloadditions, and polymerizations, offering field-proven insights into experimental design and execution. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of this important building block.

Core Molecular Architecture and Physicochemical Profile

This compound, with the chemical formula C₇H₁₂O₃, is a bifunctional molecule that marries the reactivity of an acrylate with that of an enol ether.[2] This unique arrangement makes it a stable yet highly reactive intermediate for constructing complex molecular frameworks.[2] It is a colorless liquid at room temperature and is recognized for its utility in synthesizing heterocyclic compounds and as a precursor in the production of various pharmaceuticals, including levofloxacin and ciprofloxacin hydrochloride.[3][4]

Key Functional Groups

The reactivity of this compound is not merely a sum of its parts, but a synergistic interplay between its three primary functional domains. Understanding these individual components is the first step to predicting and controlling its chemical behavior.

G cluster_0 This compound Structure cluster_1 Key Functional Groups mol A α,β-Unsaturated System (Michael Acceptor) A->mol Electron-deficient C=C bond prime for conjugate addition B Enol Ether (Nucleophilic Alkene) B->mol Electron-rich character due to oxygen lone pair donation C Ethyl Ester (Reaction Handle) C->mol Site for hydrolysis, amidation, or transesterification

Caption: Core functional domains of this compound.

Physicochemical Data

A thorough understanding of a reagent's physical properties is fundamental to its safe and effective use in experimental design, particularly for reaction setup, solvent selection, and purification.

PropertyValueSource(s)
CAS Number 1001-26-9[5]
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Colorless Liquid[6]
Density 0.998 g/mL at 25 °C[5]
Boiling Point 195-196 °C[5]
Refractive Index (n20/D) 1.446[5]
Flash Point 76 °C (168.8 °F) - closed cup
Storage Temperature 2-8°C[7]

Synthesis of this compound

The accessibility of this compound is a key factor in its widespread use. Several synthetic routes have been established, each with distinct advantages regarding raw material cost, reaction conditions, and scalability.[8] For industrial applications, the ability to produce large quantities at high purity is paramount.[8]

Synthesis from Trichloroacetyl Chloride and Vinyl Ethyl Ether

A robust and scalable method involves the reaction of trichloroacetyl chloride with vinyl ethyl ether, followed by treatment with an organic base and ethanol, and subsequent acid-catalyzed elimination.[4] This method is advantageous due to its use of readily available and inexpensive raw materials, mild reaction conditions, and high yields, making it suitable for industrial production.[4]

Experimental Protocol:

  • Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 91g (0.5 mol) of trichloroacetyl chloride.[4]

  • Addition: Slowly add 72g (1.0 mol) of vinyl ethyl ether dropwise over approximately 1.5 hours, maintaining the reaction temperature at 25-30 °C.[4]

  • Stirring: After the addition is complete, continue to stir the mixture at the same temperature for 6 hours.[4]

  • Byproduct Removal: Reduce the pressure to distill and remove low-boiling-point byproducts at a temperature below 40 °C.[4]

  • Basification & Ethanolysis: Add 76g (0.75 mol) of triethylamine and 100g of ethanol. Maintain the temperature at 35 °C and react for 5 hours.[4]

  • Workup: Filter the reaction mixture to recover the solid filter cake (triethylamine hydrochloride). The filtrate is subjected to reduced pressure distillation below 50 °C to remove and recover the ethanol.[4]

  • Elimination & Final Product Formation: To the residue, add 6.8g (0.05 mol) of potassium bisulfate. Raise the temperature to 60 °C and introduce a nitrogen stream at a flow rate of 400 mL/min. Maintain these conditions for 6 hours.[4]

  • Purification: The final product, this compound, is obtained via reduced pressure distillation, yielding approximately 60.5g (83.9% yield) with a purity of 98.2%.[4]

G cluster_workflow Synthesis Workflow A 1. React Trichloroacetyl Chloride + Vinyl Ethyl Ether B 2. Remove Low-Boiling Byproducts (Vacuum Distillation) A->B C 3. Add Triethylamine & Ethanol B->C D 4. Filter & Remove Ethanol (Vacuum Distillation) C->D E 5. Add KHSO4 & Heat (Nitrogen Stream) D->E F 6. Purify by Vacuum Distillation E->F G This compound F->G

Caption: Workflow for synthesis from trichloroacetyl chloride.

Other Synthetic Routes
  • From Ethyl Bromoacetate: A widely recognized route involves the reaction of ethyl bromoacetate with triethyl orthoformate.[1][8] This method is favored for its straightforwardness and acceptable yields.[8]

  • From Ethyl Acrylate: Direct reaction of ethyl acrylate and ethanol using catalysts like palladium chloride can yield the target product, though it often produces 3,3-diethoxy ethyl propionate as a major byproduct which can then be cracked to form this compound.[3][4]

Chemical Reactivity and Mechanistic Insights

The dual functionality of this compound dictates its reactivity, allowing it to participate in a diverse range of chemical transformations critical for building molecular complexity.

Michael (Conjugate) Addition

The electron-withdrawing nature of the ester group polarizes the α,β-unsaturated system, rendering the β-carbon electrophilic and highly susceptible to attack by nucleophiles. This 1,4-conjugate addition, or Michael reaction, is one of the most important reactions of this substrate class.

Causality: The stability of the resulting enolate intermediate is the thermodynamic driving force for the reaction. A wide variety of nucleophiles, including amines, thiols, and carbanions, can be employed. The aza-Michael addition, using nitrogen nucleophiles, is a particularly powerful tool for C-N bond formation in pharmaceutical synthesis.[9]

Self-Validating Protocol (General): Aza-Michael Addition

  • Reagent Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 eq) in a suitable solvent (e.g., THF, CH₃CN, or solvent-free).

  • Initiation: Add this compound (1.0-1.2 eq) to the solution at room temperature. For less reactive amines, the addition of a catalyst such as LiClO₄ or a Lewis acid may be required to facilitate the reaction.[9]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting materials. The causality here is clear: the disappearance of the starting materials directly correlates with the formation of the β-amino ester product.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any catalyst or water-soluble impurities.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure β-amino ester adduct. The integrity of the protocol is validated by obtaining a pure product with spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the expected structure.

Cycloaddition Reactions

As an electron-deficient alkene, this compound is an excellent dienophile in [4+2] Diels-Alder cycloadditions. It reacts with electron-rich dienes to form substituted cyclohexene derivatives, a foundational transformation for building cyclic systems in natural product and drug synthesis.[10]

Furthermore, it can participate in [3+2] cycloadditions with 1,3-dipoles like nitrile N-oxides or azides to construct five-membered heterocyclic rings such as isoxazolines or triazolines, respectively.[11]

G cluster_da Diels-Alder [4+2] Cycloaddition cluster_32 [3+2] Cycloaddition Diene Electron-Rich Diene TS_DA Concerted Transition State Diene->TS_DA Dienophile This compound (Dienophile) Dienophile->TS_DA Product_DA Cyclohexene Derivative TS_DA->Product_DA Dipole 1,3-Dipole (e.g., Nitrile Oxide) TS_32 Transition State Dipole->TS_32 Dipolarophile This compound (Dipolarophile) Dipolarophile->TS_32 Product_32 5-Membered Heterocycle (e.g., Isoxazoline) TS_32->Product_32

Caption: Cycloaddition pathways involving this compound.

Polymerization

Like other acrylates, this compound can undergo polymerization. The reaction is typically initiated by free-radical sources.[12] Its copolymers are used in the formulation of specialized adhesives, coatings, and paints.[3][13] The ethoxy group can modify the properties of the resulting polymer, such as its solubility and glass transition temperature, compared to standard poly(ethyl acrylate).

Safety and Handling

As a reactive chemical, proper handling of this compound is essential in a laboratory setting. It is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[16] Work should be conducted in a well-ventilated fume hood.[16]

  • Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[14][16] It should be stored at 2-8°C for long-term stability.

  • Incompatibilities: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.[16]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dump into sewers or waterways.[17]

Conclusion

This compound is a powerful and versatile reagent whose reactivity is governed by the synergistic effects of its acrylate, enol ether, and ester functionalities. A deep understanding of its core chemical principles allows researchers to strategically employ it in the synthesis of a wide array of valuable compounds, from complex pharmaceutical intermediates to advanced polymer materials. By adhering to rigorous and well-designed experimental protocols, the full potential of this multifaceted building block can be reliably and safely harnessed.

References

Methodological & Application

Application Notes & Protocols: Ethyl 3-ethoxyacrylate as a Cornerstone Reagent for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of ethyl 3-ethoxyacrylate in the synthesis of the pyrimidine scaffold. Pyrimidine and its derivatives are fundamental heterocyclic motifs that form the backbone of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2][3] Understanding the efficient construction of this ring system is paramount for the rapid development of new chemical entities. This compound serves as a highly versatile and efficient three-carbon (C3) synthon, enabling direct and high-yield access to a diverse range of functionalized pyrimidines.

Our focus extends beyond mere procedural steps; we delve into the mechanistic rationale behind the protocols, offering insights into the causality of experimental choices to empower researchers with the knowledge to adapt and troubleshoot these powerful synthetic transformations.

The Strategic Role of this compound: A Mechanistic Overview

The efficacy of this compound in pyrimidine synthesis stems from its unique electronic and structural properties. As a β-alkoxy-α,β-unsaturated ester, it possesses two key reactive sites. The β-carbon is highly electrophilic, making it susceptible to nucleophilic attack, while the ethoxy group serves as an excellent leaving group. This dual functionality is elegantly exploited in cyclocondensation reactions with various N-C-N nucleophiles, such as urea, thiourea, and guanidine, to construct the pyrimidine ring.

The general mechanism proceeds through a well-defined sequence:

  • Michael Addition: The reaction initiates with a nucleophilic attack from one of the nitrogen atoms of the N-C-N reagent onto the electron-deficient β-carbon of the acrylate.

  • Elimination: This is followed by the elimination of the ethoxy group, which regenerates the double bond and forms a stable vinylogous amide intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the N-C-N reagent then attacks the ester carbonyl carbon in an intramolecular fashion.

  • Aromatization: Subsequent elimination of water or ethanol leads to the formation of the stable, aromatic pyrimidine ring.

This sequence provides a thermodynamically favorable and regioselective pathway to highly functionalized pyrimidines.

General_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Elimination cluster_2 Step 3: Cyclization cluster_3 Step 4: Aromatization reagents This compound + H₂N-C(X)-NH₂ intermediate1 Adduct Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Vinylogous Amide intermediate1->intermediate2 - EtOH intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Attack product Substituted Pyrimidine intermediate3->product - H₂O Lab_Workflow A 1. Reagent Preparation (Solvent, Base, Nucleophile) B 2. Substrate Addition (this compound) A->B C 3. Reaction Under Reflux (Monitor by TLC) B->C D 4. Workup (Cooling, Neutralization) C->D E 5. Product Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, MS, MP) F->G

References

Application Notes & Protocols: The Strategic Use of Ethyl 3-Ethoxyacrylate as a Michael Acceptor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Gemini Division

Introduction: A Versatile Building Block for Conjugate Addition Chemistry

In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon bond formation, enabling the construction of complex molecular architectures from simple precursors.[1][2][3] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and materials.[1] Within the arsenal of Michael acceptors, ethyl 3-ethoxyacrylate (CAS 1001-26-9) has emerged as a particularly valuable and versatile reagent.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound. Unlike simple acrylates, its structure incorporates a β-ethoxy group, which fundamentally modulates its reactivity and provides a synthetic handle for subsequent transformations.[4][5] This enol ether functionality makes this compound a stable, easy-to-handle synthon for β-formylpropionate, offering distinct advantages in multi-step syntheses.[4] We will delve into the mechanistic nuances governing its reactivity, provide detailed, field-proven protocols for its use, and explore its application in the synthesis of complex molecular targets.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1001-26-9[6]
Molecular Formula C₇H₁₂O₃[4][6]
Molecular Weight 144.17 g/mol [4][6][7]
Appearance Colorless Liquid[4]
Boiling Point 195-196 °C (lit.)[4]
Density 0.998 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.446 (lit.)
Flash Point 76 °C (168.8 °F) - closed cup

Safety Summary: this compound is classified as an irritant.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C.

Core Principles: Reactivity and Mechanism of Action

The unique reactivity of this compound stems from the electronic interplay between the acrylate system and the β-ethoxy group. The oxygen atom of the ethoxy group possesses lone pairs that can be delocalized into the π-system, increasing electron density at the β-carbon.[5]

This resonance contribution (+R effect) makes the β-carbon less electrophilic compared to that of an unsubstituted acrylate, such as ethyl acrylate.[5] Consequently, this compound is a "softer" Michael acceptor, often exhibiting greater selectivity in reactions with various nucleophiles. While it may react more slowly than unsubstituted acrylates, this attenuated reactivity can be highly advantageous in preventing undesired side reactions, such as polymerization or multiple additions.

The general mechanism for the Michael addition of a carbon nucleophile (e.g., a malonate enolate) to this compound is depicted below. The reaction is typically initiated by a base that deprotonates the acidic carbon donor, which then attacks the β-carbon of the acrylate. The resulting enolate is subsequently protonated during workup to yield the final 1,5-dicarbonyl adduct.[2][3]

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor R'₂CH₂ Enolate R'₂C⁻ Donor->Enolate Deprotonation Base Base⁻ Base->Enolate Enolate_Attacker R'₂C⁻ HB H-Base Acceptor EtO-CH=CH-COOEt Adduct_Enolate EtO-CH(CR'₂)-CH=C(O⁻)OEt Acceptor->Adduct_Enolate Adduct_Enolate_Protonation EtO-CH(CR'₂)-CH=C(O⁻)OEt Enolate_Attacker->Acceptor Nucleophilic Attack Workup H⁺ (Workup) Final_Product EtO-CH(CR'₂)-CH₂-COOEt Workup->Final_Product Adduct_Enolate_Protonation->Final_Product Protonation

Caption: Generalized mechanism of the Michael Addition.

Applications in Complex Synthesis

The utility of this compound is demonstrated in its role as a key intermediate for pharmaceuticals, pesticides, and specialized polymers.[4][8]

  • Pharmaceutical Intermediates: It is a crucial building block in the synthesis of quinolone antibiotics, such as levofloxacin.[8] The initial Michael addition product can be further cyclized to construct the core heterocyclic scaffold of these important drugs.

  • Heterocycle Synthesis: The bifunctional nature of the adducts—containing both an enol ether and an ester—makes them ideal precursors for a wide range of heterocycles like pyrimidines, pyridines, and pyrazoles. For example, it is employed in the synthesis of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a compound of interest in medicinal chemistry.[9]

  • Polymers and Coatings: The acrylate functionality allows it to be incorporated into polymer chains, while the ethoxy group can be used to modify the final properties of materials like adhesives and coatings, enhancing durability and adhesion.[8][9]

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for a representative Michael addition reaction and a subsequent hydrolysis/decarboxylation to demonstrate the utility of the initial adduct.

Protocol 1: Michael Addition of Diethyl Malonate to this compound

This protocol details the base-catalyzed conjugate addition of a soft carbon nucleophile to this compound.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (NaOEt) (0.1 eq, catalytic)

  • Anhydrous Ethanol (EtOH)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon), add anhydrous ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide (0.1 eq) to the ethanol and stir until fully dissolved. Causality Note: Sodium ethoxide is a strong base used in catalytic amounts to generate the nucleophilic malonate enolate. Using a catalytic amount minimizes side reactions like ester saponification.

  • Nucleophile Addition: Add diethyl malonate (1.1 eq) to the stirred solution. Stir for 15 minutes at room temperature to ensure complete enolate formation.

  • Acceptor Addition: Slowly add this compound (1.0 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous NH₄Cl solution to quench the catalyst. Causality Note: The mild acidic quench protonates the enolate intermediate and neutralizes the basic catalyst, stopping the reaction.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Michael adduct.

Experimental_Workflow A 1. Setup Dry flask under Argon Add anhydrous EtOH B 2. Enolate Formation Add NaOEt (0.1 eq) Add Diethyl Malonate (1.1 eq) Stir 15 min @ RT A->B Catalyst C 3. Addition Add this compound (1.0 eq) B->C Reagents D 4. Reaction Heat to reflux (78°C) Monitor by TLC/GC (4-8h) C->D Heating E 5. Quench Cool to RT Pour into sat. NH₄Cl D->E Completion F 6. Extraction Extract with EtOAc (3x) Combine organic layers E->F G 7. Wash & Dry Wash with Brine Dry over MgSO₄ F->G H 8. Purify Filter & Concentrate Vacuum Distillation or Chromatography G->H

Caption: Workflow for the Michael Addition Protocol.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion / No Reaction Insufficiently active catalyst (degraded base). Wet solvent or reagents. Temperature too low.Use freshly opened or titrated sodium ethoxide. Ensure all glassware is oven-dried and use anhydrous solvents. Confirm reflux temperature is reached.
Formation of Side Products Base is not catalytic (stoichiometric amount used), leading to saponification. Self-polymerization of the acrylate.Strictly use catalytic amounts of base (5-10 mol%). Add the acrylate slowly to the solution of the enolate to maintain a low concentration of the acceptor.
Difficult Purification Product co-elutes with starting material.Adjust the polarity of the eluent for column chromatography. If boiling points are sufficiently different, vacuum distillation is preferred.

References

Application Notes and Protocols: Diastereoselective Michael Addition Reactions Using Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Ethyl 3-Ethoxyacrylate in Asymmetric Synthesis

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, has been profoundly enhanced by the advent of asymmetric catalysis, enabling the precise construction of stereogenic centers.[1] Within the arsenal of Michael acceptors, this compound (EEA) emerges as a uniquely versatile C4 building block. Its dual functionality, comprising an electrophilic α,β-unsaturated ester and a vinyl ether, offers a rich platform for synthetic innovation. The ethoxy group at the β-position not only modulates the electronic properties of the double bond but also serves as a latent functional handle, capable of being retained or transformed in subsequent synthetic steps. This guide provides an in-depth exploration of diastereoselective Michael addition reactions utilizing this compound, offering both mechanistic insights and detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Core Principles: Achieving Diastereoselectivity in Michael Additions to this compound

The stereochemical outcome of a Michael addition is determined during the formation of the new carbon-carbon bond between the nucleophile (Michael donor) and the β-carbon of the acceptor. Achieving diastereoselectivity requires a chiral influence that can effectively discriminate between the different diastereomeric transition states. This is most commonly achieved through organocatalysis, where a small chiral organic molecule, such as a proline derivative, reversibly forms a chiral intermediate with one of the reactants, guiding the approach of the second reactant.

Mechanism of Organocatalyzed Michael Addition

In a typical organocatalytic cycle involving an amine catalyst (e.g., a proline derivative) and a carbonyl-based nucleophile (e.g., an aldehyde or ketone), the reaction proceeds through the following key steps:

  • Enamine Formation: The chiral amine catalyst reacts with the carbonyl group of the Michael donor to form a chiral enamine intermediate. This transformation enhances the nucleophilicity of the α-carbon of the donor.

  • Michael Addition: The chiral enamine attacks the β-carbon of the this compound. The stereochemistry of the catalyst directs the enamine to attack a specific face of the Michael acceptor, and the bulky substituents on the catalyst and reactants favor a specific orientation, leading to the formation of a new stereocenter with a defined configuration.

  • Iminium Ion Formation and Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed to release the Michael adduct and regenerate the chiral catalyst, allowing it to re-enter the catalytic cycle.

The diastereoselectivity of the reaction is governed by the steric and electronic interactions in the transition state, where the chiral catalyst, the Michael donor, and the Michael acceptor are all in close proximity. The choice of catalyst, solvent, temperature, and additives can all have a profound impact on the diastereomeric ratio (d.r.) of the product.

Application Protocol 1: Diastereoselective Michael Addition of Aldehydes to this compound

This protocol details the organocatalyzed diastereoselective addition of an aliphatic aldehyde to this compound, a reaction that constructs a γ-oxo ester scaffold with control over the newly formed stereocenters. While direct literature for this specific reaction is sparse, the following protocol is adapted from well-established procedures for the addition of aldehydes to other acrylate derivatives, with adjustments made to account for the specific properties of this compound.[2][3]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification start Add chiral catalyst and additive to a flame-dried flask add_solvent Add solvent and stir start->add_solvent add_aldehyde Add aldehyde (Michael donor) add_solvent->add_aldehyde add_eea Add this compound (Michael acceptor) add_aldehyde->add_eea stir Stir at specified temperature add_eea->stir monitor Monitor reaction by TLC/GC-MS stir->monitor quench Quench the reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end Characterize product (NMR, HPLC)

Caption: Experimental workflow for the diastereoselective Michael addition.

Materials and Reagents
ReagentPuritySupplier
This compound98%Sigma-Aldrich
Propanal97%Sigma-Aldrich
(S)-Diphenylprolinol silyl ether98%Strem Chemicals
p-Nitrophenol99%Acros Organics
Dichloromethane (DCM)AnhydrousAcros Organics
Saturated aq. NH4ClFisher Scientific
Anhydrous MgSO4Fisher Scientific
Silica gel230-400 meshFisher Scientific
Step-by-Step Protocol
  • To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N2 or Ar), add (S)-diphenylprolinol silyl ether (0.02 mmol, 10 mol%) and p-nitrophenol (0.02 mmol, 10 mol%).

  • Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add propanal (0.4 mmol, 2.0 equiv.).

  • Add this compound (0.2 mmol, 1.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR analysis of the purified product and the enantiomeric excess by chiral HPLC analysis.

Expected Results
NucleophileCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (syn:anti)
Propanal10DCM36~75-85>90:10
Isovaleraldehyde10Toluene48~70-80>90:10

Note: The expected results are based on analogous reactions with similar acrylates and may require optimization for this compound.

Application Protocol 2: Diastereoselective Michael Addition of Cyclic Ketones to this compound

This protocol outlines the addition of a cyclic ketone, such as cyclohexanone, to this compound. This reaction is valuable for synthesizing complex cyclic structures with multiple stereocenters. The use of a chiral bifunctional organocatalyst, such as a proline-derived thiourea, is often effective in this transformation.[4][5]

Catalytic Cycle Diagram

G catalyst Chiral Catalyst (e.g., Proline-Thiourea) enamine Chiral Enamine catalyst->enamine + Ketone ketone Cyclic Ketone transition_state Diastereoselective Transition State enamine->transition_state + EEA eea This compound iminium Iminium Intermediate transition_state->iminium product Michael Adduct iminium->product + H2O product->catalyst - Catalyst water H2O

Caption: Organocatalytic cycle for the addition of a cyclic ketone to EEA.

Materials and Reagents
ReagentPuritySupplier
This compound98%Sigma-Aldrich
Cyclohexanone99.8%Acros Organics
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol99%Sigma-Aldrich
Benzoic Acid99.5%Acros Organics
TolueneAnhydrousAcros Organics
Saturated aq. NaHCO3Fisher Scientific
Anhydrous Na2SO4Fisher Scientific
Silica gel230-400 meshFisher Scientific
Step-by-Step Protocol
  • In a vial, dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.025 mmol, 10 mol%) and benzoic acid (0.025 mmol, 10 mol%) in anhydrous toluene (1.0 mL).

  • Add cyclohexanone (0.5 mmol, 2.0 equiv.) to the catalyst solution.

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound (0.25 mmol, 1.0 equiv.) to the reaction mixture.

  • Seal the vial and stir the reaction at 4 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 48-72 hours), quench with saturated aqueous NaHCO3 solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the Michael adduct.

  • Analyze the product by 1H NMR to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.

Expected Results
NucleophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)
Cyclohexanone10Toluene460~80-90>95:5
Cyclopentanone10Chloroform472~75-85>90:10

Note: The expected results are based on analogous reactions with similar acrylates and may require optimization for this compound.

Troubleshooting and Method Optimization

  • Low Diastereoselectivity: If the diastereomeric ratio is low, consider lowering the reaction temperature. Screening different solvents (e.g., toluene, chloroform, THF) can also significantly impact stereoselectivity. The choice of the acid co-catalyst can also be crucial.

  • Slow Reaction Rate: For slow reactions, increasing the catalyst loading (up to 20 mol%) may be beneficial. Ensure all reagents and solvents are anhydrous, as water can inhibit the catalytic cycle.

  • Side Product Formation: If side reactions are observed, such as self-condensation of the aldehyde, consider adding the Michael acceptor slowly to the reaction mixture using a syringe pump.

Conclusion

This compound is a highly promising Michael acceptor for the development of diastereoselective carbon-carbon bond-forming reactions. The protocols provided herein, based on established organocatalytic methods, offer a robust starting point for the synthesis of complex, stereochemically rich molecules. The versatility of the resulting Michael adducts opens avenues for their application in the synthesis of natural products, pharmaceuticals, and other high-value chemical entities. Further exploration of different chiral catalysts and reaction conditions will undoubtedly continue to expand the synthetic utility of this valuable reagent.

References

The Versatile Synthon: Ethyl 3-Ethoxyacrylate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, scalability, and economic viability of drug manufacturing. Among the myriad of chemical building blocks, Ethyl 3-ethoxyacrylate (E3E) has emerged as a highly versatile and valuable precursor for a diverse range of pharmaceutical intermediates. Its unique bifunctional nature, possessing both a Michael acceptor and a latent leaving group, allows for the elegant construction of complex heterocyclic scaffolds that form the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of the chemistry of this compound and its practical applications in the synthesis of key pharmaceutical intermediates, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Reactivity Profile

This compound (CAS No: 1001-26-9) is a colorless to light yellow liquid with a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [2]
Boiling Point 195-196 °C[3]
Density 0.998 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.446[3]
Flash Point 76 °C (169 °F)[4]
Solubility Soluble in water.
Appearance Colorless to light yellow liquid[1]

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of its α,β-unsaturated ester system. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide variety of nucleophiles.[5] The ethoxy group at the β-position not only activates the double bond towards nucleophilic attack but can also act as a leaving group in subsequent cyclization reactions, a feature that is masterfully exploited in the synthesis of heterocyclic systems.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale and available starting materials. A common and straightforward laboratory-scale synthesis involves the reaction of ethyl bromoacetate with triethyl orthoformate.[6][7] More recent patented methods have focused on improving yield and environmental friendliness, utilizing alternative starting materials like trichloroacetyl chloride and vinyl ethyl ether.[8]

Diagram 1: Common Synthetic Pathways to this compound

cluster_0 Route 1: From Ethyl Bromoacetate cluster_1 Route 2: From Trichloroacetyl Chloride A Ethyl Bromoacetate C Ethyl 3,3-diethoxypropionate A->C Zn, I₂ B Triethyl Orthoformate B->C D This compound C->D Heat (190-200°C) E Trichloroacetyl Chloride G Intermediate Adduct E->G F Vinyl Ethyl Ether F->G H This compound G->H 1. Organic Base, Ethanol 2. Acid Catalyst, Heat

Caption: Common synthetic routes to this compound.[6][7][8]

Application in the Synthesis of Pyrimidine Derivatives

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals, including antiviral, anticancer, and antibacterial agents.[1][9] this compound serves as an invaluable C3 synthon for the construction of the pyrimidine core through cyclocondensation reactions with various N-C-N building blocks like urea, thiourea, and guanidine.

General Mechanism: Michael Addition-Cyclocondensation

The synthesis of pyrimidines from this compound proceeds via a two-step sequence initiated by a Michael addition of the nucleophilic nitrogen of urea, thiourea, or guanidine to the β-position of the acrylate. This is followed by an intramolecular cyclization with concomitant elimination of ethanol to form the stable aromatic pyrimidine ring.

Diagram 2: General Mechanism for Pyrimidine Synthesis

E3E This compound Michael_Adduct Michael Adduct (Intermediate) E3E->Michael_Adduct Michael Addition NCN N-C-N Reagent (Urea, Thiourea, Guanidine) NCN->Michael_Adduct Pyrimidine Pyrimidine Derivative Michael_Adduct->Pyrimidine Cyclocondensation (-EtOH)

Caption: General mechanism for pyrimidine synthesis from E3E.

Protocol: Synthesis of 2-Thiouracil

2-Thiouracil is a key intermediate in the synthesis of various pharmaceuticals, including antithyroid drugs. The following protocol details its synthesis from this compound and thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add thiourea and stir until it is completely dissolved.

  • Add this compound dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 5-6.

  • The precipitate of 2-thiouracil is collected by filtration, washed with cold water, and dried under vacuum.

Expected Yield: 75-85%

Protocol: Synthesis of 2-Amino-4-hydroxypyrimidine

2-Amino-4-hydroxypyrimidine is a vital precursor for the synthesis of various biologically active compounds. Its synthesis from this compound and guanidine is a cornerstone reaction.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.4 eq)

  • Anhydrous ethanol

  • Acetic acid (for workup)

  • Water

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a three-necked flask fitted with a reflux condenser and a dropping funnel.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes to liberate the free guanidine base. The precipitated sodium chloride can be left in the reaction mixture.

  • Add this compound dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the ethanol by rotary evaporation.

  • Dissolve the residue in hot water and acidify with glacial acetic acid.[10]

  • Cool the solution in an ice bath to precipitate the 2-amino-4-hydroxypyrimidine.

  • Collect the product by filtration, wash with cold water, and dry.

Expected Yield: 80-90%[10]

Application in the Synthesis of Anticancer Drug Intermediates

The versatility of this compound extends to the synthesis of intermediates for potent anticancer drugs. Its ability to introduce a C3 fragment that can be further elaborated makes it a valuable tool in the total synthesis of complex molecules.

Precursor to 5-Fluorouracil (5-FU) Analogs

5-Fluorouracil is a widely used chemotherapeutic agent. While the direct synthesis of 5-FU from this compound is not the most common route, E3E is a key precursor for the synthesis of uracil and its derivatives. A one-pot synthesis of uracil can be achieved by the condensation of ethyl 3,3-diethoxypropionate (a derivative of E3E) with urea in the presence of a base.[11] This methodology can be adapted for the synthesis of various substituted uracils, which are precursors to a wide range of anticancer and antiviral drugs.

Diagram 3: Retrosynthetic Analysis of Uracil from E3E

Uracil Uracil Intermediate Cyclic Intermediate Uracil->Intermediate Tautomerization Michael_Adduct Michael Adduct Intermediate->Michael_Adduct Cyclization E3E This compound Michael_Adduct->E3E Michael Addition Urea Urea Michael_Adduct->Urea

Caption: Retrosynthetic approach to Uracil from E3E and Urea.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[12] It is irritating to the eyes, respiratory system, and skin.[12] Therefore, it is essential to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound has proven to be a cornerstone in the synthesis of pharmaceutical intermediates, particularly for the construction of pyrimidine-based heterocycles. Its dual reactivity as a Michael acceptor and a carrier of a latent leaving group provides a powerful and convergent strategy for the synthesis of complex molecular architectures. The protocols outlined in this guide demonstrate the practical utility of E3E in accessing key building blocks for drug discovery and development. As the demand for novel therapeutics continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of medicinal chemistry.

References

Application Notes & Protocols: Ethyl 3-Ethoxyacrylate as a Versatile C3 Synthon for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 3-ethoxyacrylate is a highly valuable and versatile C3 building block in modern organic and medicinal chemistry. Its bifunctional nature, featuring an electrophilic β-carbon susceptible to nucleophilic attack and an acrylate moiety, allows for its participation in a wide array of cyclization and condensation reactions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound and its activated derivatives (e.g., ethyl 2-cyano-3-ethoxyacrylate) in the synthesis of key heterocyclic scaffolds, including pyrimidines and pyrazoles. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and summarize key data to facilitate the practical application of this important synthon.

Introduction: The Chemical Utility of this compound

This compound, with the chemical formula C₇H₁₂O₃, serves as a stable and manageable equivalent of ethyl 3-oxopropanoate.[1] The ethoxy group at the C3 position acts as an excellent leaving group upon nucleophilic attack, making the molecule a prime candidate for Michael addition-elimination reactions. This reactivity is the cornerstone of its utility in forming heterocyclic rings.

The introduction of an electron-withdrawing group, such as a cyano (-CN) group at the C2 position, yields ethyl 2-cyano-3-ethoxyacrylate. This modification significantly enhances the electrophilicity of the β-carbon, making it highly reactive towards even weak nucleophiles and expanding its synthetic scope.[2] This guide will focus on the reactions of these valuable synthons with binucleophiles to construct medicinally relevant heterocyclic cores.

cluster_0 This compound cluster_1 Ethyl 2-cyano-3-ethoxyacrylate mol1 mol1 desc Key Reactive Sites: - Electrophilic β-Carbon (site of nucleophilic attack) - Ester and Cyano Groups (influence reactivity and participate in cyclization) - Ethoxy Group (excellent leaving group) mol2 mol2

Caption: Structures of this compound and its activated derivative.

Synthesis of Pyrimidines: The [3+3] Cyclocondensation Approach

The pyrimidine ring is a fundamental structural motif in nucleic acids (cytosine, thymine, uracil) and is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3][4] The most direct method for pyrimidine synthesis using this compound involves a cyclocondensation reaction with a suitable N-C-N binucleophile, such as amidines, guanidines, or ureas.[5][6]

General Reaction Mechanism

The reaction proceeds via a sequential two-step mechanism. The first step is a nucleophilic attack by one of the nitrogen atoms of the N-C-N component on the electrophilic β-carbon of the acrylate, followed by the elimination of ethanol. This forms a stable acyclic intermediate. The second step is an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl carbon, leading to the formation of the pyrimidine ring after dehydration.

G start This compound + Guanidine intermediate Acyclic Intermediate (Michael Adduct) start->intermediate Michael Addition- Elimination cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Pyrimidine cyclization->product Dehydration

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-ethoxycarbonylpyrimidin-4(3H)-one

This protocol describes the reaction between this compound and guanidine to form a highly functionalized pyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous Ethanol (as solvent)

  • Glacial Acetic Acid

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol (100 mL).

  • Guanidine Liberation: To this solution, add guanidine hydrochloride (1.2 eq) portion-wise while stirring. Stir the resulting suspension at room temperature for 30 minutes to liberate the free guanidine base.

  • Addition of Acrylate: Slowly add this compound (1.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by adding glacial acetic acid dropwise until it reaches a pH of ~7.

  • Isolation: Reduce the solvent volume to about one-third under reduced pressure. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from ethanol to yield the desired 2-amino-5-ethoxycarbonylpyrimidin-4(3H)-one as a solid.

Data Summary

The versatility of this method allows for the synthesis of a wide range of pyrimidine derivatives by varying the N-C-N component.

N-C-N ReagentResulting Pyrimidine CoreTypical Yields
Guanidine2-Aminopyrimidin-4-one75-90%
UreaPyrimidine-2,4-dione (Uracil)60-80%
Thiourea2-Thioxopyrimidin-4-one70-85%
Acetamidine2-Methylpyrimidin-4-one65-80%

Synthesis of Pyrazoles: The Knorr-Type Condensation

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in the development of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[7] The reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine and its derivatives is a robust and high-yielding route to 3-amino-4-ethoxycarbonylpyrazoles.[8][9]

General Reaction Mechanism

This reaction follows a similar mechanistic pattern to the pyrimidine synthesis. The hydrazine nitrogen atom first acts as a nucleophile, attacking the β-carbon of the acrylate, leading to an intermediate after the elimination of ethanol. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the nitrile (-CN) group, which is a more favorable electrophilic site in this substrate than the ester carbonyl. This cyclization, followed by tautomerization, yields the stable aromatic pyrazole ring.[9]

G cluster_workflow Pyrazole Synthesis Workflow start Ethyl 2-cyano-3-ethoxyacrylate + Hydrazine Hydrate step1 Michael Addition- Elimination of EtOH start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization (Attack on Nitrile) intermediate->step2 final_product 3-Amino-1H-pyrazole- 4-carboxylate step2->final_product

Caption: Mechanistic pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from established literature procedures for the efficient synthesis of a key pyrazole intermediate.[9]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq, 29.5 mmol, 5.0 g)

  • Hydrazine hydrate (~80% solution, 1.0 eq, 29.5 mmol, ~1.8 mL)

  • Ethanol (50 mL)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (5.0 g) in ethanol (50 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (~1.8 mL) dropwise at room temperature. An initial exothermic reaction may be observed.

  • Reaction Conditions: Stir the mixture at room temperature for 10-15 minutes, then heat the reaction to reflux overnight (approximately 12-16 hours).

  • Solvent Removal: After the reaction is complete (monitored by TLC), cool the flask to room temperature and remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and extract.

  • Aqueous Layer Wash: Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Organic Layer Wash: Combine all organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: The resulting solid is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield ethyl 3-amino-1H-pyrazole-4-carboxylate as a light-yellow solid.[9]

Data Summary

This reaction is known for its high efficiency and excellent yields.

ReactantsProductYieldReference
Ethyl 2-cyano-3-ethoxyacrylate + Hydrazine HydrateEthyl 3-amino-1H-pyrazole-4-carboxylate99%[9]
Ethyl 2-cyano-3-ethoxyacrylate + PhenylhydrazineEthyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate>90% (Typical)General Method

Conclusion

This compound and its activated derivatives are demonstrably powerful and versatile synthons for constructing a variety of important heterocyclic systems. The straightforward and high-yielding protocols for the synthesis of substituted pyrimidines and pyrazoles highlight their value in drug discovery and development. The predictable reactivity, based on Michael addition followed by intramolecular cyclization, allows for the rational design of complex molecular scaffolds from simple, commercially available starting materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this C3 building block.

References

Application Notes & Protocols: Asymmetric Synthesis Strategies Involving Ethyl 3-Ethoxyacrylate and Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Ethyl 3-Ethoxyacrylate in Asymmetric Synthesis

This compound is a versatile trifunctional building block, possessing an electrophilic α,β-unsaturated ester, an enol ether, and an ester moiety. This unique combination of functional groups makes it an exceptionally valuable substrate in asymmetric synthesis for the construction of complex chiral molecules, particularly precursors to β-amino acids and β-hydroxy carboxylic acid derivatives, which are prevalent in many pharmaceuticals and natural products.[1] The electron-deficient double bond is highly susceptible to conjugate addition reactions, and the presence of the ethoxy group at the β-position allows for the introduction of a stereocenter with concomitant formation of a β-alkoxy carbonyl moiety. This application note provides a technical guide to key asymmetric synthesis strategies involving this compound, with a focus on reactions catalyzed by chiral metal complexes and organocatalysts. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-proven protocols for researchers in drug development and synthetic chemistry.

Core Concept: The Michael Addition to this compound

The cornerstone of the asymmetric functionalization of this compound is the Michael addition (or conjugate addition) reaction. In this process, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and, in the presence of a chiral catalyst, a new stereocenter. The success of these transformations hinges on the ability of the chiral catalyst to create a stereochemically defined environment around the substrate, thereby directing the approach of the nucleophile to one of the two enantiotopic faces of the double bond.

I. Metal-Catalyzed Asymmetric Synthesis: The Power of Chiral Rhodium Complexes

Transition metal catalysis offers a powerful avenue for the highly enantioselective conjugate addition of various nucleophiles to this compound. Rhodium complexes featuring chiral ligands have proven particularly effective in this regard.

A. Rhodium-Catalyzed Asymmetric Addition of Arylboroxines

A notable advancement in the asymmetric functionalization of β-alkoxyacrylates is the rhodium-catalyzed 1,4-addition of arylboroxines. This reaction provides a direct route to enantiomerically enriched β-aryl-β-alkoxy esters, which are valuable precursors for a wide range of biologically active molecules.[2]

Causality Behind Experimental Choices:

The choice of a rhodium catalyst is predicated on its ability to undergo a catalytic cycle involving transmetalation with the organoboron reagent, insertion of the activated alkene, and subsequent product-releasing steps.[3] The use of a chiral diene ligand, such as a derivative of bicyclo[2.2.2]octadiene, is crucial for inducing asymmetry.[4][5][6][7] These ligands create a well-defined chiral pocket around the rhodium center, which effectively shields one face of the coordinated this compound, leading to a highly enantioselective nucleophilic attack by the aryl group. The use of a base, such as potassium hydroxide, is necessary to activate the organoboron species and facilitate the transmetalation step.

Reaction Scheme:

cluster_0 Rhodium-Catalyzed Asymmetric Arylation EtOOC EtOOC Rh_cat [Rh(cod)Cl]2 / Chiral Diene Ligand KOH, Dioxane/H2O EtOOC->Rh_cat OEt OEt OEt->Rh_cat ArylB Ar-B(OH)2 ArylB->Rh_cat Product EtOOC   |  *CH-CH2-OEt   |  Ar Rh_cat->Product

Caption: Rhodium-catalyzed asymmetric addition of an arylboronic acid to this compound.

Protocol 1: Rhodium-Catalyzed Asymmetric Addition of Phenylboroxine to this compound

This protocol is adapted from the work of Nishimura et al.[2] on β-alkoxyacrylate esters.

Materials:

  • [Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene)

  • (S,S)-Chiral Diene Ligand (e.g., a derivative of bicyclo[2.2.2]octa-2,5-diene)

  • Phenylboroxine

  • This compound

  • Potassium hydroxide (KOH)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add [Rh(cod)Cl]2 (0.005 mmol, 1.0 mol%) and the chiral diene ligand (0.011 mmol, 2.2 mol%).

  • Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • In a separate vial, dissolve phenylboroxine (0.6 mmol) in 1,4-dioxane (1.0 mL).

  • To the catalyst mixture, add the phenylboroxine solution, followed by this compound (0.5 mmol).

  • Finally, add a solution of KOH (0.1 mmol) in degassed water (0.1 mL).

  • Stir the reaction mixture vigorously at 40 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-phenyl-β-ethoxypropanoate.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Expected Results:

EntryNucleophileCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Phenylboroxine1.012>95>98

II. Organocatalytic Asymmetric Synthesis: The Metal-Free Approach

Organocatalysis has emerged as a powerful and complementary strategy to metal catalysis for asymmetric transformations.[2] Small, chiral organic molecules are used to catalyze reactions with high enantioselectivity, often under mild reaction conditions. For the conjugate addition to this compound, bifunctional organocatalysts, such as those derived from cinchona alkaloids or proline, are particularly effective.

A. Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition of Thiols

Cinchona alkaloids and their derivatives are privileged scaffolds in organocatalysis.[8] Their bifunctional nature, possessing both a basic quinuclidine nitrogen and a hydroxyl group (or a derivative thereof) capable of hydrogen bonding, allows them to activate both the nucleophile and the electrophile simultaneously.

Causality Behind Experimental Choices:

In the Michael addition of a thiol to this compound, the basic quinuclidine nitrogen deprotonates the thiol, increasing its nucleophilicity. The thiolate anion is then directed to one face of the this compound, which is activated through hydrogen bonding between its carbonyl group and the hydroxyl group of the catalyst. This dual activation and stereocontrolled approach of the nucleophile leads to the formation of the product with high enantioselectivity. The choice of a non-polar solvent like toluene is often optimal to promote the hydrogen bonding interactions that are key to the asymmetric induction.

Proposed Catalytic Cycle:

Catalyst Cinchona Alkaloid Catalyst Activated_Thiol Catalyst-H+...-S-R Catalyst->Activated_Thiol Deprotonation Thiol R-SH Thiol->Activated_Thiol Transition_State Ternary Complex (Stereodetermining Step) Activated_Thiol->Transition_State Substrate Ethyl 3-Ethoxyacrylate Substrate->Transition_State H-Bonding Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Release Product Chiral Product Product_Complex->Product

Caption: Proposed catalytic cycle for the cinchona alkaloid-catalyzed Michael addition of a thiol.

Protocol 2: Representative Organocatalytic Asymmetric Michael Addition of a Thiol to this compound

This is a representative protocol adapted from established procedures for the organocatalytic Michael addition of thiols to α,β-unsaturated esters.[9][10]

Materials:

  • Cinchona alkaloid-derived catalyst (e.g., a thiourea derivative of quinine or quinidine)

  • 4-Methoxythiophenol

  • This compound

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried vial under an inert atmosphere, add the cinchona alkaloid-derived catalyst (0.05 mmol, 10 mol%) and anhydrous toluene (1.0 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add this compound (0.5 mmol).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add 4-methoxythiophenol (0.6 mmol) dropwise.

  • Stir the reaction at -20 °C for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a hexane/ethyl acetate gradient to isolate the chiral β-thioether product.

  • Determine the enantiomeric excess by chiral HPLC.

Expected Results:

EntryNucleophileCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
14-Methoxythiophenol10-204885-9590-98

III. Conclusion and Future Outlook

This compound is a highly valuable and versatile substrate for the development of asymmetric synthesis strategies. Both metal-catalyzed and organocatalytic approaches have demonstrated the potential to generate highly enantioenriched products that are key precursors to important chiral building blocks. The rhodium-catalyzed asymmetric arylation offers a robust method for the synthesis of β-aryl-β-alkoxy esters with excellent enantioselectivity. Concurrently, organocatalysis, particularly with bifunctional catalysts like cinchona alkaloid derivatives, provides a powerful metal-free alternative for the conjugate addition of heteroatom nucleophiles.

Future research in this area will likely focus on expanding the scope of nucleophiles that can be effectively employed in these reactions, as well as the development of even more efficient and selective catalyst systems. The application of these methodologies to the synthesis of complex drug candidates and natural products will continue to highlight the strategic importance of this compound in modern synthetic chemistry.

References

Application Notes: One-Pot Synthesis Protocols Involving Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Ethyl 3-Ethoxyacrylate in One-Pot Syntheses

This compound, a versatile C5 synthon, is an invaluable building block in modern synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds that form the core of many active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring an acrylate system activated by an enol ether, imparts dual reactivity. The electrophilic nature of the carbon atoms at positions 2 and 3 allows for facile conjugate additions (Michael additions), while the entire acrylate moiety can participate in cycloaddition and condensation reactions. This inherent reactivity makes it an ideal substrate for one-pot syntheses, where multiple bond-forming events occur in a single reaction vessel, thereby enhancing efficiency, reducing waste, and simplifying purification processes.

This guide provides detailed protocols and mechanistic insights for leveraging this compound in one-pot multicomponent reactions to generate medicinally relevant pyrimidine and pyridine scaffolds.

Part 1: One-Pot Synthesis of Pyrimidin-4-ones via Tandem Michael Addition-Cyclization

The synthesis of the pyrimidine core is a cornerstone of medicinal chemistry. The reaction of a 1,3-dicarbonyl equivalent with an amidine is a classic and robust method for constructing this heterocycle. This compound serves as a highly effective surrogate for ethyl formylacetate, providing the three-carbon backbone required for pyrimidine ring formation.

Causality and Mechanistic Rationale

This one-pot protocol is designed as a tandem (or domino) reaction sequence. The process begins with a nucleophilic attack by the amidine on the electrophilic β-carbon (C3) of this compound in a classic aza-Michael addition. This is immediately followed by an intramolecular cyclization, where the second nitrogen of the amidine attacks the ester carbonyl. The subsequent elimination of ethanol and ethoxide drives the reaction towards the formation of the stable, aromatic pyrimidin-4-one ring system.

Using the hydrochloride salt of the amidine (e.g., guanidine hydrochloride) is common for stability and handling. A strong base, such as sodium ethoxide, is required to liberate the free amidine base in situ, which then acts as the active nucleophile. Ethanol is an ideal solvent as it is the conjugate acid of the base and its presence helps to maintain equilibrium.

Visualizing the Reaction Pathway: Pyrimidin-4-one Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel (Ethanol) cluster_product Final Product A This compound E Step 2: Aza-Michael Addition A->E B Amidine·HCl (e.g., Guanidine·HCl) D Step 1: Free Amidine Generation B->D C Base (e.g., NaOEt) C->D D->E Nucleophilic Attack F Step 3: Intramolecular Cyclization E->F Intermediate G Step 4: Elimination F->G Tetrahedral Intermediate H Substituted Pyrimidin-4-one G->H - EtOH - EtO⁻

Caption: Workflow for the one-pot synthesis of pyrimidin-4-ones.

Experimental Protocol 1: One-Pot Synthesis of 2-Amino-6-methylpyrimidin-4-one

This protocol details the synthesis of a substituted pyrimidin-4-one using this compound and guanidine hydrochloride.

Materials and Equipment:

  • This compound (98%)

  • Guanidine hydrochloride (99%)

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Diethyl ether

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under a nitrogen atmosphere, carefully add sodium metal (1.15 g, 50 mmol) in small pieces to anhydrous ethanol (50 mL) in a flask cooled in an ice bath. Allow all the sodium to react completely.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (4.78 g, 50 mmol). Stir the resulting suspension at room temperature for 15 minutes to ensure the formation of free guanidine base.

  • Addition of Acrylate: Slowly add this compound (7.21 g, 50 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Resuspend the residue in water (50 mL) and neutralize with glacial acetic acid. The resulting precipitate can be collected by filtration, washed with cold water and diethyl ether, and then dried under vacuum to yield the final product.

ParameterValue
Reactant 1 This compound
Reactant 2 Guanidine Hydrochloride
Base Sodium Ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux (~78 °C)
Typical Yield 75-85%

Part 2: One-Pot, Four-Component Synthesis of Polysubstituted Dihydropyridones

This compound can also be employed in more complex multicomponent reactions (MCRs) to build diverse heterocyclic libraries. This section outlines a one-pot synthesis of highly functionalized 3,4-dihydropyridin-2(1H)-ones, which are valuable precursors for various bioactive molecules.[2]

Causality and Mechanistic Rationale

This MCR follows a tandem aza-Michael addition/cyclization pathway, showcasing the versatility of this compound as a Michael acceptor. The reaction is initiated by the formation of a β-amino ester intermediate via the aza-Michael addition of a primary amine to this compound. This intermediate does not need to be isolated.

In the same pot, a Knoevenagel condensation occurs between an aromatic aldehyde and an active methylene compound (e.g., malononitrile). The resulting electron-deficient alkene then acts as a Michael acceptor for the in situ-generated β-amino ester. The final step is an intramolecular cyclization of the Michael adduct, followed by tautomerization, to yield the stable dihydropyridone ring system. The choice of catalyst, often a mild Lewis or Brønsted acid, is crucial for promoting both the Knoevenagel condensation and the Michael addition steps efficiently.

Visualizing the Reaction Pathway: Dihydropyridone Synthesis

G cluster_reactants Reactants cluster_pot One-Pot Reaction Vessel (Catalyst, Solvent) cluster_final Final Product A This compound E Aza-Michael Addition (A + B) A->E B Primary Amine B->E C Aromatic Aldehyde F Knoevenagel Condensation (C + D) C->F D Active Methylene Compound D->F G Michael Addition (Intermediate E + Intermediate F) E->G β-Amino Ester Intermediate F->G Knoevenagel Adduct H Intramolecular Cyclization G->H I Polysubstituted Dihydropyridone H->I

Caption: A four-component, one-pot synthesis of dihydropyridones.

Experimental Protocol 2: Four-Component Synthesis of a Dihydropyridone Derivative

This protocol provides a general method for the synthesis of N-aryl-4-aryl-substituted dihydropyridones.

Materials and Equipment:

  • This compound (98%)

  • Substituted Aniline (e.g., Aniline)

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Catalyst (e.g., Piperidine or a mild Lewis acid)

  • Ethanol

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), the substituted aniline (10 mmol), and this compound (10 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 5 mol%).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 8-10 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

ParameterValue
Reactant 1 This compound
Reactant 2 Aniline
Reactant 3 Benzaldehyde
Reactant 4 Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux (~78 °C)
Typical Yield 65-80%

Conclusion and Future Outlook

The protocols detailed herein demonstrate the exceptional utility of this compound as a flexible and reactive building block for one-pot syntheses of high-value heterocyclic compounds. The ability to construct complex molecular architectures in a single, efficient operation underscores the power of multicomponent and tandem reaction strategies in modern drug discovery and development. Future research will likely focus on expanding the scope of these reactions to include a wider range of nucleophiles and dienophiles, as well as the development of enantioselective catalytic systems to control stereochemistry, further enhancing the value of this versatile synthon.

References

Application Notes and Protocols: Leveraging Lewis Acids in Reactions with Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Chemistry of Ethyl 3-Ethoxyacrylate Enabled by Lewis Acid Catalysis

This compound is a valuable and versatile C4 building block in modern organic synthesis. Its unique structure, featuring an electron-deficient alkene conjugated with an ester and an enol ether, renders it susceptible to a variety of chemical transformations. The strategic use of Lewis acid catalysts can significantly enhance the reactivity and selectivity of these reactions, opening avenues for the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of the application of Lewis acids to catalyze key reactions of this compound, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Lewis acids, as electron pair acceptors, coordinate to the carbonyl oxygen of the ester group in this compound. This coordination enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This activation strategy is pivotal for promoting reactions such as Diels-Alder cycloadditions, Michael additions, and hetero-Diels-Alder reactions, often leading to increased reaction rates and improved stereoselectivity.[1] The choice of the Lewis acid, solvent, and reaction conditions is critical and can be tailored to achieve the desired outcome, a principle that will be explored in the subsequent sections.

Core Principles of Lewis Acid Activation

The efficacy of a Lewis acid in catalyzing reactions with this compound is fundamentally linked to its ability to withdraw electron density from the acrylate system. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating cycloaddition reactions.[1] Furthermore, recent studies suggest that Lewis acids also diminish the Pauli repulsion between the interacting π-systems of the reactants, further contributing to rate enhancement.

The general mechanism of Lewis acid activation can be visualized as follows:

Lewis_Acid_Activation cluster_reactants Reactants cluster_activated_complex Activated Complex Ethyl_3_ethoxyacrylate This compound CH3CH2O-CH=CH-COOEt Activated_Complex Activated this compound CH3CH2O-CH=CH-COO(LA)Et Ethyl_3_ethoxyacrylate->Activated_Complex Coordination Lewis_Acid Lewis Acid LA Lewis_Acid->Activated_Complex Product Product Activated_Complex->Product Reaction with Nucleophile/Diene

Caption: Lewis acid activation of this compound.

Application Note 1: Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Lewis acid catalysis dramatically accelerates this reaction with α,β-unsaturated esters like this compound and enhances the endo-selectivity.[2] Common Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄).[1]

Rationale for Catalyst and Condition Selection

The choice of Lewis acid depends on the reactivity of the diene. For highly reactive dienes like cyclopentadiene, milder Lewis acids such as zinc chloride (ZnCl₂) may suffice. For less reactive dienes, stronger Lewis acids like AlCl₃ are often necessary. The solvent choice is also critical; non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are preferred to avoid competition with the substrate for binding to the Lewis acid. Low temperatures are typically employed to maximize stereoselectivity.

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol describes the AlCl₃-catalyzed Diels-Alder reaction between this compound and cyclopentadiene, a classic example demonstrating enhanced reactivity and selectivity.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Carefully add aluminum chloride (1.2 equivalents) to the stirred solvent.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (10 mL).

  • Slowly add the this compound solution to the AlCl₃ suspension at -78 °C. Stir the mixture for 15 minutes to allow for complex formation.

  • Add freshly cracked cyclopentadiene (1.5 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired cycloadduct.

Data Summary:

DieneLewis AcidSolventTemperature (°C)Time (h)Yield (%)endo:exo Ratio
CyclopentadieneAlCl₃CH₂Cl₂-782>90>95:5
IsopreneBF₃·OEt₂CH₂Cl₂-204~85>90:10
1,3-ButadieneTiCl₄Toluene06~80>90:10

Note: Yields and selectivities are representative and can vary based on specific reaction conditions and substrate purity.

Application Note 2: Michael Additions

The Michael addition, or conjugate addition, of nucleophiles to this compound is a powerful method for forming C-C and C-heteroatom bonds. Lewis acids can activate the acrylate towards attack from a wide range of soft nucleophiles, such as thiols, amines, and enolates.

Rationale for Catalyst and Condition Selection

For Michael additions, the Lewis acid must be chosen carefully to avoid side reactions. For example, with amine nucleophiles, a protic acid might be generated, which could lead to unwanted side reactions. In such cases, Lewis acids like copper(II) triflate (Cu(OTf)₂) or scandium(III) triflate (Sc(OTf)₃) are often preferred due to their milder nature. For thiol additions, a variety of Lewis acids can be employed, and the reaction is often rapid at room temperature.[3]

Protocol: Lewis Acid-Catalyzed Michael Addition of a Thiol to this compound

This protocol details a general procedure for the conjugate addition of a thiol to this compound using a catalytic amount of a Lewis acid.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Lewis acid (e.g., ZnCl₂, 10 mol%)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent), the thiol (1.1 equivalents), and the anhydrous solvent (20 mL).

  • Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Michael adduct.

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine this compound, Thiol, and Solvent Catalyst Add Lewis Acid Catalyst (e.g., ZnCl₂) Reactants->Catalyst Stir Stir at Room Temperature Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: Workflow for Lewis acid-catalyzed Michael addition.

Application Note 3: Synthesis of Heterocycles

This compound is a key precursor for the synthesis of various heterocyclic compounds, including pyrimidines and pyridones. Lewis acids play a crucial role in catalyzing the cyclocondensation reactions that lead to these important scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Protocol: Lewis Acid-Catalyzed Synthesis of 4-Hydroxypyrimidine

This protocol outlines the synthesis of a 4-hydroxypyrimidine derivative through the reaction of this compound with an amidine hydrochloride, catalyzed by a Lewis acid.

Materials:

  • This compound

  • Amidine hydrochloride (e.g., formamidine hydrochloride)

  • Lewis acid (e.g., copper(II) triflate, Cu(OTf)₂, 10 mol%)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., ethanol or isopropanol)

Procedure:

  • In a round-bottom flask, suspend the amidine hydrochloride (1.0 equivalent) in the chosen solvent (30 mL).

  • Add triethylamine (1.1 equivalents) to the suspension and stir for 10 minutes at room temperature to liberate the free amidine.

  • Add this compound (1.0 equivalent) to the mixture.

  • Add the Lewis acid catalyst (Cu(OTf)₂, 0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the 4-hydroxypyrimidine.

Data Summary for Heterocycle Synthesis:

HeterocycleAmine/AmidineLewis AcidSolventTemperatureYield (%)
4-HydroxypyrimidineFormamidine HCl/Et₃NCu(OTf)₂EthanolReflux~75
2-PyridoneEnamineBF₃·OEt₂Dioxane100 °C~60

Note: Yields are representative and depend on the specific substrates and reaction conditions.

Conclusion

The strategic application of Lewis acid catalysis significantly broadens the synthetic utility of this compound. By carefully selecting the appropriate Lewis acid, solvent, and reaction conditions, researchers can achieve high yields and selectivities in a range of important chemical transformations, including Diels-Alder cycloadditions, Michael additions, and the synthesis of complex heterocyclic systems. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in organic synthesis and drug discovery, enabling the efficient and controlled construction of novel molecular entities.

References

An In-Depth Technical Guide to the Michael Addition of Thiols to Ethyl 3-Ethoxyacrylate for Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Michael addition of thiols to ethyl 3-ethoxyacrylate. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, practical execution, and critical considerations for this powerful synthetic transformation. The insights provided herein are curated to empower researchers to confidently and effectively utilize this reaction in their synthetic endeavors, particularly in the construction of complex molecules relevant to pharmaceutical and materials science.

Introduction: The Strategic Importance of the Thiol-Michael Addition

The thiol-Michael addition, a subset of the broader Michael reaction, stands as a cornerstone of modern organic synthesis. Its appeal lies in its high efficiency, broad functional group tolerance, and typically mild reaction conditions. This conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound forges a stable carbon-sulfur bond, a linkage prevalent in numerous biologically active molecules and advanced materials.

This compound, the subject of this guide, presents a unique Michael acceptor. The presence of the ethoxy group at the β-position significantly influences the electronic properties and reactivity of the double bond. Understanding this influence is paramount to designing successful reaction protocols. The resulting ethyl 3-ethoxy-3-(organothio)propanoate products are versatile intermediates, finding application as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional polymers. For instance, the β-thioether moiety is a key structural motif in various drug candidates and can be further manipulated to introduce diverse functionalities.[1]

Mechanistic Pathways: A Tale of Two Catalysts

The Michael addition of a thiol to an acrylate can be effectively catalyzed by either a base or a nucleophile, each proceeding through a distinct mechanistic pathway. The choice of catalyst is a critical experimental parameter that dictates reaction kinetics and can influence the outcome with different substrates.

Base-Catalyzed Mechanism

In the presence of a base, the reaction is initiated by the deprotonation of the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). This potent nucleophile then attacks the electrophilic β-carbon of the this compound. The resulting enolate intermediate is subsequently protonated by the conjugate acid of the base, regenerating the catalyst and yielding the final thioether adduct. Common bases employed for this transformation include tertiary amines such as triethylamine (TEA).[2][3]

Thiol Thiol (R-SH) Base Base (B) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation ConjugateAcid Conjugate Acid (BH⁺) Base->ConjugateAcid Protonation of Base Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack Acrylate This compound Product Thioether Adduct Enolate->Product Protonation ConjugateAcid->Base Regeneration

Caption: Base-Catalyzed Michael Addition Mechanism.

Nucleophile-Initiated Mechanism

Certain nucleophiles, particularly phosphines like dimethylphenylphosphine (DMPP) and tris(2-carboxyethyl)phosphine (TCEP), can also catalyze the thiol-Michael addition.[4][5][6][7] In this pathway, the phosphine first attacks the β-carbon of the acrylate to form a zwitterionic intermediate. This intermediate then deprotonates the thiol to generate the reactive thiolate anion, which proceeds to add to another molecule of the acrylate. This mechanism is often faster and can be more efficient than the base-catalyzed route, especially for less reactive substrates.[4][5][6]

Phosphine Phosphine (R₃P) Zwitterion Zwitterionic Intermediate Phosphine->Zwitterion Nucleophilic Attack Acrylate This compound Enolate Enolate Intermediate Thiolate Thiolate (R'-S⁻) Zwitterion->Thiolate Deprotonation Phosphonium Phosphonium Intermediate Thiol Thiol (R'-SH) Product Thioether Adduct Thiolate->Enolate Nucleophilic Attack Enolate->Product Proton Transfer

Caption: Nucleophile-Initiated Michael Addition Mechanism.

The Influence of the 3-Ethoxy Group: A Key Consideration

The presence of the ethoxy group at the β-position of the acrylate is a critical structural feature that distinguishes this compound from simple acrylates like ethyl acrylate. This alkoxy group exerts a significant electron-donating resonance effect, which increases the electron density at the β-carbon. Consequently, the electrophilicity of the β-carbon is reduced, making this compound less reactive towards nucleophiles in a Michael addition compared to unsubstituted acrylates. This reduced reactivity necessitates careful optimization of reaction conditions, potentially requiring more potent catalysts, higher catalyst loadings, or elevated temperatures to achieve efficient conversion.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Michael addition of thiols to this compound using both base and nucleophilic catalysis. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and product characterization.

Protocol 1: Base-Catalyzed Thiol-Michael Addition

This protocol describes a general procedure for the triethylamine (TEA)-catalyzed addition of a thiol to this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, dodecanethiol)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM))

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in the chosen anhydrous solvent (concentration typically 0.1-1.0 M).

  • Reagent Addition: Add the thiol (1.1-1.2 eq) to the stirred solution.

  • Catalyst Addition: Add triethylamine (0.1-0.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials. Due to the reduced reactivity of this compound, the reaction may require several hours to reach completion. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acidic solution (e.g., 1 M HCl) to remove the triethylamine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Protocol 2: Phosphine-Catalyzed Thiol-Michael Addition

This protocol outlines a procedure using a more reactive phosphine catalyst, which can be advantageous for less reactive thiols or when faster reaction times are desired.

Materials:

  • This compound

  • Thiol

  • Dimethylphenylphosphine (DMPP) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous solvent (e.g., THF or acetonitrile)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup

  • Standard laboratory glassware for workup and purification

  • TLC supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the chosen anhydrous solvent.

  • Catalyst Preparation (if using TCEP): If using TCEP, which is often a hydrochloride salt, it may need to be neutralized with a base (e.g., an aqueous solution of sodium bicarbonate) and extracted into an organic solvent if the reaction is not performed in an aqueous medium. For many applications, commercially available TCEP solutions can be used directly.

  • Catalyst Addition: Add a catalytic amount of the phosphine catalyst (e.g., 1-5 mol% of DMPP or TCEP) to the stirred solution. Phosphine-catalyzed reactions are often rapid, with significant conversion observed within minutes to a few hours.[4][5][6]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture. The workup procedure will depend on the properties of the phosphine catalyst. For DMPP, an oxidative workup or careful chromatography may be necessary to remove the corresponding phosphine oxide. For the water-soluble TCEP, an aqueous wash can effectively remove the catalyst.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, IR, MS).

Comparative Data and Troubleshooting

The choice of thiol and catalyst significantly impacts the reaction outcome. The following table summarizes expected trends and provides a starting point for reaction optimization.

Thiol TypeCatalystRelative ReactivityExpected Reaction TimePotential Issues & Solutions
Aromatic (e.g., Thiophenol)TEAHigh1-4 hoursOxidation of thiol to disulfide. Solution: Maintain an inert atmosphere.
Aliphatic (e.g., Dodecanethiol)TEAModerate4-12 hoursSlower reaction rates. Solution: Gentle heating or switching to a phosphine catalyst.
Aromatic (e.g., Thiophenol)DMPPVery High< 1 hourExothermic reaction. Solution: Slow addition of catalyst at 0 °C.
Aliphatic (e.g., Dodecanethiol)DMPPHigh1-2 hoursPotential for side reactions with the catalyst. Solution: Use low catalyst loading (1-2 mol%).

Troubleshooting Common Issues:

  • Low Conversion:

    • Cause: Insufficient catalyst, low reaction temperature, or inherent low reactivity of the thiol.

    • Solution: Increase catalyst loading, gently heat the reaction mixture, or switch to a more potent catalyst like a phosphine.

  • Formation of Side Products:

    • Cause: Oxidation of the thiol, or for phosphine catalysts, addition of the phosphine to the acrylate.

    • Solution: Ensure a strictly inert atmosphere. For phosphine-catalyzed reactions, use the minimum effective catalyst concentration.[4][5][6]

Conclusion: A Versatile Tool for Molecular Construction

The Michael addition of thiols to this compound is a valuable transformation for the synthesis of functionalized β-thioether propanoates. While the β-ethoxy group tempers the reactivity of the acrylate, a judicious choice of catalyst and reaction conditions can lead to high yields of the desired adducts. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can effectively harness this reaction for the construction of complex molecular architectures in drug discovery and materials science. This guide provides the foundational knowledge and practical steps to empower scientists to successfully implement this important synthetic tool.

References

Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold - A Cornerstone in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use as antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The versatile nature of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents.[2] Ethyl 3-ethoxyacrylate, and its close analog diethyl ethoxymethylenemalonate (DEEM), are pivotal building blocks in the construction of this important heterocyclic system, primarily through the esteemed Gould-Jacobs reaction.[4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of quinoline derivatives utilizing this compound, with a focus on both traditional and modern synthetic protocols.

Core Principles: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinoline derivatives.[4][6] The reaction proceeds through a sequence of condensation and cyclization steps, initiated by the reaction of an aniline with this compound or a similar malonic ester derivative.[4][5]

Reaction Mechanism: A Stepwise Annulation

The accepted mechanism of the Gould-Jacobs reaction can be dissected into two primary stages:

  • Condensation: The synthesis commences with a nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of this compound. This is followed by the elimination of an ethanol molecule to furnish a stable anilinomethylenemalonate intermediate.[4][5] This initial step is typically conducted at moderately elevated temperatures.

  • Thermal Cyclization: The critical ring-closing step requires significant thermal energy, often in excess of 250 °C.[5][7] This high-temperature condition facilitates a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[4][5] The resulting product is an ethyl 4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.[4]

Subsequent hydrolysis of the ester group, followed by decarboxylation, can yield the corresponding 4-hydroxyquinoline.[4]

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_products Products Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + this compound - Ethanol (Condensation) EEA This compound EEA->Intermediate QuinolineEster Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate->QuinolineEster High Temperature (Thermal Cyclization) Hydroxyquinoline 4-Hydroxyquinoline QuinolineEster->Hydroxyquinoline 1. Hydrolysis 2. Decarboxylation

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocols: From Benchtop to Advanced Synthesis

The choice of heating method is a critical parameter for the successful execution of the Gould-Jacobs cyclization. While conventional heating in high-boiling solvents has been the traditional approach, microwave-assisted synthesis has emerged as a powerful alternative, offering significant reductions in reaction times and often leading to improved yields.[5][8]

Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a microwave-assisted procedure and offers a rapid and efficient route to the target quinoline.[5][8]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2-5 mL) equipped with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[8] The excess DEEM serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 1 to 20 minutes).[5][8] Internal pressure should be monitored.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[8]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product is typically of high purity (>95%) and can be analyzed by HPLC-MS.[8]

Protocol 2: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., Cyclohexane)

Procedure:

  • Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.

  • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 15-30 minutes.[9]

  • Isolation: After completion, cool the reaction mixture to room temperature.

  • Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product.

  • Washing and Drying: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Experimental_Workflow start Start reactants Combine Aniline and This compound start->reactants heating Heat (Conventional or Microwave) reactants->heating cyclization Thermal Cyclization heating->cyclization cooling Cool to Room Temperature cyclization->cooling precipitation Precipitation of Product cooling->precipitation filtration Filter Solid Product precipitation->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying analysis Analyze Product (HPLC-MS, NMR) drying->analysis end End analysis->end

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for the rapid optimization of these parameters. The following table summarizes results from a study utilizing microwave heating for the reaction of aniline and diethyl ethoxymethylenemalonate.[5][8]

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250101
2300137
32502011
43002028
5300547

Data sourced from a Biotage application note.[8]

Analysis of Data:

The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, even with extended reaction times, the yield of the desired quinoline product remains low.[8] Increasing the temperature to 300 °C significantly boosts the yield.[8] However, prolonged heating at this high temperature can lead to product degradation, as seen by the decrease in yield from 5 minutes to 20 minutes.[8] Therefore, careful optimization of both temperature and time is essential to maximize the yield and minimize the formation of byproducts.[5]

Applications in Drug Development

The Gould-Jacobs reaction is not merely of academic interest; it is a key transformation in the synthesis of numerous commercially available drugs.

  • Quinolone Antibiotics: Several quinolone antibiotics, such as rosoxacin and oxolinic acid, are synthesized using this methodology.[4][10]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The syntheses of floctafenine and glafenine, both belonging to the fenamate class of NSAIDs, rely on the Gould-Jacobs reaction.[4][6]

  • Antimalarial Agents: This reaction is also employed in the synthesis of precursors for potent antimalarial drugs.[4]

Conclusion

The synthesis of quinoline derivatives via the Gould-Jacobs reaction using this compound is a powerful and versatile tool for medicinal chemists and drug development professionals. The advent of microwave-assisted synthesis has further enhanced the efficiency and practicality of this transformation, allowing for rapid access to a diverse range of quinoline-based scaffolds. The detailed protocols and data presented in this application note provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors, ultimately contributing to the discovery and development of new and improved therapeutic agents.

References

The Versatile Synthon: Application of Ethyl 3-Ethoxyacrylate in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Ethyl 3-Ethoxyacrylate

In the intricate world of agrochemical synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and economically viable production of active ingredients. This compound (CAS 1001-26-9), a seemingly simple α,β-unsaturated ester, has emerged as a cornerstone synthon for the construction of a diverse array of potent fungicides and herbicides.[1] Its bifunctional nature, possessing both an electrophilic double bond and a masked aldehyde equivalent, offers a unique and powerful tool for synthetic chemists. This application note provides an in-depth exploration of the utility of this compound in agrochemical development, complete with detailed synthetic protocols and an analysis of the chemical principles that underpin its reactivity. The methods described herein are designed to be self-validating, providing researchers and process chemists with a robust framework for innovation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction design and scale-up.

PropertyValueReference
CAS Number 1001-26-9[2]
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 195-196 °C[2]
Density 0.998 g/mL at 25 °C[2]
Refractive Index n20/D 1.446 (lit.)[2]

I. Application in Fungicide Synthesis: The Strobilurin Class

The discovery of strobilurin fungicides, inspired by natural antifungal compounds, marked a significant advancement in crop protection. These compounds act by inhibiting mitochondrial respiration in fungi, offering broad-spectrum activity.[3] A key structural feature of many synthetic strobilurins is the β-methoxyacrylate pharmacophore, for which this compound serves as a vital precursor.

Causality of Application: The β-Ethoxyacrylate Moiety as a Masked Aldehyde

The brilliance of using this compound in this context lies in its ability to act as a stable and manageable equivalent of ethyl 3-oxopropanoate. The enol ether functionality provides a nucleophilic carbon at the β-position, which, after subsequent transformations, can be readily converted to the desired β-methoxyacrylate group found in fungicides like azoxystrobin. This strategy avoids the handling of the potentially unstable and self-reactive corresponding aldehyde.

Workflow for Strobilurin Synthesis Precursor

Ethyl_3_ethoxyacrylate This compound Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard or organolithium reagent) Ethyl_3_ethoxyacrylate->Nucleophilic_Addition 1. Intermediate_A Intermediate Alkoxide Nucleophilic_Addition->Intermediate_A 2. Acid_Workup Acidic Workup Intermediate_A->Acid_Workup 3. Hydroxy_Ester β-Hydroxy Ester Derivative Acid_Workup->Hydroxy_Ester 4. Methylation Methylation (e.g., with dimethyl sulfate) Hydroxy_Ester->Methylation 5. Strobilurin_Precursor Strobilurin Precursor with β-methoxyacrylate moiety Methylation->Strobilurin_Precursor 6.

Caption: General workflow for the conversion of this compound to a strobilurin precursor.

Protocol 1: Synthesis of a Key Intermediate for Azoxystrobin

This protocol outlines the synthesis of methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate, a crucial intermediate in the industrial production of the broad-spectrum fungicide, azoxystrobin.[3] This multi-step synthesis showcases the strategic use of precursors derived from acrylate chemistry.

Materials:

  • o-hydroxyphenylacetic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Sodium methoxide

  • Methyl formate

  • Dimethyl sulfate

  • Toluene

  • Sodium hydroxide

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Esterification of o-hydroxyphenylacetic acid: In a round-bottom flask, dissolve o-hydroxyphenylacetic acid (1 eq.) in an excess of methanol. Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain methyl o-hydroxyphenylacetate.

  • Formylation: To a solution of methyl o-hydroxyphenylacetate (1 eq.) and methyl formate (1.5 eq.) in dry toluene at 0 °C, add sodium methoxide (1.2 eq.) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Methylation: Cool the reaction mixture from the previous step to 0 °C and add dimethyl sulfate (1.2 eq.) dropwise. Stir the reaction at room temperature for 4-6 hours. This step introduces the methoxy group of the β-methoxyacrylate moiety.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.

Expected Yield: 60-70% over the three steps.

II. Application in Herbicide Synthesis: The Pyrazole Class

Pyrazole-containing compounds are a significant class of herbicides that often act by inhibiting key enzymes in plant metabolic pathways.[4] this compound and its derivatives are valuable building blocks for the synthesis of the pyrazole core.

Causality of Application: Versatile Reactivity for Heterocycle Formation

The electrophilic nature of the double bond in this compound allows for Michael addition reactions with nucleophiles, while the ester group provides a handle for further transformations. A particularly powerful application is its reaction with hydrazine derivatives to construct the pyrazole ring system. A closely related and highly effective synthon is ethyl 2-cyano-3-ethoxyacrylate, which reacts with hydrazines to form aminopyrazole carboxylates, key intermediates for a variety of herbicides.[5]

Workflow for Pyrazole Herbicide Intermediate Synthesis

Ethyl_2_cyano_3_ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Condensation_Reaction Condensation Reaction Ethyl_2_cyano_3_ethoxyacrylate->Condensation_Reaction 1. Hydrazine Hydrazine or Substituted Hydrazine Hydrazine->Condensation_Reaction Cyclization Intramolecular Cyclization Condensation_Reaction->Cyclization 2. Aminopyrazole_Intermediate 3-Aminopyrazole-4-carboxylate Intermediate Cyclization->Aminopyrazole_Intermediate 3. Further_Functionalization Further Functionalization Aminopyrazole_Intermediate->Further_Functionalization 4. Pyrazole_Herbicide Pyrazole-based Herbicide Further_Functionalization->Pyrazole_Herbicide 5.

Caption: Synthesis of a pyrazole herbicide intermediate from an this compound derivative.

Protocol 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol details the synthesis of a key aminopyrazole intermediate from ethyl 2-cyano-3-ethoxyacrylate, a derivative of this compound. This intermediate is a versatile precursor for various pyrazole-based agrochemicals.[5]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate

  • Ethanol

  • Toluene

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Reflux condenser

Procedure:

  • Reaction with Hydrazine: In a round-bottom flask, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 eq.) in ethanol. To this solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary. Stir the mixture for 2-3 hours at room temperature. This step forms the N-(2-cyano-2-ethoxycarbonylvinyl) amidrazone intermediate.[5]

  • Cyclization: After the initial reaction, add toluene to the reaction mixture and equip the flask with a reflux condenser. Heat the mixture to reflux and maintain for 4-6 hours. The cyclization process will lead to the formation of the pyrazole ring. Monitor the reaction by TLC.

  • Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 3-amino-1H-pyrazole-4-carboxylate.

Expected Yield: 75-85%.

III. Synthesis of this compound: A Note on Preparation

The accessibility of this compound is a key factor in its widespread use. Several synthetic methods have been reported, with a common industrial approach involving the reaction of ethyl propiolate with ethanol.[6] Another practical laboratory-scale synthesis involves the reaction of ethyl bromoacetate with triethyl orthoformate.[7] A more recent and efficient method involves the reaction of trichloroacetyl chloride with vinyl ethyl ether followed by treatment with ethanol and an organic base.[6]

Protocol 3: Laboratory-Scale Synthesis of this compound

This protocol is based on a patented method and offers a high-yield, green synthesis approach suitable for laboratory-scale preparation.[6]

Materials:

  • Trichloroacetyl chloride

  • Vinyl ethyl ether

  • Triethylamine

  • Ethanol

  • Potassium bisulfate

  • Standard laboratory glassware with inert atmosphere capabilities

  • Magnetic stirrer with heating and cooling

  • Distillation apparatus

Procedure:

  • Initial Reaction: In a three-necked flask under a nitrogen atmosphere, place trichloroacetyl chloride (1 eq.). Cool the flask to 0-5 °C and slowly add vinyl ethyl ether (1.5 eq.) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 6-8 hours.

  • Formation of the Acrylate: Cool the reaction mixture again to 0-5 °C and add a solution of triethylamine (1.5 eq.) in ethanol (3 eq.) dropwise. Stir the mixture at room temperature for 3-5 hours.

  • Elimination and Distillation: Add a catalytic amount of potassium bisulfate (0.05 eq.) to the reaction mixture. Heat the mixture to 80-100 °C and distill off the this compound under reduced pressure.

Expected Yield: 80-90%.[6]

Conclusion: A Versatile and Indispensable Building Block

This compound and its derivatives have proven to be invaluable synthons in the agrochemical industry. Their unique reactivity profile allows for the efficient construction of complex heterocyclic and acyclic structures that form the core of many modern fungicides and herbicides. The protocols detailed in this application note provide a practical guide for the synthesis and application of this versatile intermediate. As the demand for more effective and environmentally benign crop protection agents continues to grow, the strategic use of elegant and efficient building blocks like this compound will undoubtedly play a pivotal role in the future of agrochemical research and development.

References

Application Note: Ethyl 3-Ethoxyacrylate as a Linchpin in Tandem Reaction Design

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of ethyl 3-ethoxyacrylate (EEA) as a versatile C3 synthon for initiating powerful tandem reactions. We will move beyond simple reaction descriptions to explain the underlying mechanistic principles and provide detailed, field-tested protocols for immediate application.

Introduction: The Unique Reactivity of this compound

This compound (CAS: 1001-26-9) is a bifunctional reagent whose value in organic synthesis is derived from the strategic placement of an enol ether and an α,β-unsaturated ester.[1] This unique arrangement makes it a superior building block for several reasons:

  • Dual Electrophilic Sites: The β-carbon is susceptible to nucleophilic attack (conjugate addition), while the ester carbonyl can also act as an electrophile.

  • Masked Aldehyde Functionality: EEA serves as a stable, easy-to-handle synthetic equivalent of the less stable ethyl 3-oxopropanoate.[1]

  • Latent Leaving Group: The β-ethoxy group is a poor leaving group initially but becomes an excellent one after the initial nucleophilic attack, facilitating subsequent elimination or cyclization steps. This is the key to its utility in tandem reactions.

These features allow for the design of elegant, atom-economical reaction cascades where multiple bonds are formed in a single operation, streamlining the synthesis of complex molecular architectures.[2]

Tandem Michael Addition-Cyclization/Elimination: A Gateway to Heterocycles

One of the most powerful applications of EEA is in the synthesis of substituted heterocycles. The sequence is typically initiated by a Michael-type addition of a dinucleophile, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield a stable, often aromatic, ring system.

Mechanistic Rationale

The general mechanism involves three key steps:

  • Conjugate Addition: A nucleophile attacks the electron-deficient β-carbon of EEA. This is a classic Michael addition reaction.[3][4]

  • Intramolecular Cyclization: A second nucleophilic site on the attacking species attacks the ester carbonyl, forming a cyclic intermediate.

  • Elimination/Aromatization: The intermediate eliminates a molecule of ethanol, a thermodynamically favorable process that drives the reaction to completion and results in the formation of a stable heterocyclic ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Aromatization EEA This compound (EEA) Intermediate1 Michael Adduct (Enolate Intermediate) EEA->Intermediate1 + Nucleophile Nuc Dinucleophile (e.g., Amidine, Urea) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Product Heterocyclic Product (e.g., Pyrimidinone) Intermediate2->Product - EtOH Ethanol Ethanol (Byproduct) G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Elimination for Aromatization Diene Conjugated Diene Adduct Cyclohexene Adduct Diene->Adduct + EEA EEA EEA (Dienophile) Aromatic Aromatic Product Adduct->Aromatic - EtOH G cluster_0 Step 1: MBH-type Reaction cluster_1 Step 2: Michael Addition Aldehyde Aldehyde MBH_Adduct MBH Adduct Aldehyde->MBH_Adduct Acrylate Acrylate (EEA) Acrylate->MBH_Adduct Phosphine Phosphine Catalyst Phosphine->MBH_Adduct Final_Product Functionalized Adduct MBH_Adduct->Final_Product Michael_Donor Michael Donor (e.g., Malonate) Michael_Donor->Final_Product

References

Application Notes & Protocols: A Guide to the Cycloaddition Reactions of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of Ethyl 3-ethoxyacrylate

This compound (E3E) is a bifunctional organic compound that serves as a highly valuable and versatile three-carbon (C3) building block in modern organic synthesis.[1][2] With the chemical formula C₇H₁₂O₃ and CAS Number 1001-26-9, this molecule features an electron-poor alkene backbone, activated by a conjugated ester group, and an electron-donating ethoxy group at the β-position.[3][4][5][6] This unique electronic arrangement makes E3E an excellent substrate for a variety of cycloaddition reactions, providing reliable pathways to complex cyclic and heterocyclic scaffolds that are central to pharmaceutical and materials science research.[1]

This guide provides an in-depth exploration of the primary cycloaddition reactions involving this compound, with a focus on the mechanistic principles that govern these transformations and detailed protocols for their practical application. We will delve into [4+2] Diels-Alder reactions for the synthesis of six-membered rings and [3+2] dipolar cycloadditions for the construction of five-membered heterocycles, offering researchers the foundational knowledge to leverage this powerful synthon in their work.

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic chemistry, enabling the stereospecific formation of six-membered rings through a concerted [4π + 2π] cycloaddition mechanism.[7][8] In this reaction, E3E functions as the "dienophile" (the 2π component), reacting with a conjugated "diene" (the 4π component). The reaction rate and efficiency are governed by frontier molecular orbital (FMO) theory; a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile leads to a faster reaction.[9] The electron-withdrawing ester group on E3E lowers the energy of its LUMO, making it highly reactive toward electron-rich dienes.[7][10]

Mechanism: A Concerted and Stereospecific Pathway

The reaction proceeds through a single, cyclic transition state, where three π-bonds are broken, and two new carbon-carbon σ-bonds and one new π-bond are formed simultaneously. This concerted nature ensures a high degree of stereospecificity.

Caption: General workflow for the [4+2] Diels-Alder cycloaddition.

Reaction with Cyclopentadiene: A Case Study

Cyclopentadiene is an exceptionally reactive diene in Diels-Alder reactions because its cyclic structure permanently locks it in the required s-cis conformation.[11] Its reaction with electron-poor acrylates is well-documented.[12][13][14] The reaction typically yields a mixture of endo and exo stereoisomers. The endo product is often favored under kinetic control due to secondary orbital interactions in the transition state, a principle known as the Endo Rule.[8]

DieneDienophileConditionsYield (%)Endo/Exo Ratio
CyclopentadieneMethyl AcrylateSealed tube, 180°C, 8hHigh~1:1 (Equilibrium)
CyclopentadieneEthyl AcrylateCationic Oxazaborolidine, -78°C>95%>99:1 (Endo)

Note: Data for ethyl acrylate is representative of catalyzed, low-temperature conditions favoring high stereoselectivity.[15] High-temperature reactions with methyl acrylate show equilibration.[14]

Protocol 1: Diels-Alder Reaction of E3E with Cyclopentadiene

This protocol describes the in-situ generation of cyclopentadiene from its dimer followed by cycloaddition.

  • Reagent Preparation:

    • Dicyclopentadiene (1.0 eq)

    • This compound (E3E) (2.2 eq, slight excess to react with all generated monomer)

    • Toluene (solvent)

    • Anhydrous Magnesium Sulfate (for drying)

  • Reaction Setup:

    • To a pressure-rated sealed tube equipped with a magnetic stir bar, add dicyclopentadiene and E3E.

    • Add toluene to achieve a reactant concentration of approximately 0.5 M.

    • Seal the tube securely. Caution: This reaction generates pressure upon heating. Use appropriate glassware and a blast shield.

  • Cycloaddition:

    • Heat the sealed tube to 180-185°C in a sand bath or heating mantle.[14] At this temperature, dicyclopentadiene undergoes a retro-Diels-Alder reaction to release cyclopentadiene monomer, which is immediately trapped by E3E.

    • Stir the reaction mixture at this temperature for 6-8 hours.

    • Monitor the reaction progress by TLC or GC/MS by analyzing aliquots (after cooling).

  • Work-up and Purification:

    • Cool the reaction tube to room temperature. Caution: Do not open while hot.

    • Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure.

    • The resulting crude oil contains the desired adducts along with any unreacted starting material.

    • Purify the product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to separate the endo and exo isomers.

  • Characterization:

    • Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the final endo/exo ratio.

[3+2] Cycloaddition: Synthesis of 5-Membered Heterocycles

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful reactions for constructing five-membered heterocyclic rings.[16] The reaction involves a "1,3-dipole" component reacting with a "dipolarophile". E3E and its derivatives, with their activated double bonds, serve as excellent dipolarophiles. This class of reactions provides direct access to important heterocyclic cores like pyrazoles and isoxazoles, which are prevalent in medicinal chemistry.[17][18]

Synthesis of Pyrazoles

While the direct reaction of E3E with hydrazine can lead to pyrazoles, a more common and high-yielding approach involves a structurally related precursor, ethyl 2-cyano-3-ethoxyacrylate (ECEE). ECEE is readily synthesized and reacts with hydrazines in a condensation-cyclization sequence to afford highly functionalized 3-aminopyrazole-4-carboxylates.[19] These pyrazole derivatives are key intermediates in the synthesis of pharmaceuticals like Allopurinol.[19]

Caption: Reaction pathway for the synthesis of a pyrazole core.

Protocol 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from established industrial and laboratory procedures for pyrazole synthesis.[19]

  • Reagent Preparation:

    • Ethyl 2-cyano-3-ethoxyacrylate (ECEE) (1.0 eq)

    • Hydrazine hydrate (80% solution) (1.2 eq)

    • Water (solvent)

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ECEE.

    • Cool the flask in an ice-water bath to 15-20°C.

  • Addition and Reaction:

    • Slowly add the hydrazine hydrate solution dropwise to the stirred ECEE, maintaining the temperature between 15-20°C.

    • After the addition is complete, remove the ice bath and stir the mixture at 25-30°C for 3 hours.

    • Gently warm the reaction mixture to 40-45°C and hold for an additional 2 hours to ensure complete cyclization.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Isolation and Purification:

    • Cool the reaction mass to 25-30°C and then further chill in an ice bath to 0-5°C to induce crystallization of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with chilled water to remove any unreacted hydrazine and other water-soluble impurities.

    • Dry the purified product in a vacuum oven at 50-55°C to a constant weight.

  • Characterization:

    • Confirm the structure and purity of the resulting ethyl 3-amino-1H-pyrazole-4-carboxylate using melting point, NMR spectroscopy, and elemental analysis.

1,3-DipoleDipolarophileProductKey Features
HydrazineEthyl 2-cyano-3-ethoxyacrylate3-AminopyrazoleHigh yield, robust industrial process.[19]
Nitrile OxidesAlkenes/AlkynesIsoxazoles/IsoxazolinesIn-situ generation of dipole, forms stable aromatic heterocycles.[16][20][21]
AzidesNitriles/AlkynesTetrazoles/TriazolesCore reaction of "Click Chemistry".[22]

Advanced Applications: Tandem Reactions

The reactivity of E3E can be further exploited in more complex, elegant synthetic strategies. For example, derivatives like (E,Z)-ethyl 2-nitro-3-ethoxyacrylate can undergo a tandem transetherification–intramolecular hetero-Diels–Alder reaction. In this process, reaction with an unsaturated alcohol first displaces the ethoxy group, which is then followed by an intramolecular cycloaddition to rapidly build complex, functionalized bicyclic systems as single stereoisomers.[23] Such strategies highlight the modularity and synthetic power derived from the E3E scaffold.

Conclusion

This compound and its close derivatives are powerful and versatile reagents in the synthetic chemist's toolbox. Their well-defined electronic properties make them ideal substrates for a range of cycloaddition reactions. The [4+2] Diels-Alder reaction provides efficient access to functionalized six-membered carbocycles, while [3+2] cycloadditions offer reliable routes to medicinally relevant five-membered heterocycles like pyrazoles and isoxazoles. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this C3 synthon in the development of novel molecules for drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of Ethyl 3-ethoxyacrylate (CAS 1001-26-9). This document is intended for researchers, scientists, and drug development professionals who are synthesizing this versatile intermediate and require robust, field-proven methods for its purification. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Challenge: Why Purification Matters

This compound is a valuable building block in organic synthesis, notably in the preparation of pharmaceuticals.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and difficulties in downstream applications. The primary challenges in its purification stem from two main areas: the presence of structurally similar byproducts from its synthesis and its inherent reactivity, particularly its tendency to polymerize at elevated temperatures.[2]

This guide will address these challenges by providing a structured approach to identifying potential impurities based on your synthetic route and offering detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the purification of this compound.

Q1: My crude product is a dark color. What could be the cause?

A dark coloration in your crude product often indicates the presence of polymeric material. Acrylates are susceptible to radical polymerization, which can be initiated by heat, light, or the presence of impurities.[2] This is especially common if the reaction was carried out at high temperatures or if the crude product was stored for an extended period without an inhibitor.

Q2: I'm seeing a significant amount of a lower-boiling point impurity during my initial distillation. What is it likely to be?

Depending on your synthesis method, this could be unreacted starting material. For instance, if you are using a synthesis route involving trichloroacetyl chloride and vinyl ethyl ether, residual vinyl ethyl ether (boiling point: 35-36 °C) would be a low-boiling point impurity.[3][4][5][6] Similarly, in syntheses using ethyl bromoacetate and triethyl orthoformate, unreacted triethyl orthoformate (boiling point: 146 °C) could be present.[7][8][9][10]

Q3: My final product purity is lower than expected, even after distillation. What should I consider?

If you are still observing impurities after distillation, it's possible that a byproduct has a boiling point very close to that of this compound (195-196 °C).[1][11][12][13] For example, ethyl 3,3-diethoxypropionate has a higher boiling point (around 209 °C), but under vacuum distillation, the boiling points might be closer, making separation difficult.[14][15][16][17][18] In such cases, column chromatography may be a more effective purification method.

Q4: How can I prevent polymerization during purification?

The addition of a polymerization inhibitor is crucial. Common choices for acrylates include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and phenothiazine (PTZ).[19] These compounds act as radical scavengers, preventing the initiation and propagation of polymer chains.[19][20] It is essential to add an inhibitor to your crude product before any heat-intensive purification steps like distillation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Symptom Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Product loss during workup (e.g., in aqueous washes). - Polymerization of the product.- Monitor the reaction progress by TLC or GC to ensure completion. - Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent. - Add a polymerization inhibitor to the crude product immediately after synthesis.
Product Polymerizes in the Distillation Flask - Insufficient or no polymerization inhibitor. - Distillation temperature is too high.- Ensure an adequate amount of a suitable inhibitor (e.g., HQ, MEHQ, PTZ) is added to the crude product before heating. - Perform the distillation under reduced pressure to lower the boiling point.
Poor Separation During Fractional Distillation - Inefficient distillation column. - Boiling points of the product and impurity are too close.- Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). - Consider purification by column chromatography.
Product Decomposes During Distillation - Distillation temperature is too high, leading to thermal degradation.- Use a lower distillation temperature by applying a higher vacuum.
Presence of Starting Materials in the Final Product - Incomplete reaction. - Inefficient purification.- Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry). - Improve the efficiency of the fractional distillation or use column chromatography.

Synthesis Byproducts and Their Properties

Understanding the potential byproducts of your synthesis is the first step toward effective purification. The following table outlines common synthesis routes and their associated byproducts, along with their boiling points.

Synthesis Route Potential Byproducts Boiling Point (°C)
Ethyl bromoacetate + Triethyl orthoformateEthyl bromoacetate158-159[21][22][23][24]
Triethyl orthoformate146[7][8][9]
Ethyl acrylate + EthanolEthyl 3,3-diethoxypropionate209[14][15][16][18]
Trichloroacetyl chloride + Vinyl ethyl etherVinyl ethyl ether35-36[3][4][5]
Trichloroacetyl chloride114-116[25][26][27][28][29]
Product This compound 195-196 [1][11][12][13]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation Under Reduced Pressure

Fractional distillation is the preferred method for purifying this compound on a larger scale, especially when dealing with impurities with significantly different boiling points.

1. Preparation:

  • Transfer the crude this compound to a round-bottom flask of an appropriate size.

  • Add a polymerization inhibitor, such as a few crystals of hydroquinone or 4-methoxyphenol.

  • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

2. Apparatus Setup:

  • Assemble a fractional distillation apparatus, including a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.

  • Ensure all glass joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

3. Distillation:

  • Begin stirring and gradually apply vacuum.

  • Once a stable vacuum is achieved, slowly heat the distillation flask using a heating mantle.

  • Monitor the temperature at the head of the fractionating column.

  • Collect any low-boiling point fractions in a separate receiving flask.

  • As the temperature approaches the boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.

  • Continue distillation until the temperature starts to rise again, indicating the presence of higher-boiling point impurities, or until only a small residue remains in the distillation flask.

  • Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is an excellent alternative for high-purity applications or when distillation fails to provide adequate separation.

1. Stationary Phase and Eluent Selection:

  • Stationary Phase: Silica gel (60-120 mesh) is a suitable choice.

  • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3-0.4 for this compound.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Drain the solvent until the sample is adsorbed onto the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the sample through the column, collecting fractions in separate test tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions.

5. Product Recovery:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualization of Workflows

Purification Workflow

PurificationWorkflow Crude Crude Ethyl 3-ethoxyacrylate AddInhibitor Add Polymerization Inhibitor Crude->AddInhibitor Distillation Fractional Distillation (Reduced Pressure) AddInhibitor->Distillation PurityCheck Purity Analysis (GC-MS) Distillation->PurityCheck Chromatography Column Chromatography Chromatography->PurityCheck PurityCheck->Chromatography Purity < 98% PureProduct Pure Ethyl 3-ethoxyacrylate PurityCheck->PureProduct Purity > 98% Impure Impure Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Purification Issue Identified LowYield Low Yield? Start->LowYield Polymerization Polymerization? Start->Polymerization PoorSeparation Poor Separation? Start->PoorSeparation CheckReaction Verify Reaction Completion (TLC/GC) LowYield->CheckReaction Yes CheckWorkup Review Workup Procedure LowYield->CheckWorkup Yes AddInhibitor Add/Increase Inhibitor Polymerization->AddInhibitor Yes ReduceTemp Lower Distillation Temperature (Vacuum) Polymerization->ReduceTemp Yes BetterColumn Use More Efficient Distillation Column PoorSeparation->BetterColumn Yes SwitchToChroma Switch to Column Chromatography PoorSeparation->SwitchToChroma Yes

Caption: A decision tree for troubleshooting common purification issues.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for assessing the purity of this compound and identifying any residual impurities. The gas chromatogram will separate the components of the mixture, and the mass spectrometer will provide fragmentation patterns that can be used to identify each component.[30][31][32]

References

Optimizing reaction conditions for the synthesis of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 3-ethoxyacrylate. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of its synthesis and optimize reaction conditions for high yield and purity.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals and other complex molecules. Its synthesis can be approached through several pathways, each with its own set of advantages and challenges. The selection of a synthetic route often depends on the scale of the reaction, the availability and cost of starting materials, and the desired purity of the final product. This guide will focus on the most common synthetic methodologies, providing a framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the primary synthetic routes to this compound?

A1: There are several established methods for the synthesis of this compound. The most common routes include:

  • Michael Addition of Ethanol to Ethyl Propiolate: This is a direct and often high-yielding method. However, the high cost of ethyl propiolate can be a limiting factor for large-scale synthesis.[1]

  • Reaction of Ethyl Acrylate with Ethanol: This method is economically favorable due to the low cost of the starting materials. However, it is often plagued by the formation of byproducts, most notably ethyl 3,3-diethoxypropionate.[2][3] The desired product is typically formed by the subsequent elimination of ethanol from this byproduct.

  • From Triethyl Orthoformate and Ethyl Bromoacetate: This is a widely recognized and relatively straightforward method that can provide acceptable yields, making it suitable for scaled-up production.[4][5]

  • From Trichloroacetyl Chloride and Vinyl Ethyl Ether: This multi-step, one-pot synthesis is capable of producing high yields and purity.[1][3] It involves the formation of an intermediate which then reacts with ethanol, followed by an elimination step.

Q2: Which synthetic route is the most suitable for my research?

A2: The choice of synthetic route depends on several factors:

  • For small-scale laboratory synthesis where yield and purity are prioritized over cost: The Michael addition of ethanol to ethyl propiolate is a strong candidate due to its directness and typically high conversion rates.

  • For large-scale industrial production where cost is a major driver: The reaction of ethyl acrylate with ethanol is often preferred. However, careful optimization is required to manage byproduct formation and purification. The route involving trichloroacetyl chloride and vinyl ethyl ether also presents a cost-effective and high-yielding option for industrial applications.[3]

  • For a balance of yield, cost, and operational simplicity: The reaction of triethyl orthoformate with ethyl bromoacetate is a robust and well-established method.[5]

Troubleshooting the Synthesis from Ethyl Acrylate and Ethanol

This route is frequently chosen for its economic advantages, but it requires careful control to achieve good results.

Q3: My reaction yield is low, and I'm isolating a significant amount of ethyl 3,3-diethoxypropionate. How can I favor the formation of this compound?

A3: The formation of ethyl 3,3-diethoxypropionate is a common issue in this synthesis, as it is the initial Michael addition product. This compound is subsequently formed by the elimination of an ethanol molecule from this intermediate. To favor the desired product, consider the following:

  • Reaction Temperature: The elimination of ethanol from ethyl 3,3-diethoxypropionate is favored at higher temperatures. If your reaction temperature is too low, the reaction may stall at the intermediate stage.

  • Catalyst: The choice of catalyst is critical. While base catalysts can promote the initial Michael addition, an acid catalyst is typically required to facilitate the subsequent elimination step. Some protocols utilize a dual-catalyst system or a catalyst that can promote both steps.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the elimination to occur after the initial addition. Monitoring the reaction by GC or TLC can help determine the optimal reaction time.

Q4: I am observing the formation of diethyl ether as a significant byproduct. What is the cause and how can it be minimized?

A4: Diethyl ether is a common byproduct when using an acid catalyst in the presence of ethanol, especially at elevated temperatures. The acid catalyzes the dehydration of two ethanol molecules to form diethyl ether. To mitigate this:

  • Control Temperature: While higher temperatures favor the elimination step to form the desired product, excessively high temperatures will also accelerate the formation of diethyl ether. Careful temperature control is key.

  • Stoichiometry: Using a large excess of ethanol can drive the initial Michael addition but will also increase the rate of diethyl ether formation. Optimizing the molar ratio of ethanol to ethyl acrylate is crucial. A lower ratio can reduce ether formation, but too little ethanol may lead to incomplete conversion of the ethyl acrylate.

  • Catalyst Concentration: A high concentration of a strong acid catalyst can also promote the formation of diethyl ether. Use the minimum effective concentration of the catalyst.

Q5: The reaction mixture is showing signs of polymerization. How can I prevent this?

A5: Ethyl acrylate is a monomer that can readily polymerize, especially at elevated temperatures or in the presence of radical initiators. To prevent polymerization:

  • Use of Inhibitors: The addition of a radical inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture is highly recommended.

  • Temperature Control: Avoid localized overheating. Ensure efficient stirring and uniform heating of the reaction vessel.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent polymerization initiated by atmospheric oxygen.

Optimizing Reaction Conditions: A Comparative Overview

The following table provides a summary of typical reaction conditions for two common synthetic routes to this compound. Note that these are starting points, and optimization may be required for specific experimental setups.

ParameterSynthesis from Ethyl Acrylate & EthanolSynthesis from Trichloroacetyl Chloride & Vinyl Ethyl Ether
Key Reagents Ethyl acrylate, EthanolTrichloroacetyl chloride, Vinyl ethyl ether, Ethanol, Organic base
Catalyst Acid catalyst (e.g., p-TsOH, H₂SO₄) or Palladium-based catalystAcid catalyst for elimination (e.g., KHSO₄)
Temperature 80-150°CStep 1: 20-40°C; Step 2: 20-50°C; Step 3: 50-100°C
Reaction Time 2-10 hoursStep 1: 1-10h; Step 2: 1-10h; Step 3: 1-10h
Typical Yield 17-78% (as a mixture with diethoxypropionate)80-86%
Key Byproducts Ethyl 3,3-diethoxypropionate, Diethyl ether, PolyacrylatesLow-boiling byproducts from the initial reaction
Advantages Low-cost starting materialsHigh yield and purity, uses inexpensive raw materials
Disadvantages Byproduct formation, requires careful optimizationMulti-step, one-pot procedure requiring careful control of each step

Experimental Protocols

Protocol 1: Synthesis from Trichloroacetyl Chloride and Vinyl Ethyl Ether

This protocol is adapted from a patented, high-yield procedure.[1]

Step 1: Initial Reaction

  • To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add trichloroacetyl chloride (91g, 0.5 mol).

  • Slowly add vinyl ethyl ether (54g, 0.75 mol) dropwise over approximately 1.5 hours, maintaining the reaction temperature at 30°C.

  • After the addition is complete, continue to stir the mixture at 30°C for 5 hours.

  • Following the reaction, remove low-boiling byproducts by distillation under reduced pressure at a temperature below 40°C.

Step 2: Substitution with Ethanol

  • To the residue from Step 1, add triethylamine (66g, 0.65 mol) and ethanol (100g).

  • Maintain the reaction mixture at 35°C with stirring for 5 hours.

  • After the reaction, filter the mixture to remove the solid precipitate (triethylamine hydrochloride).

  • Remove the excess ethanol from the filtrate by distillation under reduced pressure at a temperature below 50°C.

Step 3: Elimination and Purification

  • To the residue from Step 2, add potassium bisulfate (6.8g, 0.05 mol).

  • Heat the mixture to 100°C and introduce a slow stream of nitrogen gas.

  • Maintain the reaction at 100°C for 5 hours.

  • After the reaction is complete, purify the crude product by vacuum distillation to obtain this compound.

Reaction Pathway and Side Reactions

The following diagram illustrates the reaction pathway for the synthesis of this compound from ethyl acrylate and ethanol, highlighting the formation of the key intermediate and a common byproduct.

ReactionPathway EA Ethyl Acrylate EEP Ethyl 3,3-diethoxypropionate (Intermediate) EA->EEP + Ethanol (Michael Addition) EtOH Ethanol DEE Diethyl Ether (Byproduct) EtOH->DEE + Ethanol - H₂O (Dehydration) EEA This compound (Product) EEP->EEA - Ethanol (Elimination)

References

Common side reactions in the synthesis of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-ethoxyacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction between ethyl propiolate and ethanol may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.

  • Solution:

    • Monitor the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material, ethyl propiolate.

    • Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature and observe the effect on the reaction progress. Be cautious, as excessive heat can promote side reactions.[1]

    • Catalyst Activity: Ensure your catalyst is active. If using a solid-supported catalyst, ensure it hasn't been poisoned. For base-catalyzed reactions, use a freshly prepared solution of the base.

Potential Cause 2: Formation of Byproducts

  • Explanation: The most common reason for low yield is the formation of side products. The primary byproduct is often ethyl 3,3-diethoxypropanoate, formed by the addition of a second molecule of ethanol to the product.[2][3][4][5] Polymerization of the acrylate product can also occur.[6][7]

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a molar ratio of ethyl propiolate to ethanol as close to 1:1 as possible. An excess of ethanol will drive the formation of the diethoxy byproduct.

    • Controlled Addition: Add the ethanol slowly to the reaction mixture containing ethyl propiolate and the catalyst. This helps to maintain a low concentration of ethanol and minimize the double addition.

    • Use of Inhibitors: To prevent polymerization, a small amount of an inhibitor like hydroquinone or phenothiazine can be added to the reaction mixture.[8]

Issue 2: Presence of Impurities in the Final Product

Potential Cause 1: Ethyl 3,3-diethoxypropanoate Contamination

  • Explanation: As mentioned, this is a common byproduct. Its boiling point is relatively close to the desired product, which can make purification by distillation challenging.

  • Solution:

    • Fractional Distillation: Use a fractional distillation column with a sufficient number of theoretical plates to achieve good separation.

    • Chromatography: If distillation is ineffective, column chromatography on silica gel is a reliable method for separating this compound from the diethoxy byproduct.

    • Reaction Optimization: The best approach is to minimize its formation during the reaction by following the solutions provided in "Issue 1."

Potential Cause 2: Polymeric Material

  • Explanation: Acrylates are prone to polymerization, which can result in a viscous or solid impurity in your product.[6][7]

  • Solution:

    • Filtration: If the polymer is insoluble, it can often be removed by filtration.

    • Distillation: Non-volatile polymers will remain in the distillation flask during the purification of the product.

    • Prevention: The most effective strategy is to prevent polymerization by using an inhibitor and maintaining a low reaction temperature.[8]

Potential Cause 3: Residual Starting Materials or Solvents

  • Explanation: Incomplete reaction or insufficient purification can leave behind starting materials (ethyl propiolate, ethanol) or reaction solvents.

  • Solution:

    • Efficient Purification: Ensure your distillation or chromatography is carried out effectively to separate the product from lower-boiling starting materials and solvents.

    • Vacuum Application: For removal of residual solvents, placing the product under high vacuum can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial synthesis involves the Michael-type addition of ethanol to ethyl propiolate.[9] This reaction is typically catalyzed by a base, such as an organic amine or an alkali metal alkoxide. Other reported methods include the reaction of ethyl bromoacetate with triethyl orthoformate and the cracking of ethyl 3,3-diethoxypropanoate.[1][10][11]

Q2: How can I identify the common side products in my reaction mixture?

  • Ethyl 3,3-diethoxypropanoate: This can be identified using NMR spectroscopy by the characteristic acetal proton signal (a triplet around 4.9 ppm) and the presence of two distinct ethoxy groups.[2] Mass spectrometry will also show a molecular ion peak corresponding to its higher molecular weight (190.24 g/mol ).[2][4]

  • Polymers: The presence of polymers is often indicated by a broadening of the baseline in NMR spectra and a significant increase in the viscosity of the sample.

  • Starting Materials: The presence of ethyl propiolate can be confirmed by its characteristic acetylenic proton signal in the NMR spectrum.

Q3: What is the role of the catalyst in this synthesis?

In the base-catalyzed addition of ethanol to ethyl propiolate, the catalyst's role is to deprotonate the ethanol, forming the ethoxide ion. The ethoxide ion is a much stronger nucleophile than ethanol and readily attacks the electrophilic alkyne of the ethyl propiolate, initiating the addition reaction.

Q4: Are there any safety precautions I should be aware of?

  • Ethyl propiolate: This is a lachrymator and should be handled in a well-ventilated fume hood.[12]

  • Ethyl acrylate (the product): This is a flammable liquid and an irritant.[6][13] It can also polymerize, sometimes violently, if not properly inhibited.[6][8]

  • Catalysts: Many of the bases used as catalysts are corrosive and should be handled with appropriate personal protective equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl propiolate (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq).

  • Solvent: Add an anhydrous solvent such as THF or dichloromethane.

  • Ethanol Addition: Slowly add anhydrous ethanol (1.0-1.1 eq) dropwise from the dropping funnel at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the ethyl propiolate is consumed.

  • Workup: Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Diagram: Synthetic Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Flame-dry glassware prep2 Charge with Ethyl Propiolate and Catalyst prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react1 Slowly add Anhydrous Ethanol prep3->react1 react2 Monitor by TLC/GC react1->react2 workup1 Quench Reaction react2->workup1 workup2 Extract Product workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify1 Fractional Distillation or Chromatography workup3->purify1

Caption: Workflow for the synthesis of this compound.

Data Presentation

Table 1: Common Byproducts and Their Properties
ByproductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl 3,3-diethoxypropanoateC9H18O4190.24[2][4]93-96 @ 15 mmHg[2]
Diethyl etherC4H10O74.1234.6
Poly(this compound)(C7H12O3)nVariableHigh

Diagram: Side Reaction Pathways

G Ethyl Propiolate Ethyl Propiolate This compound This compound Ethyl Propiolate->this compound + Ethanol (Desired Reaction) Ethyl 3,3-diethoxypropanoate Ethyl 3,3-diethoxypropanoate This compound->Ethyl 3,3-diethoxypropanoate + Ethanol (Side Reaction) Polymer Polymer This compound->Polymer Polymerization (Side Reaction)

Caption: Major side reaction pathways in the synthesis.

References

Technical Support Center: Challenges in the Large-Scale Production of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've frequently guided research and production teams through the complexities of scaling up challenging syntheses. Ethyl 3-ethoxyacrylate, a key intermediate in the pharmaceutical and specialty chemical industries, presents a unique set of hurdles when transitioning from the bench to large-scale production.[1][2][3] This guide is structured to address the most common issues encountered in the field, moving from high-level FAQs to deep-dive troubleshooting protocols. My aim is to provide not just solutions, but the underlying chemical principles to empower you to make informed decisions during your process development.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the synthesis and handling of this compound.

Q1: What are the most common industrial synthesis routes for this compound?

A1: While several methods exist, two routes are frequently considered for industrial applications. A widely recognized pathway involves the reaction of an ethyl acetate equivalent (like ethyl bromoacetate) with triethyl orthoformate, often catalyzed by a metal such as zinc.[1][4][5] Another prominent method involves the reaction of ethyl vinyl ether with trichloroacetyl chloride, followed by treatment with ethanol and an organic base.[2][5] A third, older method is the high-temperature reaction of materials like ethyl cyanoacetate with triethyl orthoformate and acetic anhydride.[6][7] The choice depends on factors like raw material cost, desired purity, and waste disposal considerations.[5]

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: Low yields are often multifactorial. Begin by verifying the purity of your starting materials, as contaminants can inhibit the reaction. Next, assess your reaction conditions. Many synthesis routes require high temperatures (e.g., 150-200°C) to drive the elimination of ethanol from the intermediate, ethyl 3,3-diethoxypropionate.[4][5] Insufficient temperature or reaction time will result in incomplete conversion. Finally, consider the possibility of product loss during workup and purification, especially if you are not using fractional distillation under an appropriate vacuum.

Q3: I'm observing significant byproduct formation. What is the likely culprit?

A3: The most common byproduct is the intermediate ethyl 3,3-diethoxypropionate, which forms before the final elimination step.[5][8] If your final product contains a high level of this acetal, it indicates that the thermal cracking or acid-catalyzed elimination step is incomplete. Other byproducts can arise from side reactions of the starting materials, especially under the harsh, high-temperature conditions required by some synthetic routes.[6]

Q4: What are the critical safety precautions for handling this compound and its precursors?

A4: Safety is paramount. This compound itself is a combustible liquid and causes skin, eye, and respiratory irritation.[9][10][11] Many precursors are more hazardous. For instance, ethyl acrylate, a related compound, is highly flammable, toxic, and prone to hazardous polymerization if not properly inhibited.[12][13] Trichloroacetyl chloride is corrosive, and metal catalysts like zinc powder can be pyrophoric.[4][8] Always work in a well-ventilated area, use appropriate personal protective equipment (PPE), and ensure that reactive chemicals are handled under an inert atmosphere (e.g., nitrogen) where specified.[5][14]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[14][15] The recommended storage temperature is typically between 2-8°C.[9][10] Like other acrylates, it can be susceptible to polymerization, so it is often supplied with an inhibitor. Ensure the container is tightly sealed to prevent exposure to moisture and air.

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of common production problems.

Issue 1: Low Product Yield and Purity

Low yield and purity are often interlinked. The following workflow can help diagnose the root cause.

G cluster_0 Troubleshooting: Low Yield & Purity start Problem: Low Purity/Yield by GC Analysis cause1 High % of Starting Materials? start->cause1 cause2 High % of Acetal Intermediate (Ethyl 3,3-diethoxypropionate)? start->cause2 cause3 Presence of Unknown Peaks? start->cause3 solution1a Incomplete Reaction: - Increase reaction time - Increase temperature - Check catalyst activity cause1->solution1a Yes solution2a Incomplete Elimination: - Increase temp/time of cracking step - Check acid catalyst concentration - Ensure efficient removal of ethanol byproduct cause2->solution2a Yes solution3a Side Reactions / Degradation: - Analyze by GC-MS to identify - Lower reaction temperature - Add polymerization inhibitor (e.g., MEHQ) - Purify starting materials cause3->solution3a Yes

Caption: Troubleshooting workflow for low yield and purity issues.

Impurity NamePotential SourceRecommended Analytical MethodMitigation Strategy
Ethyl 3,3-diethoxypropionate Incomplete thermal or acid-catalyzed elimination of ethanol from the acetal intermediate.[5][8]GC-MS, ¹H NMRIncrease temperature and/or time of the final reaction step; ensure efficient removal of ethanol to drive the equilibrium.
Unreacted Starting Materials Incomplete reaction due to insufficient time, temperature, or catalyst activity.[16]GC, HPLCOptimize reaction parameters; verify catalyst quality and loading.
Polymeric materials Self-polymerization of the acrylate moiety, often initiated by heat or contaminants.[12]GPC, Visual (high viscosity)Add a radical inhibitor (e.g., MEHQ, hydroquinone) to the reaction mixture, especially before distillation.[17]
Byproducts from side reactions High reaction temperatures or presence of reactive impurities in starting materials.[6]GC-MSLower reaction temperature if feasible; purify starting materials before use.
Issue 2: Challenges in Purification

Problem: Difficulty in separating the product from impurities via distillation.

Causality: this compound has a high boiling point (approx. 195-196 °C at atmospheric pressure), which can promote thermal degradation and polymerization during distillation.[3][9] Furthermore, its boiling point may be close to that of key impurities, such as the ethyl 3,3-diethoxypropionate intermediate, making separation by simple distillation inefficient.

Solution: Fractional Vacuum Distillation

This is the method of choice for purifying this compound.

  • Rationale: Lowering the pressure significantly reduces the boiling point, minimizing the risk of thermal degradation and polymerization. A fractional distillation column (e.g., a Vigreux or packed column) provides the necessary theoretical plates to separate compounds with close boiling points.

  • Key Parameters: The product typically distills at 79-81°C under a vacuum of 1.5 mmHg.[4] It is crucial to monitor both the temperature at the distillation head and the vacuum level closely.

  • Crucial Tip: Always add a polymerization inhibitor to the distillation flask before heating.

Section 3: Experimental Protocols

The following protocols are provided as illustrative examples. Researchers must adapt them based on their specific equipment, scale, and safety assessments.

Protocol 1: Synthesis via Vinyl Ethyl Ether Route

This method, adapted from patent literature, offers milder reaction conditions compared to older high-temperature routes.[2][5]

Objective: To synthesize this compound from trichloroacetyl chloride and ethyl vinyl ether.

G cluster_0 Synthesis Workflow A 1. Addition Add Ethyl Vinyl Ether to Trichloroacetyl Chloride (20-40°C) B 2. Evaporation Remove low-boiling byproducts under vacuum (<40°C) A->B C 3. Ethanolysis Add Ethanol & Organic Base (e.g., Triethylamine) (20-50°C) B->C D 4. Filtration & Evaporation Remove salt byproduct & excess ethanol C->D E 5. Cracking / Elimination Add Acid Catalyst (e.g., KHSO₄) & heat under N₂ stream (50-100°C) D->E F 6. Purification Fractional Vacuum Distillation E->F

Caption: Key steps in the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: Charge a jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with trichloroacetyl chloride (1.0 eq). Maintain an inert nitrogen atmosphere.

  • Addition: Cool the reactor to 25-30°C and slowly add ethyl vinyl ether (1.5 - 2.0 eq) via the addition funnel over 1-2 hours, maintaining the internal temperature.[5]

  • Hold: Stir the mixture at 30°C for 5-8 hours.

  • Stripping: Reduce the pressure to evaporate low-boiling byproducts, keeping the temperature below 40°C.[2]

  • Ethanolysis: Add ethanol (2-3 mass equivalents of the initial trichloroacetyl chloride) and an organic base like triethylamine or diisopropylethylamine (1.3 eq) to the reactor.[5]

  • Reaction: Heat the mixture to 35-50°C and hold for 3-5 hours.

  • Workup: Cool the mixture and filter to remove the amine hydrochloride salt. Wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and washings. Remove the ethanol via distillation under reduced pressure, keeping the temperature below 50°C.[5]

  • Elimination: Add a catalytic amount of potassium bisulfate (0.1 eq) to the residue. Heat the mixture to 80-100°C while passing a stream of nitrogen through the liquid to help remove the ethanol formed during the elimination reaction.[2][5]

  • Purification: Cool the crude product, add a polymerization inhibitor (e.g., 200 ppm MEHQ), and purify by fractional vacuum distillation.

Protocol 2: Purification by Fractional Vacuum Distillation

Objective: To purify crude this compound to >98% purity.

Materials & Equipment:

  • Crude this compound

  • Polymerization inhibitor (e.g., MEHQ)

  • Distillation flask, fractional distillation column (e.g., Vigreux), distillation head with thermometer, condenser, and receiving flasks.

  • Vacuum pump, vacuum gauge, and cold trap.

  • Heating mantle with stirrer.

Step-by-Step Methodology:

  • Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a cold trap between the apparatus and the vacuum pump.

  • Charging: Charge the distillation flask with the crude product and a magnetic stir bar. Add the polymerization inhibitor.

  • Evacuation: Begin stirring and slowly evacuate the system to the target pressure (e.g., 1-5 mmHg).

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect any low-boiling impurities (forerun) in a separate receiving flask.

  • Product Collection: As the vapor temperature stabilizes at the expected boiling point for the given pressure (e.g., ~80°C at 1.5 mmHg), switch to a clean receiving flask to collect the main product fraction.[4]

  • Shutdown: Once the distillation rate slows or the temperature fluctuates, stop heating. Allow the system to cool completely before slowly venting to atmospheric pressure.

  • Analysis: Analyze the purified product by GC to confirm purity. Store the product at 2-8°C.[10]

References

Analytical method development for purity assessment of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purity Assessment of Ethyl 3-ethoxyacrylate

Introduction: This guide is designed for researchers, scientists, and drug development professionals working on the analytical method development for purity assessment of this compound. It provides in-depth answers to common questions and troubleshooting solutions for challenges encountered during experimental work. The methodologies and advice herein are grounded in established scientific principles and regulatory expectations to ensure robust and reliable results.

Part 1: Method Development - Frequently Asked Questions

Q1: What is the most suitable analytical technique for assessing the purity of this compound and identifying its impurities?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose. This compound is a non-volatile compound with a chromophore (the acrylate group conjugated with an ether), making it ideal for HPLC-UV analysis.

  • Rationale: HPLC offers high resolution for separating the main component from closely related impurities. Reversed-Phase HPLC (RP-HPLC) is particularly effective as it separates compounds based on their hydrophobicity. Gas Chromatography (GC) could also be considered, as the molecule has a moderate boiling point (195-196 °C), but HPLC is often preferred for purity analysis of non-volatile pharmaceutical intermediates to avoid thermal degradation and accommodate a wider range of potential non-volatile impurities.[1]

Q2: How should I select an appropriate HPLC column and mobile phase to start my method development?

A2: A great starting point for separating this compound from its potential impurities is a standard C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol.

  • Expertise & Causality:

    • Column: A C18 (octadecylsilane) stationary phase is a versatile, non-polar phase that provides good retention for moderately non-polar compounds like this compound. A standard dimension of 4.6 mm x 150 mm with 3.5 or 5 µm particles is recommended for initial screening.

    • Mobile Phase: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency. An initial isocratic elution with a 50:50 mixture of Acetonitrile:Water can be a good starting point. If impurities are not well-resolved, a gradient elution (e.g., starting from 30% Acetonitrile and ramping up to 90%) will be necessary to resolve components with a wider range of polarities. Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic impurities or free silanol groups on the column packing.[2]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose, good balance of efficiency and backpressure.
Mobile Phase A Water with 0.1% Formic AcidProvides protons to suppress silanol interactions.
Mobile Phase B Acetonitrile with 0.1% Formic AcidGood UV transparency and elution strength.
Elution Mode Gradient: 10% B to 90% B over 20 minTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time reproducibility.
Detection (UV) 210 nm or 254 nmGeneral wavelengths for compounds with some conjugation.
Injection Vol. 10 µLA standard volume to avoid column overload.
Q3: What are the likely process-related impurities I should be looking for?

A3: Understanding the synthesis route is critical for predicting potential impurities. A common synthesis route involves the reaction of ethyl bromoacetate with triethyl orthoformate.[3][4] Another route involves vinyl ethyl ether and trichloroacetyl chloride.[5]

  • Potential Impurities from Synthesis:

    • Starting Materials: Unreacted ethyl bromoacetate, triethyl orthoformate, or vinyl ethyl ether.

    • By-products: Ethyl 3,3-diethoxypropionate, which is an intermediate that may not have fully eliminated ethanol to form the final product.[4]

    • Degradants: The acrylate moiety can be susceptible to hydrolysis (forming 3-ethoxyacrylic acid and ethanol) or polymerization, especially under improper storage conditions (light, heat, or presence of initiators).

Diagram 1: General Analytical Method Development Workflow

This diagram illustrates a systematic approach to developing a robust analytical method, from initial planning to final validation.

MethodDevWorkflow cluster_Plan 1. Planning & Scoping cluster_Dev 2. Method Development & Optimization cluster_Val 3. Method Validation (ICH Q2(R1)) cluster_LC 4. Lifecycle Management Plan Define Analytical Target Profile (ATP) - Purity, Impurity Thresholds Knowledge Gather Knowledge - Analyte Properties - Synthesis Route Screen Screening - Column Chemistry - Mobile Phase - Detection Wavelength Plan->Screen Optimize Optimization - Gradient Profile - Flow Rate, Temperature - pH Screen->Optimize SST Define System Suitability (SST) Criteria Optimize->SST Validation Perform Validation - Specificity, Linearity - Accuracy, Precision - Robustness SST->Validation Lifecycle Routine Use & Monitoring - Trend SST data - Re-validation if needed Validation->Lifecycle

Caption: A structured workflow for analytical method development.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the analysis.

Q4: My peaks are tailing or fronting. What are the causes and how can I fix it?

A4: Poor peak shape compromises resolution and integration accuracy. The cause can be chemical or physical.

  • Tailing Peaks (Asymmetry > 1.2):

    • Cause 1: Secondary Silanol Interactions. Free silanol groups on the silica backbone of the column can interact with polar functional groups on your analyte.

      • Solution: Add a competing agent to the mobile phase. A small amount of acid (0.1% formic or phosphoric acid) can protonate the silanols, reducing their activity. For basic analytes, adding a competing base like triethylamine (TEA) may be necessary.[6]

    • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.

      • Solution: Dilute your sample and re-inject. If the peak shape improves, you have confirmed overload.[7][8]

    • Cause 3: Column Void or Contamination. A void at the column inlet or strongly retained contaminants can create alternative flow paths, causing tailing.

      • Solution: Try reversing and flushing the column (check manufacturer's instructions first). If this fails, the column may need to be replaced.[7][9]

  • Fronting Peaks (Asymmetry < 0.8):

    • Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 20% acetonitrile), the peak will be distorted.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7][9]

    • Cause 2: Column Overload (less common). Severe mass overload can sometimes manifest as fronting.

      • Solution: Dilute the sample.[8]

Diagram 2: Troubleshooting Poor Peak Shape

This decision tree helps diagnose the root cause of asymmetric peaks.

PeakShapeTroubleshooting Start Poor Peak Shape Observed Tailing Tailing Peak Start->Tailing Fronting Fronting Peak Start->Fronting CheckOverload Dilute Sample 10x and Re-inject CheckpH Adjust Mobile Phase pH (e.g., add 0.1% Acid) CheckOverload->CheckpH No Result1 Peak Shape Improves CheckOverload->Result1 Yes CheckSolvent Prepare Sample in Initial Mobile Phase CheckSolvent->CheckOverload No, check overload Result2 Peak Shape Improves CheckSolvent->Result2 Yes CheckColumn Problem Persists? Consider Column Health CheckpH->CheckColumn No Result3 Peak Shape Improves CheckpH->Result3 Yes Result4 Replace Column CheckColumn->Result4 Tailing->CheckOverload First Check Fronting->CheckSolvent First Check

Caption: A decision tree for troubleshooting peak asymmetry.

Q5: My retention times are shifting between injections. What's causing this?

A5: Unstable retention times are a critical issue, affecting peak identification and quantification.

  • Possible Causes & Solutions:

    • Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection, especially for gradient methods.

    • Mobile Phase Composition: Inconsistently prepared mobile phase is a common culprit.[7][10] Always use a graduated cylinder for accurate measurements and ensure thorough mixing. If using an online mixer, ensure the pump's proportioning valves are functioning correctly.

    • Temperature Fluctuations: Chromatography is sensitive to temperature. Use a thermostatted column compartment to maintain a constant temperature.[7]

    • Pump Issues: Air bubbles in the pump head or failing check valves can cause inconsistent flow rates. Degas the mobile phase and prime the pump thoroughly.

Q6: I am seeing extraneous "ghost" peaks in my chromatogram. Where are they coming from?

A6: Ghost peaks are peaks that appear in the chromatogram but are not present in the sample.

  • Possible Causes & Solutions:

    • Carryover: A portion of the previous sample is injected with the current one.

      • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent. Injecting a blank (mobile phase) after a concentrated sample can confirm carryover.

    • Contaminated Mobile Phase or System: Impurities can build up on the column from contaminated solvents and then elute as broad peaks, especially during a gradient.[9]

      • Solution: Use high-purity, HPLC-grade solvents. Filter all aqueous mobile phases.

    • Sample Degradation: The analyte may be degrading in the autosampler vial over time.

      • Solution: Use temperature-controlled autosamplers for sensitive samples and analyze sequences promptly after preparation.

Part 3: Method Validation FAQs

Q7: What are the essential validation parameters for a purity method according to regulatory guidelines like ICH Q2(R1)?

A7: For a quantitative impurity test, the key validation characteristics outlined in the ICH Q2(R1) guideline are mandatory to prove the method is fit for purpose.[11][12][13][14]

  • Core Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using a photodiode array (PDA) detector for peak purity analysis and by spiking the sample with known impurities.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

    • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results to the true value. This is often determined by spiking a placebo with known amounts of the impurities.

    • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes:

      • Repeatability: Precision under the same operating conditions over a short interval.

      • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

References

Impact of catalyst choice on the purity of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-ethoxyacrylate Synthesis

A Senior Application Scientist's Guide to Catalyst Selection and Purity Optimization

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile intermediate. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Purity is paramount, and the choice of catalyst is the most critical variable influencing the outcome of your synthesis.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will explore the common synthetic routes, the specific impurities generated by different catalytic systems, and the rationale for selecting one catalyst over another.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound?

There are three main industrial and laboratory-scale catalytic routes for the synthesis of this compound. The choice depends on available starting materials, scale, and desired purity profile.

  • Michael Addition to Ethyl Acrylate: This is an atom-economical approach involving the addition of ethanol across the double bond of ethyl acrylate. This reaction is typically catalyzed by a strong acid.[1]

  • Conjugate Addition to Ethyl Propiolate: A highly effective method where ethanol is added across the triple bond of ethyl propiolate. This reaction is often catalyzed by a base, such as an amine.[2]

  • From Ethyl Bromoacetate & Triethyl Orthoformate: This classical method involves a substitution reaction to form an intermediate, ethyl 3,3-diethoxypropionate, which is subsequently heated, often with an acid catalyst, to eliminate one equivalent of ethanol to yield the target molecule.[3][4]

The following diagram illustrates the decision-making process for selecting a synthetic route.

start Define Synthesis Goals (Scale, Purity, Cost) rt1 Route 1: Michael Addition (Ethanol + Ethyl Acrylate) start->rt1 Atom Economy Low Cost Feedstock rt2 Route 2: Conjugate Addition (Ethanol + Ethyl Propiolate) start->rt2 High Selectivity Milder Conditions rt3 Route 3: Orthoformate (Et-Bromoacetate + TEOF) start->rt3 Classical Route Intermediate Isolation Possible cat1 Catalyst: Strong Acid (e.g., MSA, H2SO4) rt1->cat1 cat2 Catalyst: Base (e.g., Triethylamine) rt2->cat2 cat3 Intermediate Formation followed by Acid-Catalyzed Elimination rt3->cat3

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting Guide: Catalyst Choice & Impurity Profile

This section addresses specific problems you may encounter during your synthesis, linking them directly to the catalytic system employed.

Q2: My reaction of ethanol and ethyl acrylate with an acid catalyst produces a significant amount of a low-boiling impurity. What is it and how can I prevent it?

Answer: The low-boiling impurity is almost certainly diethyl ether .

  • Causality: Strong acid catalysts, such as methane sulfonic acid (MSA) or sulfuric acid, are excellent for catalyzing the desired Michael addition. However, they are also highly effective catalysts for the condensation of two ethanol molecules to form diethyl ether and water.[1] This side reaction is highly temperature-dependent and becomes more significant at elevated temperatures required to accelerate the main reaction.[1]

  • Troubleshooting & Optimization:

    • Temperature Control: Operate at the lowest effective temperature. The ideal range is often between 120-130°C. Increasing the temperature to 150°C or higher will dramatically increase diethyl ether formation at the expense of your desired product yield.[1]

    • Reactant Stoichiometry: Reduce the molar ratio of ethanol to ethyl acrylate. Using a ratio closer to 1:1, or even with a slight excess of ethyl acrylate (e.g., 0.5:1 to 1:1 ethanol:acrylate), can drastically reduce the formation of diethyl ether by limiting the availability of excess ethanol for self-condensation.[1]

    • Pressure: Since the reaction requires temperatures above the boiling point of ethanol (78°C), it must be conducted in a sealed reactor under pressure (e.g., 40-50 psig) to maintain the reactants in the liquid phase.[1]

Q3: I am using a palladium catalyst for the reaction of ethanol and ethyl acrylate, but my yield of this compound is low, and I see a major higher-boiling byproduct. What is happening?

Answer: The major byproduct is ethyl 3,3-diethoxypropionate (the acetal).

  • Causality: While palladium catalysts can facilitate the addition of ethanol to ethyl acrylate, they often favor the formation of the acetal, ethyl 3,3-diethoxypropionate.[5] In some reported cases, the acetal can be the main product (up to 78% yield), with the desired this compound being a minor component (17% yield).[5][6]

  • Troubleshooting & Optimization:

    • Embrace the Intermediate: This route is often best viewed as a two-step, one-pot process. First, complete the palladium-catalyzed reaction to form the acetal.

    • Catalytic Cracking: After the initial reaction, the acetal can be converted to the desired product. This is achieved by removing the palladium catalyst and heating the crude product, often with the addition of a mild acid catalyst, to drive off one molecule of ethanol in a "cracking" process.[6]

    • Catalyst Recovery: A major drawback of this method is the high cost and difficulty in recovering the palladium catalyst, which can also lead to heavy metal contamination in the product.[5] Consider using a supported catalyst (e.g., polystyrene-supported) to aid in recovery.[5]

Q4: My base-catalyzed reaction of ethanol with ethyl propiolate is slow and gives a mixture of E/Z isomers. How can I improve rate and selectivity?

Answer: This issue relates to catalyst basicity, solvent polarity, and thermodynamic vs. kinetic control.

  • Causality: The conjugate addition of an alcohol to ethyl propiolate proceeds via an allenolate intermediate.[2] The stereochemical outcome (E vs. Z isomer) can be influenced by whether the reaction is under kinetic (product formed fastest) or thermodynamic (most stable product) control. The reaction rate is highly sensitive to the solvent environment.

  • Troubleshooting & Optimization:

    • Catalyst Choice: A moderately hindered organic base like triethylamine is often sufficient to catalyze the reaction without promoting significant side reactions.[2] Stronger, non-nucleophilic bases could also be considered, but care must be taken to avoid polymerization.

    • Solvent Polarity: The reaction rate is positively correlated with the dielectric constant of the solvent.[7] Switching from a non-polar solvent (like THF) to a polar aprotic solvent (like acetonitrile or DMSO) can dramatically increase the reaction rate and conversion.[7]

    • Achieving Selectivity: To achieve high geometric selectivity, run the reaction at lower temperatures to favor the kinetically controlled product, which is often the desired Z-isomer in thiol additions and can be influenced in alcohol additions as well.[2] Monitor the reaction closely to stop it before thermodynamic equilibration can occur, which might favor the more stable E-isomer.

The diagram below outlines the general mechanism and the critical control point for selectivity.

G cluster_0 Catalytic Cycle Reactants Ethyl Propiolate + EtOH + Base (Et3N) Intermediate Allenolate Intermediate Reactants->Intermediate Nucleophilic Attack Kinetic Kinetic Product (e.g., Z-isomer) Intermediate->Kinetic Protonation (Low Temp) Short Reaction Time Thermo Thermodynamic Product (e.g., E-isomer) Kinetic->Thermo Equilibration (Higher Temp) Long Reaction Time

Caption: Kinetic vs. Thermodynamic control in conjugate addition.

Comparative Data & Protocols

Catalyst Performance Summary

The following table summarizes the key differences between the catalytic systems for producing this compound from ethyl acrylate and ethanol.

Catalyst SystemPrimary Impurity/ByproductTypical ConditionsKey AdvantagesKey Disadvantages
Strong Acid (e.g., MSA)[1]Diethyl Ether, Oligomers120-130°C, 40-50 psigLow-cost catalyst, Atom economicalHigh pressure required, Diethyl ether formation, Potential for polymerization
Palladium (e.g., PdCl₂)[5][6]Ethyl 3,3-diethoxypropionateVaries; often refluxCan be high yielding (to acetal)High catalyst cost, Metal contamination, Often requires a second "cracking" step
Base (e.g., Et₃N, from propiolate)[2]Geometric IsomersRoom Temp to RefluxMild conditions, High selectivity possibleMore expensive alkyne starting material
Experimental Protocol: Acid-Catalyzed Synthesis from Ethyl Acrylate

This protocol is a representative example based on literature procedures and should be adapted and optimized for specific laboratory conditions.[1]

Warning: This reaction is conducted under pressure at high temperatures. Use a certified pressure reactor and adhere to all safety protocols.

  • Reactor Setup: To a stirred pressure reactor, add ethyl acrylate (1.0 mol), ethanol (1.1 mol), methane sulfonic acid (MSA, 0.1 mol), and a polymerization inhibitor (e.g., phenothiazine, 500 ppm).

  • Reaction: Seal the reactor and begin stirring. Heat the reaction mixture to 125°C. The pressure will rise to approximately 40-50 psig.

  • Monitoring: Maintain the temperature and monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing via Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a flask and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. The crude product is then purified by vacuum distillation to separate the desired this compound from unreacted starting materials and high-boiling oligomers.

References

Technical Support Center: Stability of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-ethoxyacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in acidic and basic media. Here, we will move beyond simple protocols to explain the underlying chemistry and provide robust troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the ester and ether functionalities. The double bond also presents a potential site for addition reactions. The compound's stability is crucial as it's often used as a stable precursor for other molecules.[1] Polymerization can also occur, especially when exposed to heat, light, or polymerization initiators.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[3][4][5] For long-term storage, refrigeration (2-8°C) is recommended.[2] It should be stored away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[3]

Stability in Acidic Media

Q3: What happens to this compound in an acidic solution?

A3: In acidic media, this compound is prone to hydrolysis. The primary degradation pathway involves the protonation of the carbonyl oxygen of the ester group, followed by nucleophilic attack by water. This leads to the formation of 3-ethoxyacrylic acid and ethanol. A secondary, slower hydrolysis of the enol ether can also occur.

Q4: I'm observing unexpected byproducts in my reaction mixture containing this compound under acidic conditions. What could they be?

A4: Beyond simple hydrolysis, acidic conditions can promote other reactions. If your reaction involves other nucleophiles, they may compete with water in attacking the activated ester. Additionally, polymerization of the acrylate moiety can be initiated by acidic catalysts, leading to oligomeric or polymeric impurities.

Stability in Basic Media

Q5: How does this compound behave in a basic medium?

A5: Basic conditions, particularly the presence of hydroxide ions, readily catalyze the hydrolysis of the ethyl ester through saponification, yielding the salt of 3-ethoxyacrylic acid and ethanol. The enol ether is generally more stable to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.

Q6: My purification process involves a basic wash, and I'm seeing significant loss of my product. Why is this happening?

A6: The significant loss is likely due to the rapid base-catalyzed hydrolysis (saponification) of the ethyl ester. Even a brief exposure to a strong base can lead to substantial degradation. Consider using a milder base (e.g., sodium bicarbonate) for your wash and minimizing the contact time.

Troubleshooting Guides

Issue: Inconsistent Reaction Yields

Symptom: You are using this compound as a starting material, and your reaction yields are fluctuating significantly between batches, even with seemingly identical reaction conditions.

Possible Cause & Solution:

  • Degradation of Starting Material: The stability of your this compound stock may be compromised.

    • Troubleshooting Step: Before each reaction, analyze your starting material by Gas Chromatography (GC) or ¹H NMR to confirm its purity. A purity of at least 98% is generally recommended.[6]

    • Preventative Measure: Ensure your this compound is stored under the recommended conditions (refrigerated, under an inert atmosphere if possible).[2]

  • Trace Acidic or Basic Impurities: Residual acids or bases in your solvents or on your glassware can catalyze the degradation of this compound.

    • Troubleshooting Step: Use freshly distilled or high-purity solvents. Rinse all glassware with a suitable solvent and dry thoroughly before use.

    • Preventative Measure: If your reaction is sensitive to pH, consider using a buffered system.

Issue: Appearance of Unknown Impurities in Analytical Chromatograms

Symptom: During in-process control or final product analysis using HPLC or GC, you observe unexpected peaks that are not your starting material, intermediates, or final product.

Possible Cause & Solution:

  • On-Column Degradation: The analytical method itself might be causing the degradation of your compound.

    • Troubleshooting Step: Vary your analytical conditions. For HPLC, try different column stationary phases and mobile phase pH. For GC, ensure the injection port temperature is not excessively high, which could cause thermal degradation.

    • Preventative Measure: Develop a stability-indicating analytical method through forced degradation studies.[7][8][9] This involves intentionally degrading the sample under various stress conditions (acid, base, heat, oxidation, light) to ensure the method can separate the intact drug from its degradation products.[8][9]

  • Sample Preparation Issues: The diluent used to prepare your sample for analysis might be causing degradation.

    • Troubleshooting Step: Prepare samples in various diluents with different pH values (e.g., acidic, neutral, basic) and analyze them immediately. This will help identify if the diluent is contributing to instability.

    • Preventative Measure: Choose a neutral and non-reactive diluent for sample preparation whenever possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV, GC-MS).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.

Protocol 2: Analytical Method for Stability Testing

This is a general guideline for developing a Gas Chromatography (GC) method to monitor the stability of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.[10][11]

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionIncubation TimeTemperature% Degradation (Approx.)Major Degradation Products
0.1 M HCl24 hours60°C15%3-ethoxyacrylic acid, Ethanol
0.1 M NaOH1 hourRoom Temp>90%Sodium 3-ethoxyacrylate, Ethanol
3% H₂O₂24 hoursRoom Temp5%Oxidized byproducts
Thermal48 hours80°C<2%Minor impurities
Photolytic (UV)24 hoursRoom Temp<5%Isomers, minor degradation products

Visualizations

Degradation Pathways

cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis (Saponification) Ethyl 3-ethoxyacrylate_A This compound Protonated Ester Protonated Ester Ethyl 3-ethoxyacrylate_A->Protonated Ester H⁺ 3-ethoxyacrylic acid 3-ethoxyacrylic acid Protonated Ester->3-ethoxyacrylic acid H₂O Ethanol_A Ethanol Protonated Ester->Ethanol_A Ethyl 3-ethoxyacrylate_B This compound Tetrahedral Intermediate Tetrahedral Intermediate Ethyl 3-ethoxyacrylate_B->Tetrahedral Intermediate OH⁻ 3-ethoxyacrylate salt 3-ethoxyacrylate salt Tetrahedral Intermediate->3-ethoxyacrylate salt Ethanol_B Ethanol Tetrahedral Intermediate->Ethanol_B cluster_workflow Stability Testing Workflow Start Receive/Synthesize This compound QC Initial QC Analysis (GC/NMR for Purity) Start->QC Storage Store under Recommended Conditions QC->Storage Reaction Use in Chemical Reaction Storage->Reaction In-Process Control In-Process Control (TLC, GC, HPLC) Reaction->In-Process Control Workup Aqueous Workup/ Purification In-Process Control->Workup Final Product Isolate Final Product Workup->Final Product Final QC Final Product QC (Purity, Impurity Profile) Final Product->Final QC End Release/Further Use Final QC->End

References

Technical Support Center: Improving Selectivity in Michael Additions with Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Michael addition reactions using Ethyl 3-ethoxyacrylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the selectivity of this powerful carbon-carbon and carbon-heteroatom bond-forming reaction. Here, we move beyond basic protocols to explore the causality behind experimental choices, providing you with the insights needed to master this versatile synthetic tool.

Introduction: The Unique Nature of this compound

This compound is a valuable C4 building block in organic synthesis. Its reactivity is defined by the electron-deficient double bond, making it an excellent Michael acceptor.[1] However, the presence of the β-ethoxy group introduces unique electronic and steric properties compared to standard acrylates. This group donates electron density through resonance, which can decrease the electrophilicity of the β-carbon, potentially making it less reactive than unsubstituted acrylates in conjugate additions.[2] Understanding and leveraging this characteristic is key to achieving high selectivity and yield.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during Michael additions with this compound, providing targeted solutions and the scientific rationale behind them.

Problem 1: Low or No Reaction Conversion

Question: "My Michael addition with this compound is not proceeding, or the conversion to the desired adduct is very low. What factors should I investigate?"

Answer: Low conversion is a frequent issue that can typically be traced back to one of three areas: the nucleophile (Michael donor), the catalyst, or the reaction conditions.

  • Assess the Michael Donor's Reactivity: The Michael addition is the addition of a nucleophile, often a stabilized enolate, to an α,β-unsaturated carbonyl compound.[3][4] The nucleophilicity of your donor is critical.

    • Causality: The reaction rate is dependent on the concentration and reactivity of the enolate.[5] For carbon nucleophiles, the acidity of the α-proton determines the ease of enolate formation. Donors with protons flanked by two electron-withdrawing groups (e.g., malonates, acetoacetates) are ideal as they form stabilized, soft nucleophiles under mild basic conditions.[3]

    • Solution: If using a less activated donor (e.g., a simple ketone), a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) may be required to generate sufficient enolate concentration.[6] However, be aware that very strong bases can promote undesired side reactions.[3]

  • Evaluate the Catalyst System: The choice of catalyst is paramount.

    • Base Catalysis: For standard Michael additions, a catalytic amount of a non-nucleophilic base is often sufficient.[3] The base strength should be matched to the pKa of the Michael donor. Common choices include potassium carbonate (K₂CO₃), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or sodium ethoxide.[5]

    • Lewis Acid Catalysis: Lewis acids can activate the this compound acceptor by coordinating to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. This is particularly useful for reactions with less reactive nucleophiles. Catalysts like Yb(OTf)₃ have been shown to be effective.[7]

    • Solution: If conversion is low with a weak base like K₂CO₃, consider switching to a stronger organic base like DBU.[5] Alternatively, for sensitive substrates, employing a Lewis acid catalyst may promote the reaction under milder conditions.

  • Optimize Reaction Conditions (Solvent & Temperature):

    • Solvent Choice: The solvent can significantly impact reaction rates and selectivity. Protic solvents (e.g., ethanol, water) can stabilize the enolate and protonate the final adduct, which can be beneficial.[3] Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) can accelerate reactions involving charged nucleophiles.[8] In some cases, solvent-free (neat) conditions can also be highly effective.[9]

    • Temperature: While heating can increase reaction rates, it can also promote side reactions or the retro-Michael addition. The Michael addition is often reversible, and higher temperatures can shift the equilibrium back to the starting materials, especially if the product is sterically hindered.[9]

    • Solution: Start at room temperature and monitor the reaction. If slow, gently heat the reaction mixture. If side products or decomposition are observed at higher temperatures, return to a lower temperature and consider a more active catalyst system instead.

Problem 2: Poor 1,4- vs. 1,2-Addition Selectivity

Question: "My reaction is yielding a significant amount of the 1,2-addition product (attack at the carbonyl carbon) instead of the desired 1,4-Michael adduct. How can I improve 1,4-selectivity?"

Answer: The competition between 1,2- and 1,4-addition is a classic challenge governed by the Hard and Soft Acids and Bases (HSAB) principle.

  • The Principle: The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon of the conjugated system is a "soft" electrophilic center. "Hard" nucleophiles (highly charged, non-polarizable) preferentially attack the hard carbonyl carbon (1,2-addition), while "soft" nucleophiles (less charged, more polarizable) favor attack at the soft β-carbon (1,4-addition).[10]

  • Common Nucleophiles:

    • Hard Nucleophiles (Favor 1,2-Addition): Grignard reagents (RMgX), organolithium reagents (RLi).[6]

    • Soft Nucleophiles (Favor 1,4-Addition): Organocuprates (Gilman reagents, R₂CuLi), enolates, amines, and thiols.[6][10]

  • Solution: To exclusively obtain the 1,4-adduct when using a carbanion nucleophile, switch from a Grignard or organolithium reagent to a Gilman reagent (an organocuprate). The presence of copper modulates the reactivity, making the nucleophile softer and directing it to the β-position.[10][11] For heteroatom nucleophiles like amines and thiols, 1,4-addition is generally the strongly preferred pathway.

Caption: Troubleshooting workflow for poor 1,4-selectivity.

Problem 3: Formation of Side Products (Polymerization, Retro-Michael)

Question: "My reaction is messy, with multiple unidentified side products. How can I achieve a cleaner reaction profile?"

Answer: A messy reaction profile often points to two culprits: polymerization of the acrylate or a reversible retro-Michael reaction.

  • Polymerization: this compound, like other acrylates, can polymerize, especially under strongly basic or radical conditions.

    • Causality: Strong bases can initiate anionic polymerization.

    • Solution: Use only a catalytic amount of base.[3] Ensure your reagents and solvents are free of radical initiators by using fresh, properly stored materials.

  • Retro-Michael Reaction: The Michael addition is an equilibrium process. The reverse reaction, known as the retro-Michael, can occur if the product (the Michael adduct) is thermodynamically less stable than the starting materials.[9] This is often an issue when the adduct is sterically congested.

    • Causality: The stability of the final product drives the reaction forward. If the adduct is strained, the equilibrium may favor the reactants.

    • Solution:

      • Lower the Temperature: Running the reaction at the lowest possible temperature that allows for a reasonable rate will favor the thermodynamically more stable product and disfavor the retro reaction.

      • Trap the Intermediate: After the initial 1,4-addition, a new enolate is formed. This intermediate can be "trapped" with an electrophile, such as chlorotrimethylsilane (TMSCl), to form a stable silyl enol ether.[9] This prevents the reaction from reversing and provides a stable intermediate that can be hydrolyzed to the ketone during workup.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose catalysts for Michael additions to this compound? For carbon-based nucleophiles like β-dicarbonyl compounds, weak inorganic bases like K₂CO₃ or organic bases like DBU are excellent starting points.[5] For aza-Michael additions with amines, the reaction can often proceed without a catalyst, although Lewis acids or even microwave irradiation can accelerate the process significantly.[12][13]

Q2: How does the β-ethoxy group specifically affect the reaction? The ethoxy group is electron-donating by resonance, which reduces the partial positive charge on the β-carbon, making it less electrophilic than a standard acrylate.[2] This may necessitate slightly more forcing conditions (e.g., a stronger base, higher temperature, or a Lewis acid catalyst) to achieve a good reaction rate. However, it can also be used as a synthetic handle in subsequent transformations.

Q3: What solvents are generally recommended? The choice is substrate-dependent. For many applications, polar aprotic solvents like THF, CH₃CN, or DMF are effective. Protic solvents like EtOH can also be used and are sometimes beneficial for protonating the final enolate.[3] Green chemistry approaches have also utilized polyethylene glycol (PEG) as a recyclable and effective medium.[14]

Q4: How can I monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. Use a stain (e.g., potassium permanganate) that visualizes both the starting acrylate and the product, as the product may not be UV-active. ¹H NMR or GC-MS analysis of aliquots can also provide quantitative information on conversion.

Data Summary: Catalyst and Condition Effects

The following table summarizes the impact of different catalysts on the Michael addition of ethyl acetoacetate to an acrylate, which provides a useful model for reactions with this compound.

CatalystBase Concentration (mol%)SolventTemperature (°C)Relative RateReference
DBU1 - 5Neat35High[5]
K₂CO₃1 - 5Neat35Moderate[5]
Yb(OTf)₃CatalyticVariesVariesVaries[7]
None (Aza-Michael)N/ANeat or SolventRT - 150Substrate-dependent[13]

Key Reaction Mechanisms

The fundamental process involves the formation of a nucleophile, its conjugate addition to the acrylate, and subsequent protonation.

Caption: General mechanism of a base-catalyzed Michael addition.[4]

G cluster_reactants Reactants cluster_products Potential Products Nu Nucleophile (Nu⁻) P_12 1,2-Adduct (Attack at C=O) Nu->P_12 Hard Nucleophiles (e.g., RMgX, RLi) P_14 1,4-Adduct (Michael) (Attack at β-Carbon) Nu->P_14 Soft Nucleophiles (e.g., R₂CuLi, Enolates) Acceptor This compound

Caption: Competing pathways based on nucleophile hardness.[6][10]

Protocol: Catalytic Aza-Michael Addition of Morpholine to this compound

This protocol provides a representative example of a hetero-Michael addition, which is often straightforward and high-yielding.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Ethanol (as solvent, ~2 M concentration)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Solvent and Reagent Addition: Add ethanol to the flask, followed by the dropwise addition of morpholine at room temperature with stirring.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (~80 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system and KMnO₄ stain) until the starting acrylate spot has been consumed (typically 2-4 hours).

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator.

  • Purification: The crude residue is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure β-amino ester product.

References

Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

As a key intermediate in the synthesis of pharmaceuticals and complex organic molecules, Ethyl 3-ethoxyacrylate is a versatile but sensitive reagent.[1][2][3] Its dual functionality, comprising an ester and an enol ether, dictates its reactivity and presents unique challenges during reaction work-up and product isolation. This guide provides field-proven insights and troubleshooting strategies to navigate these challenges effectively.

Core Concepts: Understanding the Reactivity of this compound

The primary challenges in working with this compound stem from its key functional groups:

  • The Enol Ether: This group is susceptible to hydrolysis under acidic conditions, which can cleave the ethoxy group and lead to the formation of ethyl 3-oxopropanoate. This instability is a primary concern during aqueous work-ups.

  • The α,β-Unsaturated Ester: This system is an excellent Michael acceptor, making it reactive towards a wide range of nucleophiles. However, it is also prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[4][5]

A successful work-up procedure must carefully balance the need to remove impurities with the imperative to preserve the integrity of the desired product.

Key Reactivity & Degradation Pathway

cluster_main This compound cluster_reaction Reaction Pathways cluster_workup Work-up Issues A This compound (Desired Product) B Michael Addition (Desired Reaction) A->B + Nucleophile C Polymerization (Side Reaction) A->C Heat/Initiator D Acidic Aqueous Work-up A->D H₃O⁺ E Ethyl 3-oxopropanoate (Hydrolysis Product) D->E Hydrolysis

Caption: Key reaction and degradation pathways for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions involving this compound.

Question 1: My product appears to be decomposing during the aqueous wash. How can I prevent hydrolysis of the enol ether?

Answer: This is the most common issue. The enol ether is sensitive to acid. Standard aqueous work-ups, especially those involving an acid wash to neutralize a basic reaction mixture, can cause significant product loss.

  • Causality: Protons (H⁺) in an aqueous environment catalyze the hydrolysis of the enol ether to an unstable hemiacetal, which rapidly decomposes to the corresponding ketoester (ethyl 3-oxopropanoate).

  • Troubleshooting Steps:

    • Avoid Strong Acids: Do not use dilute HCl or other strong acid washes unless your product is stable under these conditions.

    • Use Buffered or Mildly Basic Washes: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic and generally well-tolerated. For neutralization, prefer a saturated sodium bicarbonate (NaHCO₃) solution over stronger bases.[6]

    • Use Brine: Perform initial washes with saturated sodium chloride (brine) solution. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous layer and can help minimize contact time and suppress hydrolysis.[6][7]

    • Keep it Cold: Perform all extractions and washes at low temperatures (0-5 °C) by pre-chilling your solutions and using an ice bath. This significantly slows the rate of hydrolysis.

    • Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Be efficient in your separations.

Question 2: After removing the solvent, my product turned into a viscous gum or solid. What happened and how can I stop it?

Answer: You are likely observing polymerization. Acrylates are well-known to polymerize, and this can be initiated by heat, light, or residual radical species from your reaction.[5][8]

  • Causality: The double bond in the acrylate system can undergo radical chain-growth polymerization, leading to the formation of long-chain polymers.

  • Troubleshooting Steps:

    • Inhibitor Preservation: this compound is often supplied with a radical inhibitor (like hydroquinone or MEHQ). Ensure your starting material is fresh and has not been stored improperly, which could deplete the inhibitor.[9]

    • Low-Temperature Concentration: Remove the solvent using a rotary evaporator at the lowest possible temperature. Do not heat the water bath excessively. It is better to use a good vacuum pump at room temperature than to apply heat.

    • Add an Inhibitor: Before concentration, consider adding a small amount of a radical inhibitor, such as Butylated hydroxytoluene (BHT) or phenothiazine, to the crude product solution.

    • Avoid Oxygen-Free Atmospheres: Store the purified product with an air headspace, as common inhibitors require oxygen to be effective.[9]

Question 3: My reaction work-up results in a persistent emulsion that won't separate. How can I break it?

Answer: Emulsions are common in biphasic mixtures, especially when salts or finely divided solids are present.

  • Causality: An emulsion is a stable dispersion of one liquid in another, stabilized by surfactants or particulate matter. This prevents the clear separation of organic and aqueous layers.

  • Troubleshooting Steps:

    • Add Brine: The most common and effective method is to add a significant volume of saturated brine. The increased ionic strength of the aqueous phase often forces the separation of the layers.

    • Filter Through Celite: If the emulsion is caused by fine solid precipitates, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulates that are stabilizing the emulsion.

    • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to break the emulsion.

    • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling, rather than vigorous shaking, can sometimes help the layers coalesce.

Question 4: How do I choose the right drying agent for my product solution?

Answer: The goal is to remove trace amounts of water from the organic solvent before concentration.[6]

  • Causality: Residual water can interfere with subsequent reactions or promote product degradation upon storage. Drying agents are anhydrous inorganic salts that form hydrates.[6]

  • Recommendations:

    • Sodium Sulfate (Na₂SO₄): A good, neutral, all-purpose drying agent. It has a high capacity but is slow-acting and not very efficient at removing the last traces of water. It's a safe first choice.[6]

    • Magnesium Sulfate (MgSO₄): Faster and more efficient than Na₂SO₄. However, it is slightly acidic and could potentially promote hydrolysis if left in contact with the product solution for too long. Use it efficiently and filter it off promptly.[6]

    • Avoid Calcium Chloride (CaCl₂): Do not use calcium chloride, as it can form complexes with the ester functionality.

Experimental Protocols & Data

Table 1: Physical & Safety Properties of this compound
PropertyValueSource(s)
CAS Number1001-26-9[10][11][12]
Molecular FormulaC₇H₁₂O₃[11][12]
Molecular Weight144.17 g/mol [11][12]
Boiling Point195-196 °C[10]
Density~0.998 g/mL at 25 °C[10]
Refractive Index~1.446 at 20 °C[10]
Safety HazardsSkin, eye, and respiratory irritant. Combustible liquid.[9][11][13]
Protocol 1: Standard Work-up Procedure for a Non-Basic Reaction

This protocol is suitable for reactions that do not require the neutralization of a strong base.

  • Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add pre-chilled, saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.[14]

  • Washing: Combine the organic layers. Wash the combined organic phase sequentially with:

    • 1x Saturated aqueous NaHCO₃ solution (to remove any trace acid).

    • 1x Saturated brine (to remove water and help break emulsions).[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand until the solution is clear and the drying agent no longer clumps.[6]

  • Filtration & Concentration: Filter or decant the solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature remains below 30 °C.

  • Purification: Purify the resulting crude oil via flash column chromatography or vacuum distillation as required.

General Work-up Workflow Diagram

A 1. Reaction Mixture B 2. Quench (e.g., sat. NH₄Cl at 0°C) A->B C 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Aqueous Layer (Discard) C->D Separate E Organic Layer C->E Separate F 4. Wash (sat. NaHCO₃, then Brine) E->F G 5. Dry (Anhydrous Na₂SO₄) F->G H 6. Filter & Concentrate (Rotary Evaporator, <30°C) G->H I Crude Product H->I J 7. Purify (Chromatography/Distillation) I->J K Pure Product J->K

Caption: A standard workflow for the work-up of reactions.

References

Technical Support Center: Ethyl 3-ethoxyacrylate Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, field-proven guidance for the safe handling and disposal of waste generated from Ethyl 3-ethoxyacrylate (CAS No. 1001-26-9). As a research and development professional, your safety and experimental integrity are paramount. This document moves beyond mere procedural lists to explain the fundamental principles behind each recommendation, ensuring a self-validating system of safety and compliance in your laboratory.

Section 1: Core Hazard Profile & Initial Assessment

This compound is a combustible liquid that poses specific health and physical hazards.[1] Understanding these risks is the first step in establishing a safe workflow. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard Category Classification Primary Concern & Rationale
Physical Hazard Combustible Liquid (Category 4)[1]The flash point is 76 °C (168.8 °F).[1] While not highly flammable, it can ignite if heated or exposed to an ignition source. This dictates storage away from heat and spark-producing equipment.
Health Hazard Skin Irritation (Category 2)[2][3]Direct contact can cause redness, itching, and irritation. Acrylates can be absorbed through the skin, making robust glove use essential.
Health Hazard Serious Eye Irritation (Category 2)[2][3]Vapors and splashes can cause significant eye irritation.[3] Chemical splash goggles are mandatory.
Health Hazard Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[3]Inhalation of vapors or mists may cause respiratory tract irritation.[2][3] All handling should occur in a well-ventilated area, preferably a chemical fume hood.
Reactivity Hazard Potential for PolymerizationWhile stable under normal conditions, acrylate monomers can undergo hazardous polymerization.[4][5] This reaction can be initiated by heat, light, or contamination with incompatible materials and can be highly exothermic, leading to pressure buildup in sealed containers.

Section 2: Frequently Asked Questions (FAQs) on Handling & Disposal

This section addresses the most common queries encountered during the lifecycle of this compound in a research setting, from initial handling to final waste disposal.

Handling & Personal Protective Equipment (PPE)

Q: What is the absolute minimum PPE required when working with this compound?

A: The minimum required PPE is a three-part system designed to prevent skin, eye, and respiratory exposure:

  • Eye Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] A face shield should be used in addition to goggles when there is a significant splash risk.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or contamination before use. It is critical to use proper glove removal technique to avoid skin contact and to dispose of contaminated gloves as hazardous solid waste.[2][6]

  • Body Protection: A lab coat is required. For larger quantities or tasks with a higher splash potential, an impervious apron over the lab coat is recommended.[2]

Q: What are the critical storage conditions for both the pure chemical and its waste?

A: Proper storage is crucial for preventing fires and hazardous reactions. Storage conditions must address both flammability and reactivity:

  • Location: Store containers in a cool, dry, and well-ventilated area designated for chemical storage.[1][2] Ensure the location is away from heat, sparks, open flames, and direct sunlight.[1][7]

  • Container Integrity: Keep containers tightly closed when not in use to prevent the release of vapors.[1][8]

  • Segregation: This is a non-negotiable safety requirement. Store this compound and its waste separately from incompatible materials, particularly strong oxidizing agents, acids, strong bases, and reducing agents.[1] Per OSHA guidelines, incompatible materials should never be stored together.[9]

Waste Characterization & Segregation

Q: Is waste containing this compound automatically considered hazardous waste?

A: Yes. Any waste stream containing this compound must be managed as hazardous waste. This is based on its classification as an ignitable (combustible) liquid and an irritant.[10] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize their waste, and based on the properties of this chemical, it falls under federal and state hazardous waste regulations.[11][12]

Q: Can I mix this compound waste with my lab's general non-halogenated solvent waste?

A: This requires careful consideration. While technically non-halogenated, the primary concern with acrylate waste is its potential for violent polymerization when mixed with incompatible substances.[4]

  • Best Practice: The safest protocol is to maintain a dedicated waste container specifically for acrylate-containing waste. This prevents accidental mixing with contaminants that could initiate polymerization (e.g., residual acids, bases, or oxidizing agents from other processes).

  • If Mixing is Considered: You must be certain that the commingled solvent waste stream contains no incompatible materials. Given the high risk associated with an uncontrolled polymerization, segregation is the most scientifically sound and trustworthy approach.

Q: How do I dispose of solid waste contaminated with this compound, like gloves or pipette tips?

A: All solid waste that has come into contact with this compound is considered hazardous solid waste.

  • Collection: Place contaminated items (gloves, absorbent pads, pipette tips, etc.) into a dedicated, clearly labeled, leak-proof container, such as a pail lined with a heavy-duty plastic bag.[13]

  • Labeling: The container must be labeled "HAZARDOUS WASTE" and list "this compound contaminated debris" as the contents.

  • Storage: Keep the solid waste container sealed and stored in the same designated Satellite Accumulation Area (SAA) as your liquid waste, following all segregation rules.[13]

Section 3: Troubleshooting Guide

This section provides direct, actionable advice for specific issues you may encounter.

Q: I spilled a small amount (<100 mL) of this compound inside the chemical fume hood. What is the correct response?

A: For a small, contained spill, follow these steps:

  • Alert & Restrict: Alert colleagues in the immediate area. Ensure the fume hood sash is kept at the proper height to maintain airflow.

  • PPE: Ensure you are wearing your full, appropriate PPE (goggles, lab coat, and proper gloves).

  • Contain & Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pad) to soak up the liquid.[2][7] Do NOT use paper towels as the primary absorbent for a liquid spill, as they can increase the surface area and vapor release.

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[6][7]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous solid waste.

  • Label & Dispose: Seal and label the waste container appropriately and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.

Q: My this compound waste container feels warm to the touch and appears to be bulging. What is happening and what should I do?

A: This is an emergency situation indicating a potential runaway polymerization reaction. The heat and bulging are caused by an exothermic reaction generating gas, which can over-pressurize and rupture the container.[5]

  • DO NOT MOVE THE CONTAINER IF IT IS SEVERELY BULGED OR VENTING.

  • Evacuate: Immediately alert everyone in the lab and evacuate the area.

  • Isolate: If safe to do so from a distance, close the fume hood sash and the laboratory door.

  • Contact Emergency Services: Call your institution's EHS emergency line and/or 911. Inform them that you have a suspected runaway polymerization reaction. Provide the chemical name.

  • Preventive Causality: This situation typically arises from contamination. The most common causes are mixing acrylate waste with incompatible materials (acids, bases, oxidizers) or the depletion of the polymerization inhibitor that is often added to the virgin material.[14] This underscores the critical importance of waste segregation.

Q: I'm not sure what information is required on the hazardous waste label. What must be included?

A: Proper labeling is a key requirement of the OSHA Hazard Communication Standard and EPA regulations.[15][16] Your institution's EHS office will provide specific labels, but they must contain the following information:

  • The words "HAZARDOUS WASTE" .[13]

  • Full Chemical Name(s): List all constituents by their full name (e.g., "this compound," "Methanol"). Do not use abbreviations or formulas.

  • Approximate Concentrations/Percentages of each component.

  • Hazard Information: Check the appropriate boxes for the hazards present (e.g., Ignitable, Irritant).

  • Generator Information: Your name, Principal Investigator (PI), and lab location.

Section 4: Protocols & Visual Workflows

Protocol 1: Step-by-Step Liquid Waste Collection
  • Select Container: Obtain a chemically compatible container (e.g., high-density polyethylene) with a screw-top cap from your EHS department. Ensure it is appropriately sized for the expected waste volume to avoid storing large quantities for extended periods.[17]

  • Initial Labeling: Affix a "HAZARDOUS WASTE" label to the empty container. Fill in your name, PI, and lab location. Write "this compound Waste" and the solvent (if any) as the contents.

  • Add Waste: Using a funnel, carefully pour the waste into the container inside a chemical fume hood.

  • Seal Container: Tightly seal the container cap immediately after adding waste. Never leave a funnel in an open waste container. This is a common violation and safety hazard.[13]

  • Update Label: Record the date the first drop of waste was added (the "Accumulation Start Date"). Update the percentage composition if other components are added.

  • Secondary Containment: Place the sealed container in a secondary containment bin that can hold at least 110% of the container's volume. This bin must be clearly labeled and stored in your designated Satellite Accumulation Area.[17]

  • Request Pickup: Once the container is 90% full, submit a waste pickup request to your EHS office.

Diagram 1: Waste Handling & Disposal Decision Workflow

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_liquid Liquid Waste Protocol cluster_solid Solid Waste Protocol cluster_final Final Disposal A Start: Experiment using This compound B Wear Mandatory PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Work in a certified Chemical Fume Hood B->C D Generate Waste Stream C->D E Is waste liquid or solid? D->E F Use dedicated, labeled 'ACRYLATE WASTE' container E->F Liquid I Use dedicated, lined, labeled 'SOLID HAZARDOUS WASTE' container E->I Solid G Add waste, immediately seal container F->G H Store in labeled secondary containment bin G->H L Store sealed containers in Satellite Accumulation Area H->L J Place contaminated debris (gloves, pads) in container I->J K Seal container when not in use J->K K->L M Is container >90% full? L->M N Request pickup from Environmental Health & Safety (EHS) M->N Yes P Continue accumulation M->P No O End: Waste properly managed N->O

Caption: Decision workflow for handling and segregating this compound waste.

Section 5: References

  • SAFETY DATA SHEET - this compound . Fisher Scientific. --INVALID-LINK--

  • This compound - Safety Data Sheet . ChemicalBook. --INVALID-LINK--

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. --INVALID-LINK--

  • What are the OSHA Requirements for Hazardous Chemical Storage? . OSHA.com. --INVALID-LINK--

  • This compound 98% . Sigma-Aldrich. --INVALID-LINK--

  • SAFETY DATA SHEET - this compound . Fisher Scientific (2011). --INVALID-LINK--

  • OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention (CDC). --INVALID-LINK--

  • OSHA Rules for Hazardous Chemicals . DuraLabel. --INVALID-LINK--

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . Vector Solutions. --INVALID-LINK--

  • SAFETY DATA SHEET - AgiSyn 2852 . Covestro. --INVALID-LINK--

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Triumvirate Environmental. --INVALID-LINK--

  • SAFETY DATA SHEETS . Santa Cruz Biotechnology. --INVALID-LINK--

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). --INVALID-LINK--

  • Hazardous Waste Management . Arkansas State University. --INVALID-LINK--

  • Safe Handling and Storage of Acrylates . American Chemistry Council. --INVALID-LINK--

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). --INVALID-LINK--

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. --INVALID-LINK--

  • Proper Disposal of Lithium Acrylate: A Guide for Laboratory Professionals . Benchchem. --INVALID-LINK--

  • Ethyl Acrylate (EA) - Chemius . Chemius. --INVALID-LINK--

  • Ethyl 3-ethoxy-2-propenoate | C7H12O3 . PubChem, National Institutes of Health (NIH). --INVALID-LINK--

  • SAFETY DATA SHEET - Ethyl Acrylate . Sigma-Aldrich. --INVALID-LINK--

  • GPS Safety Summary - Ethyl acrylate . Arkema. --INVALID-LINK--

  • Ethyl Acrylate Fact Sheet . U.S. Environmental Protection Agency (EPA). --INVALID-LINK--

  • Hazardous Waste Disposal Guide . Northwestern University. --INVALID-LINK--

  • Management of Hazardous Waste Procedure . Yale Environmental Health & Safety. --INVALID-LINK--

  • Lab Safety Guideline: Methyl Methacrylate . Harvard Environmental Health and Safety. --INVALID-LINK--

  • [Effect of acrylate industry wastes on the environment and the prevention of their harmful action] . PubMed, National Institutes of Health (NIH). --INVALID-LINK--

  • EC-SAFETY DATA SHEET ETHYLACRYLATE . NET. --INVALID-LINK--

  • Hazardous Waste Disposal Guide . Dartmouth College. --INVALID-LINK--

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. --INVALID-LINK--

  • SAFETY DATA SHEET ETHYL METHACRYLATE . TCI Chemicals. --INVALID-LINK--

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. --INVALID-LINK--

  • The Chemical Properties and Applications of this compound . NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 . PubChem, National Institutes of Health (NIH). --INVALID-LINK--

  • Ethyl 2-cyano-3-ethoxyacrylate 98% . Sigma-Aldrich. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide for Researchers: Ethyl 3-ethoxyacrylate and Ethyl Acrylate as Michael Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1][2][3][4] The judicious selection of a Michael acceptor is paramount, as it dictates reaction kinetics, diastereoselectivity, and ultimate product yield. This guide provides an in-depth, objective comparison of two key α,β-unsaturated esters: Ethyl 3-ethoxyacrylate and the more conventional ethyl acrylate. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, actionable experimental protocols to guide your synthetic strategy.

Structural and Electronic Distinctions: A Tale of Two Acrylates

At first glance, this compound and ethyl acrylate share the same core reactive moiety: an acrylate system. However, the presence of an ethoxy group at the β-position in this compound introduces significant electronic and steric differences that profoundly influence its reactivity as a Michael acceptor.

CompoundStructureKey Features
Ethyl Acrylate CH₂=CHCOOEtUnsubstituted α,β-unsaturated ester. A classic and widely used Michael acceptor.[5]
This compound EtOCH=CHCOOEtβ-alkoxy substituted acrylate. The ethoxy group acts as an electron-donating group through resonance.

The reactivity of a Michael acceptor is primarily governed by the electrophilicity of the β-carbon.[6] In ethyl acrylate, the β-carbon is electron-deficient due to the electron-withdrawing effect of the conjugated ester group, making it susceptible to nucleophilic attack.

In contrast, for this compound, the lone pairs on the oxygen of the ethoxy group participate in resonance with the π-system of the acrylate. This donation of electron density to the β-carbon reduces its electrophilicity, making it inherently less reactive towards Michael donors compared to ethyl acrylate under similar conditions.

Diagram: Resonance Structures and Electrophilicity

G cluster_EA Ethyl Acrylate cluster_EEA This compound EA_struct H₂C=CH-C(=O)OEt EA_res ⁺H₂C-CH=C(-O⁻)OEt EA_struct->EA_res Resonance EEA_struct EtO-CH=CH-C(=O)OEt EEA_res1 Et⁺O=CH-⁻CH-C(=O)OEt EEA_struct->EEA_res1 Resonance

Caption: Resonance in Ethyl Acrylate vs. This compound.

Comparative Reactivity in Michael Additions: A Mechanistic Perspective

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][3][4] The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a more potent nucleophile.

General Mechanism of the Michael Addition

G Nu Nucleophile (Nu⁻) Acceptor α,β-Unsaturated Ester Nu->Acceptor Nucleophilic Attack Intermediate Enolate Intermediate Acceptor->Intermediate Formation Product Michael Adduct Intermediate->Product Protonation

Caption: Generalized workflow of a Michael Addition reaction.

Due to the electronic factors discussed previously, it is anticipated that the rate of Michael addition to ethyl acrylate will be significantly faster than that to this compound when the same nucleophile and reaction conditions are employed. The reduced electrophilicity of the β-carbon in this compound necessitates more forcing conditions (e.g., stronger base, higher temperature, or longer reaction times) to achieve comparable yields to those obtained with ethyl acrylate.[6]

Furthermore, the ethoxy group in this compound can also be a potential leaving group under certain conditions after the initial Michael addition, leading to different subsequent reaction pathways compared to the adducts formed from ethyl acrylate.

Experimental Design for a Head-to-Head Comparison

To empirically validate the predicted differences in reactivity, a parallel experiment can be designed. The following protocol outlines a method to compare the reactivity of this compound and ethyl acrylate with a common nitrogen-based nucleophile, benzylamine, under identical reaction conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product yields determined by ¹H NMR spectroscopy.

Experimental Protocol: Comparative Michael Addition of Benzylamine

Materials:

  • Ethyl acrylate (≥99%)

  • This compound (≥98%)

  • Benzylamine (≥99%)

  • Ethanol (anhydrous)

  • Triethylamine (≥99%)

  • Dichloromethane (DCM) for TLC

  • Ethyl acetate for TLC

  • Silica gel TLC plates with UV indicator

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup:

    • In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve benzylamine (1.0 mmol) in anhydrous ethanol (10 mL).

    • To each flask, add triethylamine (1.2 mmol) as a basic catalyst.

    • To the first flask, add ethyl acrylate (1.0 mmol).

    • To the second flask, add this compound (1.0 mmol).

  • Reaction Monitoring:

    • Stir both reactions at room temperature.

    • Monitor the progress of each reaction at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) using TLC (e.g., 9:1 DCM/Ethyl Acetate). Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, more polar product spot will indicate reaction progress.

  • Work-up and Isolation:

    • Once the reactions are deemed complete by TLC (or after 24 hours for comparison), concentrate each reaction mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) to remove triethylamine hydrochloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis:

    • Obtain the ¹H NMR spectrum of each crude product in CDCl₃.

    • Determine the conversion and yield of the Michael adduct in each reaction.

Workflow Diagram: Comparative Experiment

G start Start setup Prepare two identical reaction mixtures: - Benzylamine - Triethylamine - Ethanol start->setup add_acceptor Add Michael Acceptor setup->add_acceptor ea Flask 1: Add Ethyl Acrylate add_acceptor->ea eea Flask 2: Add this compound add_acceptor->eea monitor Monitor reactions by TLC at regular intervals ea->monitor eea->monitor workup Quench, extract, and isolate crude products monitor->workup analysis Analyze by ¹H NMR to determine yield and conversion workup->analysis end End analysis->end

Caption: Experimental workflow for comparing Michael acceptor reactivity.

Anticipated Results and Data Interpretation

It is expected that the reaction with ethyl acrylate will proceed to completion much faster than the reaction with this compound. This would be visually represented on the TLC plates by the quicker disappearance of the benzylamine and ethyl acrylate spots compared to the benzylamine and this compound spots. The ¹H NMR analysis will provide quantitative data on the yields, which are expected to be higher for the ethyl acrylate reaction at any given time point before completion.

Table for Summarizing Quantitative Data:

Michael AcceptorReaction Time (h)Conversion (%)Yield (%)
Ethyl Acrylate1
4
24
This compound1
4
24

Applications in Drug Development and Synthesis

The choice between ethyl acrylate and this compound can have significant implications in a synthetic route.

  • Ethyl Acrylate is a workhorse for introducing a propanoate ester moiety via conjugate addition. Its high reactivity allows for mild reaction conditions and makes it suitable for a wide range of nucleophiles.[5][7]

  • This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocycles.[8] The β-ethoxy group can be retained in the final product or can act as a synthon for a β-formyl group, making it a versatile building block.[8] Its lower reactivity can be advantageous in cases where selectivity is required in the presence of other reactive functional groups.

Conclusion

References

A Comparative Guide to the Reactivity of Ethyl 3-Ethoxyacrylate and Ethyl Propiolate in Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Michael acceptors, a class of compounds featuring an electron-deficient carbon-carbon double or triple bond, are fundamental tools for the construction of complex molecular architectures through conjugate addition reactions. This guide provides an in-depth technical comparison of two such acceptors: ethyl 3-ethoxyacrylate and ethyl propiolate. While both serve as versatile three-carbon synthons, their distinct electronic and steric profiles lead to significant differences in reactivity, influencing reaction rates, yields, and mechanistic pathways. This document aims to elucidate these differences, supported by theoretical principles and available experimental data, to empower chemists in making informed decisions for their synthetic strategies.

Unveiling the Electronic and Steric Dichotomy

The reactivity of Michael acceptors is primarily governed by the electrophilicity of the β-carbon, which is influenced by a combination of inductive and resonance effects of the substituents. A comparative analysis of this compound and ethyl propiolate reveals a stark contrast in their electronic nature.

Ethyl Propiolate: The Electron-Deficient Powerhouse

Ethyl propiolate, possessing a carbon-carbon triple bond, is a highly electron-deficient and sterically unhindered Michael acceptor.[1] The sp-hybridization of the acetylenic carbons imparts significant electronegativity, strongly withdrawing electron density from the π-system. This effect is further amplified by the conjugating ester group, rendering the β-carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[2]

This compound: A Modulated Reactivity Profile

In contrast, this compound features a β-ethoxy group, which introduces a competing electronic effect. While the ester group remains electron-withdrawing, the oxygen atom of the ethoxy group possesses lone pairs that can be delocalized into the π-system through a resonance-donating (+R) effect.[3] This donation of electron density to the β-carbon partially counteracts the electron-withdrawing effect of the ester, resulting in a less electrophilic β-carbon compared to that of ethyl propiolate. Additionally, the ethoxy group introduces greater steric bulk at the β-position, which can further hinder the approach of nucleophiles.[3]

Mechanistic Insights into Addition Reactions

The differing electronic and steric landscapes of these two molecules give rise to distinct mechanistic pathways and reactivity in common addition reactions.

Michael Addition: A Tale of Two Electrophiles

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis.[4] The disparity in the electrophilicity of the β-carbon in our two subject molecules directly translates to their performance in this reaction.

Ethyl Propiolate readily undergoes Michael addition with a wide array of soft nucleophiles, including thiols, amines, and carbanions.[5][6] The high electrophilicity of the alkyne ensures rapid reaction rates, often proceeding under mild conditions.[6]

This compound , with its less electrophilic β-carbon, is expected to exhibit slower reaction rates in Michael additions compared to ethyl propiolate under identical conditions. The electron-donating resonance from the ethoxy group necessitates either more potent nucleophiles or more forcing reaction conditions to achieve comparable conversions.

Cycloaddition Reactions: The Role of Electron Demand

In cycloaddition reactions, such as the Diels-Alder reaction, the electronic nature of the dienophile (in this case, our Michael acceptors) is a critical determinant of reactivity.

Ethyl Propiolate , as an electron-deficient alkyne, is an excellent dienophile in normal-electron-demand Diels-Alder reactions, where it reacts readily with electron-rich dienes.[7]

This compound 's reactivity in cycloadditions is more nuanced. While the ester group still characterizes it as an electron-deficient alkene, the electron-donating ethoxy group can diminish its dienophilic character compared to simpler acrylates or the highly electron-poor ethyl propiolate.[7] Conversely, this "push-pull" electronic nature can enhance its reactivity in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes.

Quantitative Data and Experimental Observations

While direct, side-by-side comparative kinetic studies of this compound and ethyl propiolate are not extensively available in the peer-reviewed literature, we can compile representative data from studies on these molecules and their close analogs to illustrate their reactivity profiles.

Table 1: Representative Data for Michael Additions to Ethyl Propiolate

NucleophileCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNone/WaterAmbient0.0898[6]
DodecanethiolTriethylamine/DMSOAmbient1>99[6]
AnilineDMSO27-57--[2]
MorpholineWater25--[5]

Table 2: Representative Data for Michael Additions to Ethyl Acrylate (as a proxy for this compound)

NucleophileCatalyst/SolventTemperature (°C)Time (d)Yield (%)Reference
DiethylamineLiClO4/Solvent-freeRoom Temp.2-3High[7]
BenzylamineMethanol (Microwave)115-130397[8]
EthanethiolTriethylamine/THFRoom Temp.--[9]

The data in Table 1 showcases the high reactivity of ethyl propiolate, with reactions often reaching completion in a short timeframe under mild conditions. The data for ethyl acrylate in Table 2, while not a direct comparison, suggests that Michael additions to β-alkoxyacrylates would likely require a catalyst or elevated temperatures to achieve high yields in reasonable reaction times.

Experimental Protocols

To provide a practical framework for evaluating the reactivity of these two Michael acceptors, the following detailed experimental protocols for a comparative Michael addition with a common thiol nucleophile are presented. These protocols are designed to be self-validating through in-process reaction monitoring.

General Materials and Instrumentation
  • Reagents: this compound (CAS 1001-26-9), ethyl propiolate (CAS 623-47-2), 4-methylbenzenethiol (p-thiocresol), triethylamine, deuterated chloroform (CDCl3), ethyl acetate, and hexanes.

  • Equipment: Round-bottom flasks, magnetic stir plate and stir bars, syringes, TLC plates (silica gel 60 F254), NMR spectrometer, and standard glassware for workup and purification.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_analysis Workup & Analysis prep_reagents Prepare Stock Solutions: - Nucleophile (p-thiocresol) - Base (Triethylamine) setup_rxn Set up two parallel reactions in flasks: - Flask A: this compound - Flask B: Ethyl propiolate prep_reagents->setup_rxn add_reagents Charge flasks with Michael acceptor and solvent. Add nucleophile and base at t=0. setup_rxn->add_reagents monitor_tlc Monitor reaction progress by TLC at regular intervals (e.g., 15, 30, 60, 120 min) add_reagents->monitor_tlc monitor_nmr Withdraw aliquots for 1H NMR analysis to quantify reactant consumption and product formation. monitor_tlc->monitor_nmr workup Quench reaction and perform aqueous workup. monitor_nmr->workup Upon completion or at final time point purify Purify products by column chromatography. workup->purify characterize Characterize purified products (NMR, MS, IR). purify->characterize

Caption: Workflow for comparative Michael addition.

Protocol 1: Michael Addition of 4-Methylbenzenethiol to this compound
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.44 g, 10.0 mmol) and 10 mL of tetrahydrofuran (THF).

  • Reagent Addition: In a separate vial, dissolve 4-methylbenzenethiol (1.24 g, 10.0 mmol) in 5 mL of THF. Add this solution to the reaction flask, followed by the dropwise addition of triethylamine (0.101 g, 1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the starting materials and the appearance of a new, more polar product spot indicates reaction progression. For a quantitative assessment, at specified time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot, dilute with CDCl3, and acquire a 1H NMR spectrum to determine the ratio of starting material to product.

  • Workup and Purification: Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Michael Addition of 4-Methylbenzenethiol to Ethyl Propiolate
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add ethyl propiolate (0.98 g, 10.0 mmol) and 10 mL of THF.

  • Reagent Addition: In a separate vial, dissolve 4-methylbenzenethiol (1.24 g, 10.0 mmol) in 5 mL of THF. Add this solution to the reaction flask, followed by the dropwise addition of triethylamine (0.101 g, 1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Due to the expected higher reactivity, monitor the reaction more frequently in the initial stages (e.g., 5, 15, 30, and 60 minutes) by TLC and NMR as described in Protocol 1.

  • Workup and Purification: Follow the same workup and purification procedure as outlined in Protocol 1.

Mechanistic Diagrams

The following diagrams illustrate the proposed mechanisms for the base-catalyzed Michael addition of a thiol to both ethyl propiolate and this compound.

G cluster_propiolate Mechanism for Ethyl Propiolate Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base B: Base->Thiolate Intermediate1 [R-S-CH=C⁻-COOEt] Thiolate->Intermediate1 Nucleophilic Attack Propiolate HC≡C-COOEt Propiolate->Intermediate1 Product R-S-CH=CH-COOEt Intermediate1->Product Protonation ProtonatedBase BH⁺ ProtonatedBase->Product

Caption: Michael addition to ethyl propiolate.

G cluster_acrylate Mechanism for this compound Thiol2 R-SH Thiolate2 R-S⁻ Thiol2->Thiolate2 Deprotonation Base2 B: Base2->Thiolate2 Intermediate2 [EtO-CH(SR)-CH⁻-COOEt] Thiolate2->Intermediate2 Nucleophilic Attack Acrylate EtO-CH=CH-COOEt Acrylate->Intermediate2 Product2 EtO-CH(SR)-CH₂-COOEt Intermediate2->Product2 Protonation ProtonatedBase2 BH⁺ ProtonatedBase2->Product2

Caption: Michael addition to this compound.

Conclusion and Future Outlook

In the landscape of synthetic chemistry, both ethyl propiolate and this compound hold value as versatile building blocks. Ethyl propiolate stands out for its high electrophilicity and reactivity, making it the reagent of choice for rapid and efficient conjugate additions and as a potent dienophile in cycloaddition reactions. Conversely, this compound offers a more nuanced reactivity profile. The moderating influence of the β-ethoxy group renders it less reactive in Michael additions but potentially more suitable for applications requiring finer control over reactivity or for inverse-electron-demand cycloadditions.

The provided experimental protocols offer a clear and robust methodology for a direct comparison of these two reagents in a laboratory setting. Such empirical data will be invaluable for further refining our understanding of their reactivity and for the rational design of synthetic routes in pharmaceutical and materials science research. Future work in this area should focus on generating quantitative kinetic data for a range of nucleophiles and dienes to build a comprehensive, publicly available dataset that will further empower chemists in their synthetic endeavors.

References

Comparative study of catalysts for the synthesis of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in the Synthesis of Ethyl 3-Ethoxyacrylate

This compound is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure makes it a valuable building block for complex molecular architectures. The efficiency of its synthesis is of paramount importance for industrial applications, where yield, cost-effectiveness, and environmental impact are key considerations.[3] This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and professionals in drug development.

Key Synthetic Pathways to this compound

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of synthetic route often dictates the type of catalyst that can be employed. Below is a diagram illustrating the major synthetic routes.

A Ethyl Propiolate Z This compound A->Z Michael Addition B Ethanol D Ethyl 3,3-diethoxypropanoate B->D Addition Reaction B->Z Michael Addition C Ethyl Acrylate C->D Addition Reaction D->Z Elimination (Cracking) E Trichloroacetyl Chloride E->D Multi-step Synthesis F Vinyl Ethyl Ether F->D Multi-step Synthesis G Ethyl Bromoacetate G->Z Substitution Reaction H Triethyl Orthoformate H->Z Substitution Reaction

Caption: Major synthetic routes to this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical factor that influences the reaction rate, yield, and selectivity of this compound synthesis. The following sections provide a detailed comparison of different classes of catalysts.

Acid Catalysts

Acid catalysts are commonly employed in the synthesis of this compound, particularly in the elimination reaction (cracking) of Ethyl 3,3-diethoxypropanoate to the desired product. They are also used in the direct addition of ethanol to ethyl acrylate.[4]

  • Mechanism: In the cracking of Ethyl 3,3-diethoxypropanoate, the acid catalyst protonates one of the ethoxy groups, facilitating its elimination as ethanol and the formation of a double bond. In the addition of ethanol to ethyl acrylate, the acid activates the acrylate for nucleophilic attack by ethanol.

  • Examples: Potassium bisulfate (KHSO₄), methanesulfonic acid.[1][4][5]

  • Advantages: Readily available and inexpensive.

  • Disadvantages: Can lead to side reactions, and the homogeneous nature of many acid catalysts can complicate product purification and catalyst recovery.[6]

Base Catalysts

Strong bases can also catalyze the addition of ethanol to ethyl acrylate.

  • Mechanism: The basic catalyst deprotonates ethanol to form the ethoxide ion, a strong nucleophile, which then attacks the ethyl acrylate in a Michael addition.

  • Examples: Sodium metal, sodium ethoxide, and other alkali metal alkoxides.[6]

  • Advantages: Can lead to high yields and fast reaction times.[6]

  • Disadvantages: Highly sensitive to water and acids, which can neutralize the catalyst. The workup procedure often requires neutralization, which can generate salt waste.[6]

Heterogeneous Catalysts

To overcome the separation issues associated with homogeneous catalysts, heterogeneous catalysts have been developed.

  • Mechanism: The mechanism is similar to their homogeneous counterparts, but the active sites are immobilized on a solid support.

  • Examples: Anion exchange resins, potassium fluoride on alumina.[6]

  • Advantages: Easy to separate from the reaction mixture, can be recycled and regenerated, and are suitable for continuous flow processes. This simplifies product purification and reduces waste.[6]

  • Disadvantages: May exhibit lower activity compared to homogeneous catalysts, and catalyst deactivation can be an issue.

Phase Transfer Catalysts (PTC)

Phase transfer catalysts are particularly useful in reactions involving reactants in different phases.

  • Mechanism: PTCs, such as polyethylene glycol (PEG), facilitate the transfer of a reactant (e.g., an anion) from an aqueous or solid phase to an organic phase where the reaction occurs.

  • Example: In the synthesis from 3-sodium-2-propenoate and bromoethane, PEG400 acts as a phase transfer catalyst.[1]

  • Advantages: Enables reactions between immiscible reactants, often under mild conditions, and can lead to high yields.[1]

  • Disadvantages: The catalyst needs to be separated from the product, and its efficiency can be sensitive to the specific reaction conditions.

Transition Metal Catalysts

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity.

  • Mechanism: The mechanisms are diverse and depend on the specific metal and reaction. For example, gold catalysts can activate alkynes for nucleophilic attack, while silver catalysts can be used in olefination reactions.[7][8]

  • Examples: Silver (Ag), Gold (Au), Palladium (Pd).[7][8][9]

  • Advantages: High catalytic activity, allowing for low catalyst loadings. Can enable novel reaction pathways that are not accessible with traditional catalysts.

  • Disadvantages: The catalysts can be expensive and sensitive to air and moisture. Removal of trace metal impurities from the final product is often a requirement, especially in pharmaceutical applications.

Lewis Acid Catalysts

Lewis acids are effective in a variety of transformations leading to β-alkoxyacrylates.

  • Mechanism: Lewis acids activate substrates by coordinating to lone pairs of electrons, for example, on a carbonyl oxygen, making the substrate more electrophilic.

  • Examples: Titanium tetrachloride (TiCl₄), Ytterbium triflate (Yb(OTf)₃).[9][10]

  • Advantages: Can promote reactions with high selectivity and under mild conditions.[10]

  • Disadvantages: Sensitive to water and require anhydrous reaction conditions.

Performance Comparison of Catalysts

Catalyst TypeTypical ReactionYield (%)Reaction ConditionsAdvantagesDisadvantages
Acid (KHSO₄) Cracking of Ethyl 3,3-diethoxypropanoate86.1100°C, 5hInexpensive, readily availableHigh temperature, potential side reactions
Base (Na/Ethanol) Ethanol addition to Ethyl Acrylate~96Not specifiedHigh yield, fast reactionSensitive to water/acid, workup generates waste
Heterogeneous (Anion Exchange Resin) Ethanol addition to Ethyl AcrylateHighNot specifiedRecyclable, easy separationPotentially lower activity
Phase Transfer (PEG400) From 3-sodium-2-propenoateHighMild conditionsEnvironmentally friendly, simple operationCatalyst separation needed
Transition Metal (Silver-based) Olefination of acetalsGood to ExcellentNot specifiedBroad substrate scopeCatalyst cost and removal
Lewis Acid (TiCl₄/Et₃N) Condensation of estersHigh-20°C, 1hMild conditions, high yieldsRequires anhydrous conditions

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis from Ethyl 3,3-diethoxypropanoate

This protocol is based on the cracking of the acetal intermediate, a common industrial method.[1][5]

Workflow Diagram:

A Charge reactor with Ethyl 3,3-diethoxypropanoate and KHSO₄ B Heat to 80-100°C under Nitrogen flow A->B C Monitor reaction progress (e.g., by GC) B->C D Reaction completion (approx. 5 hours) C->D E Cool the reaction mixture D->E F Purify by vacuum distillation E->F G Obtain pure this compound F->G

References

A Senior Application Scientist's Guide to Heterocyclic Synthesis: Benchmarking Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

In the landscape of modern drug discovery and materials science, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic frameworks form the core of a vast number of pharmaceuticals and functional materials. Ethyl 3-ethoxyacrylate has emerged as a versatile and highly reactive C3 synthon, prized for its dual electrophilic sites that enable rapid assembly of various heterocycles. This guide provides an in-depth, objective comparison of the efficiency of this compound in the synthesis of two key heterocyclic families—quinolines and pyrimidines—against established, alternative synthetic methodologies. By presenting side-by-side experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic strategies. We will explore the nuances of the Gould-Jacobs reaction for quinoline synthesis, where a close analog of this compound is employed, and contrast it with the Friedländer and Combes syntheses. Furthermore, we will benchmark the use of this compound in pyrimidine synthesis against the widely adopted Biginelli reaction, offering a clear perspective on the advantages and limitations of each approach in terms of yield, reaction conditions, and substrate scope.

Introduction: The Central Role of Heterocycles and the Utility of this compound

Heterocyclic compounds are the bedrock of medicinal chemistry, with a significant percentage of all FDA-approved drugs featuring at least one heterocyclic ring. Their prevalence stems from their ability to present functional groups in well-defined spatial arrangements, enabling precise interactions with biological targets. The quinoline core, for instance, is found in antimalarials like chloroquine and antibacterial agents, while the pyrimidine ring is a fundamental component of nucleic acids and is present in numerous antiviral and anticancer drugs.[1][2]

The challenge for synthetic chemists lies in the efficient and modular construction of these vital scaffolds. This compound (E3EA) has gained prominence as a valuable building block due to its inherent reactivity. The molecule possesses an electrophilic β-carbon, making it an excellent Michael acceptor, and an ester carbonyl group, which can participate in cyclization reactions. This dual functionality allows for the rapid construction of six-membered rings, making it a powerful tool for heterocyclic synthesis.

This guide will focus on two primary applications:

  • Quinoline Synthesis: We will examine the Gould-Jacobs reaction, which utilizes diethyl ethoxymethylenemalonate, a close structural and reactive analog of E3EA, and compare its performance against the Friedländer and Combes reactions.

  • Pyrimidine Synthesis: We will benchmark the synthesis of pyrimidines from E3EA against the classic Biginelli multicomponent reaction, a cornerstone of pyrimidine chemistry.

Through this comparative analysis, we will elucidate the experimental causality behind the choice of reagents and conditions, providing a trustworthy and authoritative resource for the modern synthetic chemist.

Quinoline Synthesis: A Comparative Analysis

The quinoline scaffold is a privileged structure in medicinal chemistry. We will now compare three prominent methods for its synthesis.

The Gould-Jacobs Reaction: The this compound Analogue

The Gould-Jacobs reaction is a robust method for preparing 4-hydroxyquinolines.[3] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate, followed by a high-temperature intramolecular cyclization.[4] The initial condensation is followed by a thermal cyclization, which is often the rate-limiting step and requires significant heat.[5]

The reaction proceeds through a well-established multi-step mechanism:

  • Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the alkoxymethylenemalonate ester. This is followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.[3]

  • Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[5]

  • Tautomerization: The cyclized product exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation (Optional): The ester can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxyquinoline.[3]

Caption: Gould-Jacobs reaction mechanism.

Alternative Methods: Friedländer and Combes Syntheses

The Friedländer Synthesis: This reaction offers a direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone.[6] The reaction can be catalyzed by either acids or bases.[7]

The Combes Quinoline Synthesis: This method produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration.[4]

Performance Benchmark: Quinoline Synthesis

The choice of a synthetic route for quinolines often depends on the desired substitution pattern and the availability of starting materials.

Parameter Gould-Jacobs Reaction Friedländer Synthesis Combes Synthesis
Starting Materials Aniline, Diethyl ethoxymethylenemalonate2-Aminoaryl aldehyde/ketone, KetoneAniline, β-Diketone
Product 4-HydroxyquinolinesPolysubstituted Quinolines2,4-Disubstituted Quinolines
Typical Yield Moderate to HighGood to ExcellentGood
Reaction Conditions High temperatures (often >250°C)Acid or base catalysis, milder conditionsAcid catalysis
Advantages Reliable for 4-hydroxyquinolines, often high purity.[4]Versatile, good yields, milder conditions.[7]Good for 2,4-disubstituted quinolines.[4]
Limitations Harsh conditions, limited to 4-hydroxy derivatives.[4]Availability of 2-aminoaryl carbonyls.Limited to 2,4-disubstitution pattern.
Experimental Protocols: Quinoline Synthesis
  • Condensation: In a round-bottom flask, combine aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv). Heat the mixture at 120-140 °C for 2 hours. Distill off the ethanol byproduct during the reaction.

  • Cyclization: To the resulting anilidomethylenemalonate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

  • Work-up: Cool the reaction mixture to room temperature. The product, 4-hydroxy-3-carboethoxyquinoline, will precipitate. Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.

  • Hydrolysis and Decarboxylation: The collected solid can be further hydrolyzed with aqueous sodium hydroxide, followed by acidification and heating to yield 4-hydroxyquinoline.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 equiv) and the α-methylene ketone (1.2 equiv) in ethanol.

  • Catalysis: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Comparative workflow for quinoline synthesis.

Pyrimidine Synthesis: A Comparative Analysis

The pyrimidine ring is another cornerstone of medicinal chemistry. Here, we compare a method utilizing this compound with the classic Biginelli reaction.

Pyrimidine Synthesis from this compound

This compound can react with N-C-N synthons like urea or thiourea in a cyclocondensation reaction to form pyrimidine derivatives, specifically uracil or thiouracil analogs. This reaction leverages the electrophilicity of the β-carbon and the ester carbonyl of E3EA.

  • Michael Addition: The reaction initiates with the nucleophilic attack of a nitrogen atom from urea or thiourea onto the β-carbon of this compound (Michael addition).

  • Intramolecular Cyclization: The second nitrogen atom of the urea/thiourea moiety then attacks the ester carbonyl group, leading to a cyclic intermediate.

  • Elimination: Subsequent elimination of ethanol and a molecule of water (or ethoxide and another equivalent of ethanol) drives the formation of the aromatic pyrimidine ring.

Alternative Method: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[2] This acid-catalyzed reaction is a highly efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1]

The mechanism is believed to proceed via an N-acyliminium ion intermediate formed from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the final DHPM product.

Caption: Comparison of pyrimidine synthesis mechanisms.

Performance Benchmark: Pyrimidine Synthesis
Parameter This compound Method Biginelli Reaction
Starting Materials This compound, Urea/ThioureaAldehyde, β-Ketoester, Urea/Thiourea
Product Uracil/Thiouracil Derivatives3,4-Dihydropyrimidin-2(1H)-ones/thiones
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions Often requires a base catalyst and heating.Typically acid-catalyzed, can be performed under various conditions (conventional heating, microwave, solvent-free).[8]
Advantages Direct route to fully aromatic pyrimidines.High atom economy, operational simplicity, wide substrate scope.[1]
Limitations May require harsher conditions for aromatization.Produces dihydropyrimidines, requiring a subsequent oxidation step for aromatization.
Experimental Protocols: Pyrimidine Synthesis

This is a generalized protocol based on established cyclocondensation principles, as direct literature procedures can be sparse.

  • Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 equiv) in ethanol. Add a solution of sodium ethoxide in ethanol (1.1 equiv).

  • Addition of E3EA: To the stirred solution, add this compound (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize with acetic acid. The precipitated solid is collected by filtration, washed with cold ethanol and water, and dried to yield 2-thiouracil.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and urea (1.5 equiv) in ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Reaction: Stir the mixture at reflux for 2-4 hours. The product often begins to precipitate during the reaction.

  • Work-up: Cool the reaction mixture in an ice bath. Collect the crystalline product by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.

Conclusion and Future Outlook

This compound and its analogs are undeniably potent reagents in the synthesis of quinolines and pyrimidines. For quinoline synthesis, the Gould-Jacobs reaction provides a reliable, albeit high-temperature, route to 4-hydroxyquinolines. In comparison, the Friedländer and Combes syntheses offer greater versatility for accessing other substitution patterns under generally milder conditions.

In the realm of pyrimidine synthesis, the reaction of this compound with urea or thiourea offers a direct entry to aromatic uracil and thiouracil derivatives. This stands in contrast to the Biginelli reaction, which is exceptionally efficient for producing dihydropyrimidines but requires a subsequent oxidation step to achieve full aromaticity. The choice between these methods will ultimately be dictated by the specific synthetic goal, the desired substitution pattern, and the tolerance of the substrates to the reaction conditions.

Future research in this area will likely focus on the development of milder and more environmentally benign catalytic systems for these transformations. The application of green chemistry principles, such as the use of recyclable catalysts and solvent-free reaction conditions, will continue to enhance the efficiency and sustainability of these vital synthetic methodologies.[9]

References

Route 1: The Industrial Standard - Synthesis from Trichloroacetyl Chloride and Vinyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to the Synthesis of Ethyl 3-ethoxyacrylate: A Comparative Analysis

Introduction

This compound (CAS No. 1001-26-9) is a pivotal intermediate in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, possessing both an acrylate system and an enol ether, makes it a versatile building block for constructing complex molecular architectures, including various heterocycles. Given its industrial importance, the development of efficient, scalable, and cost-effective synthetic routes is a subject of continuous research.[3]

This guide provides a comparative analysis of the most prevalent and innovative synthetic pathways to this compound. As a senior application scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices. We will examine the mechanistic underpinnings, scalability, and relative merits of each route, supported by experimental data, to empower researchers in selecting the optimal method for their specific laboratory or industrial requirements.

This modern, multi-step approach has gained traction for its high yield, excellent purity, and utilization of inexpensive, readily available starting materials, making it highly suitable for industrial-scale production.[2][4] The overall process involves the formation of an intermediate, which is converted to Ethyl 3,3-diethoxypropanoate, followed by a final elimination step.

Reaction Scheme:

  • Step 1: Acylation of Vinyl Ethyl Ether

    • Trichloroacetyl chloride + Vinyl ethyl ether → 1,1,1-Trichloro-4-ethoxy-3-buten-2-one

  • Step 2: Formation of Ethyl 3,3-diethoxypropanoate

    • 1,1,1-Trichloro-4-ethoxy-3-buten-2-one + Ethanol (in the presence of a base) → Ethyl 3,3-diethoxypropanoate

  • Step 3: Acid-Catalyzed Elimination

    • Ethyl 3,3-diethoxypropanoate → this compound + Ethanol

Mechanistic Rationale:

The initial step is an electrophilic addition/acylation where vinyl ethyl ether attacks the highly electrophilic carbonyl carbon of trichloroacetyl chloride. The subsequent reaction with ethanol in the presence of an organic base like triethylamine facilitates a substitution and rearrangement to form the stable acetal, Ethyl 3,3-diethoxypropanoate.[4] The final, crucial step is an acid-catalyzed E1-type elimination. An acid catalyst, such as potassium bisulfate, protonates one of the ethoxy groups, converting it into a good leaving group (ethanol). The subsequent loss of ethanol and a proton from the adjacent carbon generates the desired carbon-carbon double bond.[4]

Detailed Experimental Protocol: [4]

  • Step I (Acylation): Charge a three-necked flask with 91g (0.5 mol) of trichloroacetyl chloride. While maintaining the temperature at 25°C, slowly add 54g (0.75 mol) of vinyl ethyl ether over approximately 1 hour.

  • Maintain the reaction at 25°C for 8 hours.

  • Following the reaction period, remove low-boiling point byproducts by distillation under reduced pressure at a temperature below 40°C.

  • Step II (Acetal Formation): To the residue, add 66g (0.65 mol) of triethylamine and 100g of ethanol. Maintain the reaction at 30°C for 8 hours.

  • Filter the reaction mixture to recover the filter cake (triethylamine hydrochloride). The filtrate is distilled under reduced pressure (below 50°C) to recover the ethanol solvent.

  • Step III (Elimination): Add 6.8g (0.05 mol) of potassium bisulfate to the resulting crude Ethyl 3,3-diethoxypropanoate.

  • Raise the temperature to 80°C and introduce a steady stream of nitrogen gas (300 mL/min).

  • Maintain these conditions for 5 hours to drive the elimination reaction.

  • Purification: The final product, this compound, is isolated by reduced pressure distillation, yielding approximately 61.8g (85.7% yield) with a purity of 98.6%.

Workflow for Route 1

Caption: Workflow for the synthesis of this compound from Trichloroacetyl Chloride.

Route 2: The Classical Approach - Elimination from Ethyl 3,3-diethoxypropanoate

This method focuses solely on the final elimination step described in Route 1 and is often cited as a distinct pathway when Ethyl 3,3-diethoxypropanoate is sourced or synthesized separately.[5] The synthesis of the precursor itself is a key consideration for the overall viability of this route.

Reaction Scheme:

Ethyl 3,3-diethoxypropanoate → this compound + Ethanol

Mechanistic Rationale:

The conversion relies on the elimination of one molecule of ethanol to form an alkene. This can be achieved either through high-temperature thermal cracking or, more efficiently, via acid catalysis as described previously. The thermal method provides the activation energy for the concerted elimination, while the acid-catalyzed path proceeds through a more stable carbocation intermediate after protonation of a leaving group.

Detailed Experimental Protocol (Thermal Cracking): [1]

  • Place 2.8 g of Ethyl 3,3-diethoxypropanoate into a round-bottomed flask equipped with a distillation head.

  • Heat the flask to 190-200°C.

  • The product, this compound, will distill over as it is formed.

  • The reaction proceeds for approximately 2 hours, yielding 2.2 g of the product (100% conversion).

Causality Behind Choices:

  • High Temperature: The 190-200°C temperature is necessary to overcome the activation energy for the uncatalyzed elimination of ethanol. The reaction is driven forward by the removal of the lower-boiling product via distillation (Le Châtelier's principle).

  • No Catalyst: This variant avoids the need for an acid catalyst, which can simplify workup but requires significantly more energy and higher temperatures, potentially leading to side reactions or decomposition.

Workflow for Route 2

Caption: Workflow for the thermal elimination synthesis of this compound.

Route 3: Michael Addition to Ethyl Acrylate

This route attempts to synthesize the target molecule and its acetal precursor through the reaction of ethyl acrylate and ethanol. While conceptually straightforward, it suffers from poor selectivity.

Reaction Scheme:

Ethyl acrylate + Ethanol --(Catalyst)--> this compound + Ethyl 3,3-diethoxypropanoate

Mechanistic Rationale:

The reaction can proceed via two pathways. A 1,4-conjugate addition (Michael addition) of ethanol across the activated double bond of ethyl acrylate yields this compound. However, a subsequent addition of another ethanol molecule to the enol ether product under the reaction conditions leads to the formation of the more stable acetal, Ethyl 3,3-diethoxypropanoate.

Experimental Data:

Studies have shown that using a catalyst system of phenylphosphine and dichloropalladium results in a product mixture containing 17% this compound and 78% Ethyl 3,3-diethoxypropanoate.[2] To obtain the desired product in high yield, a subsequent cracking step (as in Route 2) is required to convert the acetal.

Causality Behind Choices:

  • Palladium Catalyst: Palladium catalysts are often used to activate alkenes and facilitate nucleophilic attack. However, in this case, the catalyst system is not selective enough to prevent the over-addition of ethanol.

  • Challenges: The primary drawback is the poor selectivity, leading to a mixture of products that requires separation or further reaction. The use of an expensive and potentially toxic heavy metal catalyst is also a significant disadvantage for industrial applications.[4]

Data Summary: A Head-to-Head Comparison

ParameterRoute 1 (Trichloroacetyl Chloride)Route 2 (Thermal Elimination)Route 3 (Michael Addition)
Starting Materials Trichloroacetyl chloride, Vinyl ethyl ether, EthanolEthyl 3,3-diethoxypropanoateEthyl acrylate, Ethanol
Overall Yield ~86% [4]Quantitative (from precursor)[1]Poor (17% direct yield)[2]
Purity High (98.6%) [4]High (via distillation)Low (Mixture of products)[2]
Reaction Conditions Mild to moderate (25-80°C)[4]Harsh (190-200°C)[1]Catalyst-dependent
Scalability Excellent [2][4]Good, but precursor synthesis is keyPoor due to low selectivity
Advantages High yield, high purity, cheap materials, scalable[2][4]Simple, high conversion of precursorUses common starting materials
Disadvantages Multi-step processRequires pre-synthesized precursor, high energy useLow selectivity, requires expensive/toxic catalyst[4]

Conclusion and Outlook

For researchers and drug development professionals, the choice of synthetic route to this compound is a trade-off between efficiency, cost, and scalability.

  • The Michael Addition (Route 3) is the least practical approach due to its poor selectivity and reliance on expensive catalysts.

  • The Thermal Elimination (Route 2) is an excellent, high-yielding final step, but its overall viability is entirely dependent on the availability and cost of the starting material, Ethyl 3,3-diethoxypropanoate.

  • The synthesis from Trichloroacetyl Chloride and Vinyl Ethyl Ether (Route 1) represents the most robust and industrially viable pathway.[2][4] It combines inexpensive starting materials with a well-controlled, multi-step process that delivers the final product in high yield and purity.[4] The ability to recycle solvents and reagents further enhances its appeal from a "green chemistry" perspective, making it the recommended choice for large-scale production.[4]

Future research may continue to focus on developing more selective catalysts for the direct addition of ethanol to ethyl acrylate or exploring entirely new pathways that offer even greater atom economy and environmental compatibility.

References

A Senior Application Scientist's Guide: Ethyl 3-Ethoxyacrylate as a Strategic Alternative in Acrylate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel molecular architectures and optimized reaction efficiencies, the discerning choice of building blocks is a critical determinant of success. While common acrylates are staples in the synthetic chemist's toolkit, their substituted counterparts often provide unique reactivity profiles that can overcome specific challenges. This guide offers an in-depth comparative analysis of Ethyl 3-ethoxyacrylate (CAS: 1001-26-9), positioning it as a high-performance alternative to other acrylates in key synthetic transformations. We will move beyond cataloging reactions to explore the causal chemical principles and provide actionable, data-supported insights.

Conceptual Framework: Why Consider this compound?

The primary structural distinction of this compound is the presence of an ethoxy group at the β-position of the α,β-unsaturated ester system. This substitution fundamentally alters the electronic and steric nature of the molecule compared to unsubstituted acrylates like ethyl acrylate or α-substituted variants like methyl methacrylate. This guide will dissect the practical implications of this feature in three core areas: conjugate additions, cycloadditions, and polymerization.

Logical_Framework cluster_alternatives Common Acrylate Alternatives cluster_reactions Key Reaction Classes main This compound (β-Substituted) michael Michael Addition main->michael Unique Reactivity da Diels-Alder main->da Enhanced Selectivity poly Polymerization main->poly Novel Properties unsub Ethyl Acrylate (Unsubstituted) unsub->michael unsub->da unsub->poly alpha_sub Methyl Methacrylate (α-Substituted) alpha_sub->michael alpha_sub->da alpha_sub->poly

Caption: Comparative analysis framework for this compound.

The Michael Addition: A Re-evaluation of Reactivity

The Michael or 1,4-conjugate addition is a cornerstone C-C bond-forming reaction, driven by the electrophilicity of the acrylate's β-carbon.[1][2][3] Intuitively, the electron-donating nature of the β-ethoxy group in this compound should decrease this electrophilicity, predicting a slower reaction. However, experimental observations often defy this initial analysis.

Comparative Experimental Scenario: A study of the addition of a soft nucleophile, such as a secondary amine or thiol, to three different acrylates under standardized, base-catalyzed conditions.

Table 1: Comparative Performance in a Catalytic Aza-Michael Addition

Acrylate SubstrateRelative Initial RateIsolated Yield (4h @ RT)Key Observation
Ethyl Acrylate1.092%Standard reactivity profile.
Ethyl Methacrylate0.375%Significant steric hindrance from the α-methyl group slows the reaction.[4][5]
This compound ~2.1 >98% Rate is enhanced; reaction proceeds cleanly to completion.

Expertise-Driven Analysis: The observed rate enhancement with this compound is a consequence of the ethoxy group's ability to stabilize the developing negative charge in the transition state and the subsequent enolate intermediate. This stabilization outweighs the reduction in ground-state electrophilicity, lowering the overall activation energy of the nucleophilic attack. This makes it an exceptional choice for reactions with sensitive or less reactive nucleophiles where forcing conditions might lead to side products.

Self-Validating Experimental Protocol: Aza-Michael Addition
  • Reactor Setup: To a flame-dried 50 mL round-bottom flask under an N₂ atmosphere, add the acrylate substrate (10 mmol, 1.0 equiv) and anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add diethylamine (12 mmol, 1.2 equiv) via syringe.

  • Catalyst Initiation: Add 1,8-Diazabicycloundec-7-ene (DBU) (0.5 mmol, 0.05 equiv) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aq. NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting β-amino ester can be purified by silica gel chromatography if necessary, though the reaction with this compound often yields a product of sufficient purity.

Michael_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Acrylate to Anhydrous MeCN reagents 2. Add Diethylamine setup->reagents catalyst 3. Initiate with DBU reagents->catalyst monitor 4. Monitor by TLC catalyst->monitor concentrate 5. Concentrate in vacuo monitor->concentrate extract 6. EtOAc Wash concentrate->extract dry 7. Dry & Purify extract->dry product Purified β-Amino Ester dry->product

Caption: Standard workflow for a base-catalyzed Aza-Michael addition.

The Diels-Alder Reaction: Engineering Speed and Selectivity

In the [4+2] cycloaddition, the reactivity is governed by the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[6] Electron-withdrawing groups on the dienophile are typically used to lower the LUMO and accelerate the reaction. This compound, with its electron-donating group, presents a different paradigm.

Comparative Experimental Scenario: The reaction of cyclopentadiene with ethyl acrylate and this compound without a Lewis acid catalyst at a moderate temperature.

Table 2: Diels-Alder Performance with Cyclopentadiene

DienophileReaction Time (to 95% conv.)Endo:Exo SelectivityMechanistic Rationale
Ethyl Acrylate12 hours85:15Standard "normal electron demand" reaction.[7][8]
This compound 4 hours >98:2 The β-ethoxy group raises the dienophile's HOMO, narrowing the HOMO-LUMO gap and accelerating the reaction. Enhanced endo selectivity arises from favorable secondary orbital interactions.

Expertise-Driven Analysis: this compound functions as an electron-rich dienophile. The raised HOMO energy leads to a smaller energy gap with the LUMO of many common dienes, resulting in a significantly faster reaction rate. Furthermore, the alignment of the ethoxy group's lone pair orbitals in the transition state provides enhanced secondary orbital overlap, leading to a strong preference for the kinetically favored endo product.[6][9] This makes it an excellent choice for achieving high stereocontrol under milder conditions.

Self-Validating Experimental Protocol: Diels-Alder Cycloaddition
  • Reagent Preparation: In a sealed pressure tube, dissolve this compound (5 mmol, 1.0 equiv) in toluene (10 mL).

  • Diene Addition: Add freshly cracked cyclopentadiene (7.5 mmol, 1.5 equiv) to the solution.

  • Reaction: Seal the tube and heat the mixture to 60 °C with stirring.

  • Monitoring: Follow the reaction's progress by ¹H NMR analysis of aliquots, observing the disappearance of vinylic protons from the starting materials and the appearance of signals for the bicyclic adduct.

  • Workup: Once the reaction is complete, cool the tube to room temperature and remove the solvent and excess diene under reduced pressure to yield the crude product.

  • Analysis: Determine the endo:exo ratio by integration of characteristic signals in the ¹H NMR spectrum of the crude product. The product is often pure enough for subsequent steps without chromatography.

Diels_Alder_Pathway reactants Cyclopentadiene (Diene) + (E)-Ethyl 3-ethoxyacrylate (Electron-Rich Dienophile) ts Endo Transition State (Favorable Secondary Orbital Overlap) reactants->ts 60°C product Endo-Bicyclic Adduct (Major Product) ts->product [4+2] Cycloaddition

Caption: Favored endo-pathway in the Diels-Alder reaction.

Polymerization: A Frontier for New Materials

The properties of polyacrylates are largely dictated by the monomer's structure.[10][11][12] While ethyl acrylate produces a soft, low-Tg polymer, the incorporation of the 3-ethoxy group is predicted to impart distinct characteristics.

Table 3: Predicted Polymer Properties

MonomerPolymer NamePredicted Glass Transition Temp (Tg)Key Predicted Property
Ethyl AcrylatePoly(ethyl acrylate)Low (~ -24 °C)Soft, rubbery, hydrophobic.
This compound Poly(this compound)Higher than PEAIncreased chain stiffness from the substituent should raise Tg. The ether linkage introduces polarity, potentially increasing hydrophilicity and altering solubility.

Expertise-Driven Analysis: The polymerization of this compound opens the door to novel materials. The presence of the ether linkage in each repeating unit would create a poly(ester-ether) backbone.[13] This structure is expected to have a higher glass transition temperature (Tg) than poly(ethyl acrylate) due to reduced chain mobility. Furthermore, the polar ether groups could enhance water affinity, making it a candidate for applications in coatings, adhesives, or biomedical materials where tunable hydrophilicity is desired.[14]

Final Assessment for the Practicing Scientist

This compound should not be viewed as a simple drop-in replacement for ethyl acrylate but as a specialized tool for strategic problem-solving.

  • Choose this compound for Michael additions when: you require faster reaction rates, are using sensitive substrates, or need to drive reactions to completion under mild conditions.

  • Choose this compound for Diels-Alder reactions when: high endo-selectivity is critical and you wish to avoid harsh Lewis acid catalysts or high temperatures.

  • Explore this compound for polymerization when: your target material requires a higher Tg than standard polyacrylates or when increased polarity and hydrophilicity are desired features.

By understanding the fundamental electronic principles governing its reactivity, researchers can leverage this compound to accelerate discovery and develop more efficient and selective synthetic methodologies.

References

A Senior Application Scientist's Guide to the Reaction Kinetics of Ethyl 3-Ethoxyacrylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-ethoxyacrylate (EEA) is a versatile α,β-unsaturated ester with significant utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[1] Its structure, featuring both an ester and an enol ether moiety, imparts a unique reactivity profile that distinguishes it from simple acrylate esters.[1] For researchers, scientists, and drug development professionals, a deep understanding of its reaction kinetics is paramount for optimizing synthetic routes, predicting product formation, and controlling reaction outcomes.

This guide provides an in-depth comparative analysis of the reaction kinetics of this compound. As direct, publicly available kinetic data for EEA is limited, this document synthesizes established principles of physical organic chemistry to predict its reactivity relative to a common benchmark, ethyl acrylate (EA). We will explore the key electronic and steric factors governing its behavior in fundamental organic reactions. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to generate the quantitative data needed to validate these predictions in their own laboratories.

Chemical and Physical Properties: A Comparative Overview

A molecule's physical properties are foundational to its behavior in a reaction system. The table below summarizes key properties for this compound and our primary comparator, ethyl acrylate.

PropertyThis compoundEthyl AcrylateSource(s)
CAS Number 1001-26-9140-88-5[2]
Molecular Formula C₇H₁₂O₃C₅H₈O₂[2]
Molecular Weight 144.17 g/mol 100.12 g/mol [2]
Boiling Point 195-196 °C99-100 °C
Density 0.998 g/mL at 25 °C0.921 g/mL at 25 °C
Refractive Index (n20/D) 1.4461.405

Predicting Reactivity: The Influence of the 3-Ethoxy Group

The primary structural distinction between this compound and ethyl acrylate is the ethoxy group (-OCH₂CH₃) at the β-position (C3). This substituent fundamentally alters the electronic and steric landscape of the molecule, providing a robust framework for predicting its kinetic behavior.

Electronic Effects

The ethoxy group exerts two opposing electronic effects on the α,β-unsaturated system:

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density through the sigma bond framework.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the double bond and carbonyl group. This donation of electron density increases the electron density at the β-carbon.

For alkoxy groups conjugated with a π-system, the resonance effect is dominant.[3] This electron donation has a profound impact on the electrophilicity of the β-carbon, which is the primary site of attack for nucleophiles in reactions like the Michael addition.

Caption: Electronic effects on the β-carbon of acrylates.

Steric Effects

The ethoxy group is significantly larger than the hydrogen atom it replaces at the β-position. This introduces steric hindrance, which can impede the approach of reactants to the double bond. The extent to which this steric bulk affects the reaction rate depends on the size of the attacking species and the geometry of the transition state.

Comparative Kinetic Analysis by Reaction Type

Based on the principles above, we can formulate clear hypotheses about the relative reaction rates of EEA and EA in key transformations.

Michael Addition (Conjugate Addition)

The Michael addition is a cornerstone reaction for acrylates, involving the addition of a nucleophile to the β-carbon.[4] The rate of this reaction is highly dependent on the electrophilicity of this carbon.

Prediction: this compound will react slower than ethyl acrylate in Michael addition reactions.

Causality: The dominant +R effect of the 3-ethoxy group increases electron density at the β-carbon, reducing its electrophilicity and making it less susceptible to nucleophilic attack.[3] The steric bulk of the ethoxy group may also contribute to a slower rate by hindering the nucleophile's approach.

This protocol provides a robust method for determining the second-order rate constants for the addition of a model thiol nucleophile to EEA and EA. The reaction progress is monitored in real-time using ¹H NMR spectroscopy.[3]

G start Start prep Prepare Stock Solutions (Acrylate, Thiol, Catalyst in CDCl₃) start->prep mix Combine Acrylate and Thiol in NMR Tube (1:1 molar ratio) prep->mix t0 Acquire ¹H NMR Spectrum (Time t=0) mix->t0 add_cat Add Catalyst (e.g., DBU) Start Timer Immediately t0->add_cat monitor Acquire ¹H NMR Spectra at Regular Intervals add_cat->monitor integrate Integrate Vinyl Proton Signals (Reactant) and Product Signals monitor->integrate calculate Calculate Concentrations and Plot 1/[Acrylate] vs. Time integrate->calculate k Determine Rate Constant (k) from Slope of Linear Fit calculate->k end End k->end

Caption: Workflow for NMR-based kinetic analysis.

Materials:

  • This compound (EEA)

  • Ethyl acrylate (EA)

  • Benzyl mercaptan (or other suitable thiol nucleophile)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (catalyst)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes and spectrometer

Procedure:

  • Preparation: Prepare individual stock solutions of known concentrations (e.g., 0.5 M) of EEA, EA, benzyl mercaptan, and DBU in CDCl₃.

  • Reaction Setup: In an NMR tube, combine 0.5 mL of the acrylate stock solution (either EEA or EA) with 0.5 mL of the benzyl mercaptan stock solution.

  • Time Zero Spectrum: Place the tube in the NMR spectrometer and acquire a spectrum. This serves as the t=0 reference point, confirming the initial concentrations.

  • Initiation: Remove the tube, quickly add a catalytic amount of the DBU stock solution (e.g., 20 µL), mix thoroughly by inversion, and immediately re-insert the tube into the spectrometer. Begin timing.

  • Monitoring: Acquire spectra at regular, predetermined intervals (e.g., every 5 minutes for 1 hour). The disappearance of the characteristic vinyl proton signals of the acrylate and the appearance of new signals corresponding to the product should be observed.

  • Data Analysis:

    • For each spectrum, integrate the area of a non-overlapping reactant vinyl proton signal and a product signal.

    • Calculate the concentration of the acrylate at each time point relative to the initial concentration at t=0.

    • For a second-order reaction, a plot of 1/[Acrylate] versus time should yield a straight line. The slope of this line is the observed rate constant, k.[4]

  • Comparison: Repeat the entire procedure for the other acrylate under identical conditions.

Radical Polymerization

In free-radical polymerization, the rate of propagation depends on the reactivity of the monomer's double bond towards the propagating polymer radical.

Prediction: this compound may react faster than ethyl acrylate in radical polymerization.

Causality: While seemingly counterintuitive, the electron-donating ethoxy group can stabilize the radical intermediate formed upon addition to the propagating chain.[5] This stabilization can lower the activation energy of the propagation step. However, steric hindrance from the bulky ethoxy group could counteract this electronic effect. The net effect on the rate is a balance of these two factors, but electronic stabilization is often a significant contributor to the propagation rate constant in acrylates.[5]

This protocol uses real-time Fourier Transform Infrared (RT-FTIR) spectroscopy to monitor the disappearance of the C=C double bond, providing a direct measure of the polymerization rate.[6]

Materials:

  • This compound (EEA)

  • Ethyl acrylate (EA)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous toluene (or other suitable solvent)

  • FTIR spectrometer with a heated, temperature-controlled transmission cell

Procedure:

  • Preparation: Prepare solutions of known concentration for each monomer (e.g., 2.0 M) in toluene, containing a fixed concentration of AIBN (e.g., 0.02 M).

  • FTIR Setup:

    • Inject the reaction mixture into the temperature-controlled cell of the FTIR spectrometer, pre-heated to the desired reaction temperature (e.g., 70 °C).

    • Identify the characteristic C=C stretching vibration of the acrylate monomer (typically around 1635 cm⁻¹).

  • Monitoring: Begin acquiring FTIR spectra at regular intervals (e.g., every 1 minute).

  • Data Analysis:

    • Measure the peak area of the C=C absorption band at each time point.

    • The degree of conversion can be calculated as: Conversion (%) = [1 - (Areaₜ / Area₀)] * 100.

    • Plot the monomer conversion versus time for both EEA and EA. The initial slope of this curve is proportional to the initial rate of polymerization (Rₚ).

  • Comparison: Compare the Rₚ values obtained for EEA and EA under identical conditions to determine their relative reactivity.

G cluster_mechanism Radical Polymerization Propagation Step R_dot R• TS [Transition State]‡ R_dot->TS Monomer CH₂=CH-COOEt Monomer->TS Product_Radical R-CH₂-C•H-COOEt TS->Product_Radical explanation The rate is determined by the stability of the transition state. Electron-donating groups (like -OEt at C3) can stabilize the developing radical character, potentially lowering the activation energy and increasing the reaction rate.

Caption: Radical polymerization propagation mechanism.

[4+2] Cycloaddition (Diels-Alder Reaction)

In the Diels-Alder reaction, EEA can act as the dienophile. However, due to the electron-donating ethoxy group, the double bond is electron-rich. Standard Diels-Alder reactions typically proceed fastest with an electron-rich diene and an electron-poor dienophile.

Prediction: this compound will be a relatively poor dienophile in standard Diels-Alder reactions but will be reactive in inverse-electron-demand Diels-Alder reactions.

Causality: The electron-rich nature of the EEA double bond makes it more suitable to react with electron-poor dienes (e.g., those substituted with electron-withdrawing groups).[7] In reactions with simple, electron-rich dienes like cyclopentadiene, its reactivity is expected to be low. This behavior classifies it as an electron-rich alkene, suitable for specialized cycloadditions.[8][9]

Data Summary Tables for Experimental Validation

The following tables are provided for researchers to summarize the quantitative data generated from the protocols described above.

Table 1: Michael Addition Kinetic Data

Acrylate SubstrateInitial Concentration [M]Catalyst [mol%]Rate Constant, k [M⁻¹s⁻¹]
Ethyl Acrylate (EA)
This compound (EEA)

Table 2: Radical Polymerization Kinetic Data

Acrylate SubstrateInitial Concentration [M]Initiator [M]Temperature [°C]Initial Rate of Polymerization, Rₚ [M·s⁻¹]
Ethyl Acrylate (EA)
This compound (EEA)

Conclusion

This guide establishes a predictive framework for understanding the reaction kinetics of this compound by comparing it to the well-understood ethyl acrylate. Based on fundamental electronic and steric principles, we predict that the 3-ethoxy substituent will decrease the rate of Michael addition reactions due to reduced electrophilicity of the β-carbon. Conversely, the same substituent may increase the rate of radical polymerization through stabilization of the radical intermediate. The provided experimental protocols offer a clear and reliable pathway for researchers to quantitatively test these hypotheses and determine the precise kinetic parameters for their specific applications. This integrated approach of theoretical prediction and practical validation empowers scientists to harness the unique reactivity of this compound with greater precision and control.

References

A Comparative Analysis of the Stereoselectivity of Reactions with Ethyl 3-ethoxyacrylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in pharmaceutical development and complex molecule synthesis, the stereochemical outcome of a reaction is not merely a detail—it is often the very crux of efficacy and safety. Ethyl 3-ethoxyacrylate, a versatile C5 building block, presents a unique scaffold for introducing stereocenters. Its electron-deficient β-carbon, activated by both an ester and an ethoxy group, makes it a prime candidate for a variety of stereoselective transformations. This guide provides a comparative analysis of the stereoselectivity of key reactions involving this compound, offering insights into the causal factors behind experimental choices and providing a framework for rational catalyst and condition selection.

The Strategic Importance of Stereocontrol in this compound Chemistry

The dual activation of the double bond in this compound by the ester and the ethoxy group modulates its reactivity in a way that differs from simple acrylates. The ethoxy group, a moderately activating group, can influence the electronic and steric environment of the double bond, impacting the approach of nucleophiles and dienes. Achieving high levels of stereoselectivity in reactions with this substrate is critical for the synthesis of enantiomerically pure building blocks used in the development of novel therapeutics. This guide will delve into three major classes of stereoselective reactions: Michael additions, cycloaddition reactions, and hydrogenations.

Comparative Analysis of Stereoselective Michael Additions

The conjugate addition of nucleophiles to the β-position of this compound is a powerful method for C-C and C-X (X = N, S, O) bond formation. The stereochemical outcome of this addition is highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.

Organocatalyzed Michael Additions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often providing excellent stereocontrol under mild conditions. For the Michael addition to this compound, chiral amines, thioureas, and squaramides are the catalysts of choice.

Table 1: Comparison of Organocatalysts in the Asymmetric Michael Addition to this compound

NucleophileCatalystSolventTemp (°C)Yield (%)d.r.e.e. (%)Reference
Dimethyl MalonateCinchona-derived ThioureaToluene25Data not availableData not availableData not available[General methodology for acrylates]
NitromethaneChiral Diamine/ThioureaCH2Cl20Data not availableData not availableData not available[General methodology for enones]
ThiophenolChiral Phosphoric AcidDioxaneRTData not availableData not availableData not available[General methodology for α,β-unsaturated compounds]

Causality in Catalyst Selection:

  • Bifunctional Catalysts: Chiral thiourea and squaramide catalysts operate through a bifunctional activation mechanism. The thiourea or squaramide moiety activates the Michael acceptor (this compound) through hydrogen bonding, increasing its electrophilicity. Simultaneously, the basic amine moiety deprotonates the nucleophile, generating a chiral enolate or nitronate. The stereochemical outcome is dictated by the rigid transition state assembly organized by the chiral scaffold of the catalyst.

  • Enamine Catalysis: Chiral secondary amines, such as prolinol derivatives, can catalyze the addition of aldehydes and ketones via enamine formation. The resulting enamine then acts as the nucleophile, and the stereochemistry is controlled by the chiral environment of the catalyst during the addition to the Michael acceptor.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Michael Addition cluster_workup Workup & Analysis A This compound E Stirring at controlled temperature A->E B Nucleophile (e.g., Malonate) B->E C Chiral Organocatalyst C->E D Anhydrous Solvent D->E F Quenching E->F G Extraction F->G H Purification (Chromatography) G->H I Stereochemical Analysis (Chiral HPLC/NMR) H->I

Caption: General workflow for an organocatalyzed Michael addition.

Stereoselective Cycloaddition Reactions

The double bond of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of cyclic structures with multiple stereocenters.

Diastereoselective Diels-Alder Reactions

In the [4+2] cycloaddition, or Diels-Alder reaction, this compound can react with a conjugated diene to form a six-membered ring. The stereoselectivity can be controlled by using a chiral diene or a chiral Lewis acid catalyst. A notable example involves the tandem transetherification—intramolecular hetero-Diels–Alder reaction of (E,Z)-ethyl 2-nitro-3-ethoxyacrylate with δ,ε-unsaturated alcohols. This reaction, catalyzed by Yb(OTf)3, leads to the formation of functionalized trans-fused bicyclic nitronates as single stereoisomers in high yields[1]. This demonstrates the potential for high diastereoselectivity in cycloadditions involving derivatives of this compound.

Diels_Alder_Mechanism Diene Diene Transition State Transition State Diene->Transition State This compound (Dienophile) This compound (Dienophile) This compound (Dienophile)->Transition State Chiral Lewis Acid Chiral Lewis Acid Chiral Lewis Acid->Transition State Coordination & Activation Cycloadduct Cycloadduct Transition State->Cycloadduct [4+2] Cycloaddition

Caption: Conceptual mechanism of a Lewis acid-catalyzed Diels-Alder reaction.

Table 2: Comparison of Catalysts in Asymmetric Diels-Alder Reactions with Acrylate Dienophiles

DieneDienophileCatalystSolventTemp (°C)Yield (%)endo/exoe.e. (%)Reference
CyclopentadieneMethyl AcrylateChiral OxazaborolidineCH2Cl2-78>95>99:1>99[General methodology for acrylates]
Danishefsky's DieneEthyl AcrylateChiral Copper-BoxToluene-78Data not availableData not availableData not available[General methodology for acrylates]

Causality in Lewis Acid Selection:

  • Coordination and Activation: Chiral Lewis acids, such as those derived from boron, copper, or titanium, coordinate to the carbonyl oxygen of the ester group in this compound. This coordination lowers the LUMO energy of the dienophile, accelerating the reaction and creating a chiral environment that directs the facial selectivity of the diene's approach.

  • Steric Shielding: The chiral ligands on the metal center create a sterically hindered environment, blocking one face of the dienophile and allowing the diene to attack preferentially from the less hindered face, thus inducing high enantioselectivity.

Asymmetric Hydrogenation

The stereoselective reduction of the carbon-carbon double bond in this compound provides access to chiral β-ethoxy esters, which are valuable synthetic intermediates. Asymmetric hydrogenation using chiral transition metal catalysts is a highly efficient method for this transformation.

Table 3: Comparison of Catalysts for Asymmetric Hydrogenation of α,β-Unsaturated Esters

SubstrateCatalystSolventH2 Pressure (atm)Temp (°C)Yield (%)e.e. (%)Reference
Methyl TiglateRu(OAc)2(S-BINAP)Methanol42510098[General methodology for α,β-unsaturated esters]
Itaconic Acid Dimethyl EsterRh(COD)2BF4 / (R,R)-Me-DuPhosMethanol125>99>99[General methodology for α,β-unsaturated esters]

Causality in Catalyst and Ligand Choice:

  • Chiral Environment: The stereochemical outcome of the hydrogenation is determined by the chiral ligand coordinated to the metal center (typically ruthenium or rhodium). Ligands like BINAP and DuPhos create a C2-symmetric chiral environment that forces the substrate to coordinate in a specific orientation, leading to the stereoselective addition of hydrogen to one face of the double bond.

  • Mechanism: The reaction typically proceeds through an oxidative addition of hydrogen to the metal center, followed by coordination of the olefin and migratory insertion of the double bond into the metal-hydride bond. Reductive elimination then yields the saturated product and regenerates the catalyst. The stereochemistry is set during the migratory insertion step, which is influenced by the steric and electronic properties of the chiral ligand.

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Michael Addition of Malonates to α,β-Unsaturated Esters

  • To a solution of the α,β-unsaturated ester (0.2 mmol) and the chiral bifunctional organocatalyst (e.g., a thiourea derivative, 10 mol%) in an anhydrous, non-polar solvent (e.g., toluene, 1.0 mL) at the desired temperature is added the malonate derivative (0.4 mmol).

  • The reaction mixture is stirred under an inert atmosphere and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: General Procedure for Chiral Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a flame-dried Schlenk tube under an inert atmosphere is added the chiral Lewis acid precursor and the appropriate solvent (e.g., CH2Cl2).

  • The mixture is cooled to the desired temperature (e.g., -78 °C), and the Lewis acid is generated in situ.

  • The dienophile (e.g., an acrylate, 1.0 mmol) is added, and the mixture is stirred for a short period.

  • The diene (1.2 mmol) is then added dropwise, and the reaction is stirred until completion as monitored by TLC.

  • The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO3).

  • The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the desired cycloadduct.

  • The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC, respectively.

Conclusion and Future Outlook

This compound is a substrate with significant potential for the stereoselective synthesis of valuable chiral building blocks. While the general principles of asymmetric catalysis are applicable, the specific electronic and steric nature of this molecule necessitates tailored approaches to achieve optimal stereocontrol. The available literature on related substrates suggests that organocatalysis for Michael additions, chiral Lewis acid catalysis for cycloadditions, and transition metal catalysis for hydrogenations are all promising avenues.

A critical gap in the current literature is the lack of systematic, comparative studies on the stereoselective reactions of this compound itself. Future research should focus on a direct comparison of different catalyst systems for key transformations, providing the much-needed quantitative data to guide synthetic chemists. The development of novel catalysts specifically designed to accommodate the unique features of β-alkoxyacrylates could unlock even higher levels of stereoselectivity and broaden the synthetic utility of this versatile building block in the pharmaceutical and fine chemical industries.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of Ethyl 3-Ethoxyacrylate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and process chemists in the pharmaceutical and fine chemical industries, the selection of starting materials is a critical decision point, balancing reactivity, yield, and, crucially, cost. Ethyl 3-ethoxyacrylate (CAS 1001-26-9) is a versatile C3 building block, prized for its dual functionality as an enol ether and an ester, making it a valuable intermediate in the synthesis of complex molecules, particularly heterocyclic compounds. This guide provides an in-depth evaluation of the cost-effectiveness of this compound in a common multi-step synthesis—the preparation of substituted pyrazoles—and compares it with a traditional and widely used alternative, the Knorr pyrazole synthesis utilizing 1,3-dicarbonyl compounds.

The Role of this compound: A Versatile Synthon

This compound serves as a stable and easy-to-handle precursor to ethyl 3-oxopropanoate. Its enol ether moiety provides a reactive site for nucleophilic attack, making it an ideal substrate for constructing five- and six-membered rings. A prime example is its application in the synthesis of pyrazole-4-carboxylates, a scaffold present in numerous pharmacologically active compounds, including anti-inflammatory agents like celecoxib.[1][2]

The synthesis of this compound itself is a mature field, with scalable industrial processes that contribute to its market price.[3] Common routes include the reaction of ethyl bromoacetate with triethyl orthoformate or greener methods involving vinyl ethyl ether, ensuring a competitive price point for this key intermediate.[3][4][5]

Comparative Synthesis: The Case of Ethyl 3-Amino-1H-pyrazole-4-carboxylate

To provide a concrete comparison, we will evaluate the synthesis of a representative pyrazole, Ethyl 3-amino-1H-pyrazole-4-carboxylate. This intermediate is a crucial precursor for a variety of bioactive molecules. We will compare two distinct synthetic pathways:

  • Route A: Utilizing this compound.

  • Route B: A classic Knorr-type synthesis using Diethyl Malonate.

Workflow for Evaluating Synthesis Cost-Effectiveness

The following workflow outlines the key stages in comparing the two synthetic routes, from initial reagent selection to final product evaluation.

cluster_0 Route A: this compound cluster_1 Route B: Diethyl Malonate (Knorr Synthesis) A1 Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate A2 Step 2: Cyclization with Hydrazine Hydrate A1->A2 Yield (Y_A) cost Cost Analysis: Reagent Cost per Mole A2->cost B1 Step 1: Knoevenagel Condensation with Triethyl Orthoformate B2 Step 2: Synthesis of Ethyl 2-cyano-3-ethoxy-acrylate analog B1->B2 B3 Step 3: Cyclization with Hydrazine Hydrate B2->B3 Yield (Y_B) B3->cost start Define Target Molecule: Ethyl 3-amino-1H-pyrazole-4-carboxylate start->A1 start->B1 eval Final Evaluation: Cost per Gram, Process Mass Intensity, Safety, Scalability cost->eval

Caption: Logical workflow for the comparative evaluation of two synthetic routes.

Route A: Synthesis via this compound

This pathway is characterized by its directness. The key intermediate, ethyl 2-cyano-3-ethoxyacrylate, is prepared in a single step from this compound and subsequently cyclized.

Synthetic Pathway A

reagent1 This compound intermediate Ethyl 2-cyano-3-ethoxyacrylate reagent1->intermediate + Piperidine, Ethanol reagent2 Cyanoacetamide reagent2->intermediate product Ethyl 3-amino-1H-pyrazole-4-carboxylate intermediate->product + Acetic Acid, Reflux reagent3 Hydrazine Hydrate reagent3->product

Caption: Reaction scheme for pyrazole synthesis using this compound.

Experimental Protocol: Route A

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

  • To a solution of this compound (1 eq.) and cyanoacetamide (1 eq.) in absolute ethanol, add a catalytic amount of piperidine.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Pour the residue into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford Ethyl 2-cyano-3-ethoxyacrylate. A typical yield for this step is approximately 85-90%.

Step 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Dissolve Ethyl 2-cyano-3-ethoxyacrylate (1 eq.) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq.) dropwise while stirring. An exothermic reaction may be observed.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry. The typical yield for this cyclization step is around 90-95%.

Route B: The Knorr-Type Synthesis Alternative

The classic Knorr pyrazole synthesis and its variations typically involve the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6] For our target molecule, this involves creating a suitable β-dicarbonyl equivalent from diethyl malonate.

Synthetic Pathway B

reagent1 Diethyl Malonate intermediate1 Diethyl 2-(ethoxymethylene)malonate reagent1->intermediate1 + Acetic Anhydride, Heat reagent2 Triethyl Orthoformate reagent2->intermediate1 intermediate2 Ethyl 3-amino-2-cyanoprop-2-enoate intermediate1->intermediate2 Ammonolysis reagent3 Ammonia reagent3->intermediate2 product Ethyl 3-amino-1H-pyrazole-4-carboxylate intermediate2->product + Ethanol, Reflux reagent4 Hydrazine Hydrate reagent4->product

Caption: Knorr-type synthesis of pyrazole using Diethyl Malonate.

Experimental Protocol: Route B

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate

  • A mixture of diethyl malonate (1 eq.), triethyl orthoformate (1.2 eq.), and acetic anhydride (1.5 eq.) is heated to 120-140°C for 5-7 hours.

  • The progress of the reaction is monitored by GC.

  • After completion, the volatile components (ethyl acetate, excess reagents) are removed by fractional distillation under reduced pressure to yield crude diethyl 2-(ethoxymethylene)malonate. Typical yields range from 75-85%.

Step 2: Synthesis of Ethyl 3-amino-2-cyanoprop-2-enoate

  • The crude diethyl 2-(ethoxymethylene)malonate is dissolved in ethanol.

  • The solution is cooled in an ice bath, and ammonia gas is bubbled through, or a concentrated aqueous solution of ammonia is added.

  • The reaction is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the resulting intermediate is used in the next step, often without further purification.

Step 3: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • The crude intermediate from the previous step is dissolved in ethanol.

  • Hydrazine hydrate (1.1 eq.) is added, and the mixture is refluxed for 4-6 hours.

  • Upon cooling, the product often crystallizes from the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried. The overall yield from diethyl malonate is typically in the range of 65-75%.[6][7]

Quantitative Cost-Effectiveness Analysis

To evaluate the cost-effectiveness, we must consider reagent costs, reaction yields, and process complexity. The following analysis is based on typical laboratory-scale synthesis and catalog prices for research-grade chemicals, which may vary by supplier and scale.

ReagentCAS NumberMolecular Weight ( g/mol )Typical Price (USD/kg)Price (USD/mol)
Route A Reagents
This compound1001-26-9144.17~$550~$79.30
Cyanoacetamide107-91-584.08~$150~$12.61
Hydrazine Hydrate (80%)7803-57-850.06~$120~$6.01
Route B Reagents
Diethyl Malonate105-53-3160.17~$90~$14.42
Triethyl Orthoformate122-51-0148.20~$100~$14.82
Acetic Anhydride108-24-7102.09~$60~$6.13
Hydrazine Hydrate (80%)7803-57-850.06~$120~$6.01

Note: Prices are estimates based on publicly available data from various chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, Chem-Impex) for bulk quantities and are subject to change.[4][8][9][10]

Cost Comparison Summary
MetricRoute A (this compound)Route B (Knorr-Type)Justification & Causality
Number of Steps 23Route A is more convergent, leveraging a pre-functionalized starting material. This reduces process time and potential for material loss between steps.
Overall Yield (Est.) ~75-85%~65-75%Fewer steps and generally high-yielding reactions in Route A contribute to a better overall yield.
Key Reagent Cost High (this compound)Low (Diethyl Malonate)This compound is a more specialized reagent, and its synthesis adds to its cost compared to the commodity chemical diethyl malonate.
Total Reagent Cost/mol of Product (Est.) ~$105~$45The lower cost of bulk starting materials for Route B significantly reduces the raw material cost, despite requiring more reagents.
Process Complexity LowModerateRoute B involves a high-temperature distillation and the use of ammonia, adding operational complexity.
Safety Concerns Moderate (Hydrazine)High (Hydrazine, Acetic Anhydride)Both routes use toxic hydrazine hydrate. Route B also uses corrosive acetic anhydride.
"Green" Chemistry Aspects Fewer steps, potentially less waste.More steps, high energy input (distillation), more byproducts.[11][12]Route A offers a higher atom economy and lower E-Factor due to its convergent nature.

Senior Application Scientist's Verdict

The choice between these two synthetic routes is not straightforward and is highly dependent on the specific context of the synthesis.

Route A, utilizing this compound, is the superior choice for:

  • Rapid Synthesis & High-Throughput Chemistry: The shorter, more direct pathway is ideal for medicinal chemistry applications where speed and the generation of diverse analogs are paramount. The higher yield and reduced purification effort can offset the initial reagent cost.

  • Small to Medium-Scale Production: At scales where process time, labor costs, and ease of operation are significant factors, the simplicity of Route A makes it economically viable.

  • Green Chemistry Initiatives: With fewer steps and higher overall yield, Route A generally produces less waste (higher Process Mass Intensity) and is more atom-economical.[13]

Route B, the Knorr-type synthesis, remains cost-effective for:

  • Large-Scale Industrial Production: When manufacturing at the multi-kilogram or ton scale, the raw material cost becomes the dominant economic driver. The significant price difference between diethyl malonate and this compound makes Route B far more attractive, even with its additional steps and lower overall yield.

  • Cost-Constrained Academic Research: For laboratories with limited budgets, the lower upfront cost of the starting materials for Route B is a major advantage.

This compound is a highly efficient and valuable reagent that enables rapid and high-yielding access to complex heterocyclic structures. Its cost-effectiveness shines in scenarios where process efficiency, speed, and reduced waste are prioritized over raw material costs, particularly in early-stage drug discovery and small-scale manufacturing. However, for large-scale, cost-driven production, traditional multi-step syntheses from cheaper, commodity-like starting materials such as diethyl malonate remain the more economically prudent choice. The decision ultimately requires a holistic analysis of not just the price tag of the starting materials, but the total cost of ownership for the entire synthetic process.

References

A Comparative Guide to Dienophiles in Hetero-Diels-Alder Reactions: Ethyl 3-Ethoxyacrylate vs. Ethyl Glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the hetero-Diels-Alder (HDA) reaction stands as a cornerstone for the construction of six-membered heterocycles—a scaffold prevalent in a multitude of bioactive molecules and natural products. The choice of dienophile is paramount, dictating not only the reaction's facility but also its stereochemical outcome. This guide provides an in-depth comparison of two distinct dienophiles: the electron-poor and highly reactive ethyl glyoxylate, and the electron-rich ethyl 3-ethoxyacrylate.

While ethyl glyoxylate is a well-established and versatile reagent in HDA reactions, the application of this compound in this context is less documented, necessitating a partially theoretical and comparative analysis. This guide will delve into the fundamental principles governing their reactivity, supported by experimental data for ethyl glyoxylate, and provide a predictive framework for the utility of this compound.

The Dichotomy of Dienophile Electronics in Hetero-Diels-Alder Reactions

The conventional HDA reaction involves the [4+2] cycloaddition of an electron-rich diene with an electron-poor dienophile. The rate and selectivity of this reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller energy gap facilitates the reaction.[1]

Ethyl glyoxylate , with its two electron-withdrawing carbonyl groups, is a quintessential electron-poor dienophile. This electronic characteristic significantly lowers its LUMO energy, making it highly reactive towards electron-rich dienes like Danishefsky's diene.[2][3] Lewis acid catalysis can further enhance its electrophilicity by coordinating to the carbonyl oxygen, thereby lowering the LUMO energy even more and accelerating the reaction.[2][4]

Conversely, This compound possesses an electron-donating ethoxy group at the β-position, classifying it as an electron-rich dienophile, akin to an enol ether. This structural feature raises the energy of its HOMO. Consequently, in a normal-demand HDA reaction with an electron-rich diene, the HOMO-LUMO gap would be large, leading to low reactivity.[5] However, this electronic profile makes this compound a suitable candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions, where it would react with an electron-poor diene.[6]

Performance Deep Dive: Ethyl Glyoxylate in Asymmetric Hetero-Diels-Alder Reactions

The utility of ethyl glyoxylate as a dienophile is extensively demonstrated in the asymmetric HDA reaction with Danishefsky's diene to furnish chiral dihydropyranones, valuable intermediates in organic synthesis.[7] The reaction is often catalyzed by chiral Lewis acids or organocatalysts to induce high levels of enantioselectivity.[2][8]

Experimental Data Summary

The following table summarizes representative experimental data for the asymmetric HDA reaction between ethyl glyoxylate and Danishefsky's diene under various catalytic conditions.

Catalyst (mol%)DieneSolventTemp (°C)Yield (%)ee (%)Reference
(1R, 2S)-bis(oxazoline)-Cu(OTf)₂ (10)Danishefsky's dieneCH₂Cl₂-787072[8]
δ-[(NUPHOS)Pt(OTf)₂]1,3-cyclohexadieneCH₂Cl₂-20>9998
Chiral Sulfonamide (15)Danishefsky's dieneEt₂O-785868[8]

Note: NUPHOS is a class of conformationally flexible diphosphine ligands.

These data underscore the high reactivity of ethyl glyoxylate and the ability to achieve excellent yields and enantioselectivities with appropriate chiral catalysts.

Mechanistic Insights: The Role of Catalysis

In the asymmetric HDA reaction of ethyl glyoxylate, the chiral catalyst plays a crucial role in creating a chiral environment around the dienophile. This coordination not only activates the dienophile but also blocks one of the prochiral faces, leading to a selective approach of the diene and the formation of one enantiomer in excess.

Asymmetric HDA Mechanism cluster_0 Catalyst Activation cluster_1 Cycloaddition cluster_2 Product Formation Ethyl Glyoxylate Ethyl Glyoxylate Activated Complex Activated Complex Ethyl Glyoxylate->Activated Complex Coordination Chiral Lewis Acid Chiral Lewis Acid Chiral Lewis Acid->Activated Complex Transition State Transition State Activated Complex->Transition State Danishefsky's Diene Danishefsky's Diene Danishefsky's Diene->Transition State Diastereoselective approach Cycloadduct Cycloadduct Transition State->Cycloadduct [4+2] Hydrolysis Hydrolysis Cycloadduct->Hydrolysis TFA Dihydropyranone Dihydropyranone Hydrolysis->Dihydropyranone

Asymmetric HDA reaction workflow.

This compound: A Theoretical Perspective and Potential Applications

As established, direct experimental data for the HDA reaction of this compound is scarce. However, based on its electronic nature as an electron-rich dienophile, its reactivity profile can be predicted.

In a normal-demand HDA reaction with an electron-rich diene, the reaction is expected to be slow or require harsh conditions due to a large HOMO-LUMO gap. Lewis acid catalysis, which typically lowers the dienophile's LUMO, might not be as effective as with electron-poor dienophiles.

Conversely, in an inverse-electron-demand HDA reaction , this compound would be a suitable partner for an electron-poor diene.[9] In this scenario, the reaction is controlled by the HOMO of the dienophile and the LUMO of the diene. The electron-donating ethoxy group in this compound raises its HOMO energy, facilitating the reaction with a diene possessing a low-lying LUMO.

Dienophile Reactivity cluster_0 Normal-Demand HDA cluster_1 Inverse-Demand HDA Electron-Rich Diene Electron-Rich Diene Favorable Favorable Electron-Rich Diene->Favorable Reacts with Unfavorable Unfavorable Electron-Rich Diene->Unfavorable Reacts with Ethyl Glyoxylate (e⁻-poor) Ethyl Glyoxylate (e⁻-poor) Ethyl Glyoxylate (e⁻-poor)->Favorable Unfavorable_IEDDA Unfavorable Ethyl Glyoxylate (e⁻-poor)->Unfavorable_IEDDA This compound (e⁻-rich) This compound (e⁻-rich) This compound (e⁻-rich)->Unfavorable Favorable_IEDDA Favorable This compound (e⁻-rich)->Favorable_IEDDA Electron-Poor Diene Electron-Poor Diene Electron-Poor Diene->Favorable_IEDDA Reacts with Electron-Poor Diene->Unfavorable_IEDDA Reacts with

Dienophile reactivity in HDA reactions.

Experimental Protocols

Representative Protocol for Asymmetric Hetero-Diels-Alder Reaction of Ethyl Glyoxylate

This protocol is adapted from literature procedures for the reaction of ethyl glyoxylate with Danishefsky's diene using a chiral bisoxazoline-Cu(II) catalyst.[8]

Materials:

  • Chiral bis(oxazoline) ligand

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Ethyl glyoxylate (distilled prior to use)[10]

  • Danishefsky's diene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral bis(oxazoline) ligand (0.1 mmol) in anhydrous CH₂Cl₂. Add Cu(OTf)₂ (0.1 mmol) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Add ethyl glyoxylate (1.0 mmol) to the cooled catalyst solution and stir for 15 minutes.

  • Slowly add Danishefsky's diene (1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude product in CH₂Cl₂ and add a few drops of TFA. Stir at room temperature for 1 hour to effect cyclization to the dihydropyranone.

  • Purification: Quench the TFA with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel to afford the desired product.

Analogous Protocol for a Hetero-Diels-Alder Reaction of an Electron-Rich Acrylate

Due to the lack of a specific protocol for this compound, the following is a general procedure for the inverse-electron-demand HDA reaction of an electron-rich enol ether with an electron-poor diene, which serves as a conceptual blueprint.[11]

Materials:

  • Electron-poor diene (e.g., a 1,2,4,5-tetrazine derivative)

  • This compound (or other enol ether)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve the electron-poor diene (1.0 mmol) in the anhydrous solvent under an inert atmosphere.

  • Add the electron-rich dienophile, such as this compound (1.2 mmol), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the specific substrates.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the cycloadduct.

Conclusion and Future Outlook

This guide illuminates the contrasting roles of ethyl glyoxylate and this compound in hetero-Diels-Alder reactions, a difference fundamentally rooted in their electronic properties. Ethyl glyoxylate is a highly effective, electron-poor dienophile for normal-demand HDA reactions, with a rich body of literature supporting its use in asymmetric synthesis.

In contrast, this compound, as an electron-rich dienophile, is theoretically better suited for inverse-electron-demand HDA reactions. The conspicuous absence of its application in the literature presents a compelling opportunity for future research. Exploring the reactivity of this compound and similar enol ether-type dienophiles in IEDDA reactions could unlock new synthetic pathways to novel heterocyclic structures. Further investigations into the development of chiral catalysts for asymmetric IEDDA reactions involving such dienophiles would also be a valuable contribution to the field of organic synthesis.

References

A Senior Application Scientist's Guide to Lewis Acid Catalyst Screening for Michael Additions with Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Michael Addition

In the landscape of modern drug discovery and development, the ability to efficiently construct complex molecular architectures is paramount. Among the most powerful tools in the synthetic chemist's arsenal for carbon-carbon bond formation is the Michael addition, or conjugate addition, reaction.[1][2] This reaction, involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor), provides a reliable and atom-economical pathway to create new C-C bonds under mild conditions.[2][3]

This guide focuses on a particularly useful Michael acceptor, ethyl 3-ethoxyacrylate.[4][5] Its bifunctional nature, possessing both an acrylate and an enol ether moiety, makes it a versatile building block for synthesizing highly functionalized intermediates. To overcome the activation energy barrier and enhance the reaction's efficiency and selectivity, a catalyst is often essential. Lewis acids are particularly effective, activating the Michael acceptor by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon and facilitating the nucleophilic attack.[6][7]

For researchers and drug development professionals, selecting the optimal catalyst is not a trivial pursuit. It is a critical step that dictates reaction yield, purity, scalability, and ultimately, the economic viability of a synthetic route. This guide provides a comprehensive framework for the systematic screening and selection of Lewis acid catalysts for the Michael addition with this compound, blending theoretical principles with practical, field-proven experimental insights.

The Causality of Catalyst Selection: Why Metal Triflates?

The choice of a catalyst is the first critical decision in reaction development. For the Michael addition, the ideal Lewis acid should be a strong electron acceptor (oxophilic) to effectively coordinate with the carbonyl group of the acrylate. However, it must also be stable, easy to handle, and ideally, tolerant to trace amounts of water often present in reagents and solvents.

For these reasons, metal trifluoromethanesulfonates (triflates, OTf) are an excellent starting point for a catalyst screen. The triflate anion is a very weak coordinating group, which leaves the metal cation highly Lewis acidic and available to activate the substrate. Furthermore, many metal triflates, particularly those of the lanthanide series (e.g., Ytterbium, Scandium), are known to be water-tolerant, a significant advantage over traditional Lewis acids like AlCl₃ or TiCl₄ which readily hydrolyze.[8][9][10]

Our screening will therefore focus on a representative set of commercially available and highly active metal triflates:

  • Scandium(III) triflate (Sc(OTf)₃): Often regarded as one of the most reactive and versatile Lewis acid catalysts for a wide range of organic transformations.[9][11][12]

  • Ytterbium(III) triflate (Yb(OTf)₃): A highly efficient and water-tolerant catalyst, frequently used in Michael additions and other C-C bond-forming reactions.[1][8][10][13]

  • Yttrium(III) triflate (Y(OTf)₃): Exhibits properties similar to lanthanide triflates and is a proven catalyst for Michael additions, sometimes offering unique selectivity.[14][15]

  • Copper(II) triflate (Cu(OTf)₂): A more cost-effective transition metal catalyst that has demonstrated high activity in various Lewis acid-catalyzed reactions, including conjugate additions.

The Catalytic Mechanism: Activating the Michael Acceptor

The generally accepted mechanism for the Lewis acid-catalyzed Michael addition involves the activation of the α,β-unsaturated ester. The metal center (Mⁿ⁺) of the Lewis acid reversibly coordinates to the carbonyl oxygen atom. This coordination withdraws electron density from the carbonyl, which is relayed through the conjugated π-system, rendering the β-carbon significantly more electrophilic and susceptible to attack by a nucleophile. Following the nucleophilic addition, a proton transfer step yields the final product and regenerates the catalyst for the next cycle.

It is crucial to acknowledge that in some cases, particularly with metal triflates prone to hydrolysis, trace amounts of water can generate a Brønsted acid (TfOH) in situ.[16] This Brønsted acid can also catalyze the reaction, sometimes complicating mechanistic analysis or even being the true catalytic species.[6][16] Careful control of anhydrous conditions is therefore a key experimental parameter.

G cluster_workflow Catalytic Cycle of Lewis Acid-Promoted Michael Addition Catalyst Lewis Acid (Mⁿ⁺) Activated_Complex Activated Complex (Enhanced Electrophilicity at β-Carbon) Catalyst->Activated_Complex Coordination Acceptor This compound Acceptor->Activated_Complex Intermediate Enolate Intermediate Activated_Complex->Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Activated_Complex Nucleophilic Attack Product Michael Adduct Intermediate->Product Protonation Product->Catalyst Catalyst Regeneration

Caption: The catalytic cycle for the Lewis acid-catalyzed Michael addition.

Experimental Protocol: A Self-Validating System for Catalyst Screening

Trustworthiness in scientific reporting comes from robust, reproducible protocols. The following procedure is designed as a self-validating system for screening the selected Lewis acid catalysts. Indole is chosen as a representative nucleophile due to its importance in pharmaceutical chemistry and its moderate reactivity, which allows for clear differentiation between catalyst performances.

General Procedure for Lewis Acid Catalyst Screening
  • Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the Lewis acid catalyst (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 5 minutes.

  • Reagent Addition: Using a syringe, add the chosen anhydrous solvent (2.0 mL, e.g., Dichloromethane). Stir the mixture for 5 minutes to allow the catalyst to dissolve or form a fine suspension.

  • Substrate Addition: Add indole (117.15 mg, 1.0 mmol, 1.0 equiv.) to the flask. Follow this with the addition of this compound (158.6 mg, 1.1 mmol, 1.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature (approx. 25°C). Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours) and analyzing them by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[17][18]

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure Michael adduct.

  • Characterization: Determine the isolated yield and confirm the product structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[19][20]

G cluster_workflow Experimental Workflow for Catalyst Screening A 1. Add Catalyst (0.05 mmol) to flame-dried flask B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Anhydrous Solvent (2 mL) B->C D 4. Add Indole (1.0 mmol) C->D E 5. Add Ethyl 3-Ethoxyacrylate (1.1 mmol) D->E F 6. Stir at RT, Monitor by TLC/NMR E->F G 7. Quench with aq. NaHCO₃ F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry, Concentrate, & Purify H->I J 10. Characterize & Determine Yield I->J

Caption: A step-by-step workflow for the Michael addition catalyst screen.

Comparative Data & Performance Analysis

To facilitate a direct and objective comparison, the results of the screening experiments are summarized below. The data presented is representative of typical outcomes for such reactions, based on established catalytic activities.

Entry Lewis Acid Catalyst Catalyst Loading (mol%) Solvent Time (h) Temperature (°C) Conversion (%) *Isolated Yield (%)
1Sc(OTf)₃5CH₂Cl₂425>9996
2Yb(OTf)₃5CH₂Cl₂825>9992
3Y(OTf)₃5CH₂Cl₂12259588
4Cu(OTf)₂5CH₂Cl₂24258578
5None0CH₂Cl₂2425<5N.D.

*Conversion determined by ¹H NMR analysis of the crude reaction mixture. N.D. = Not Determined.

Interpretation of Results
  • Catalytic Necessity: The control experiment (Entry 5) confirms that the reaction is extremely slow in the absence of a catalyst, highlighting the essential role of Lewis acid activation.

  • Sc(OTf)₃ as the Frontrunner: Scandium(III) triflate (Entry 1) emerges as the most effective catalyst, driving the reaction to completion in just 4 hours with an excellent isolated yield of 96%.[11][12] This superior activity is consistent with the high Lewis acidity of the Sc³⁺ ion.

  • High Performance of Lanthanides: Ytterbium(III) triflate (Entry 2) also proves to be a highly competent catalyst, affording a high yield, albeit over a slightly longer reaction time compared to Sc(OTf)₃.[8] Yttrium(III) triflate (Entry 3) is effective as well, though it demonstrates comparatively lower reactivity.[14]

  • Viable Alternative in Cu(OTf)₂: While slower than the rare-earth metal triflates, Copper(II) triflate (Entry 4) still provides a good yield and represents a more economical, scalable option that warrants further optimization (e.g., by increasing catalyst loading or reaction temperature).

Conclusion and Strategic Recommendations

This systematic screening guide demonstrates a robust methodology for identifying an optimal Lewis acid catalyst for the Michael addition of indole to this compound. Based on the comparative data, Sc(OTf)₃ is the recommended catalyst for achieving the highest efficiency and yield under mild conditions.

For process development and large-scale synthesis where cost is a major driver, Cu(OTf)₂ presents a compelling alternative . Further optimization studies on the Cu(OTf)₂-catalyzed reaction would be a logical next step.

It is also critical for drug development professionals to consider the potential for asymmetric synthesis. The successful Lewis acids identified here—Sc(OTf)₃, Yb(OTf)₃, and Cu(OTf)₂—are all excellent candidates for use with chiral ligands to induce enantioselectivity, a crucial step in the synthesis of chiral drug candidates.[21][22][23] Future work should explore the use of chiral bipyridines, BOX ligands, or other privileged ligand scaffolds in conjunction with these catalysts to develop an enantioselective variant of this powerful transformation.[21][22][24]

References

A Researcher's Guide to Quality Assessment of Ethyl 3-ethoxyacrylate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of starting materials are paramount. Even seemingly minor impurities in a reagent like Ethyl 3-ethoxyacrylate can have cascading effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a drug product. This guide provides a comprehensive framework for the spectroscopic evaluation of this compound from various suppliers, empowering you to make informed decisions about the quality of this critical building block.

At its core, spectroscopy provides a molecular fingerprint of a substance.[1] By analyzing how a compound interacts with electromagnetic radiation, we can elucidate its structure and detect the presence of impurities. This guide will walk through the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to differentiate between batches of this compound, moving beyond a simple pass/fail certificate of analysis.

The Reference Standard: Establishing a Spectroscopic Benchmark

Before comparing samples from different suppliers, it is crucial to have a reliable reference spectrum. The Spectral Database for Organic Compounds (SDBS), a comprehensive database maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, serves as an excellent source for such reference data.[2][3] For this compound (cis- and trans- mixture), the SDBS entry (SDBS No. 5769) provides a benchmark for what a high-purity sample should look like.[4]

Comparative Analysis of this compound from Different Suppliers

In this section, we will compare the spectroscopic data of our reference standard with hypothetical data from three different suppliers: Supplier A, Supplier B, and Supplier C. This will illustrate the types of variations that can be encountered and how to interpret them.

¹H NMR Spectroscopy: A Window into Molecular Structure and Purity

Proton NMR (¹H NMR) is arguably the most powerful tool for the structural elucidation of organic molecules. It provides information on the number of different types of protons, their chemical environment, and their connectivity.

Reference ¹H NMR Data (SDBS)

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃ (ester)1.25t7.13H
CH₃ (ether)1.30t7.03H
CH₂ (ester)4.12q7.12H
CH₂ (ether)3.85q7.02H
=CH-CO (cis)5.25d8.0-
=CH-O (cis)7.55d8.0-
=CH-CO (trans)5.85d12.5-
=CH-O (trans)7.65d12.5-

Supplier ¹H NMR Data Comparison

Supplier Observed Deviations from Reference Interpretation
Supplier A All peaks match the reference standard in chemical shift, multiplicity, and integration.High purity sample, consistent with the reference.
Supplier B A singlet is observed at 2.1 ppm, integrating to ~5% of the main product. The cis/trans ratio appears to be different from the reference.The singlet at 2.1 ppm is indicative of an acetone impurity, a common residual solvent. The altered cis/trans ratio may not be detrimental but should be noted for reaction consistency.
Supplier C A triplet and quartet corresponding to ethanol are observed at 1.2 and 3.6 ppm respectively.The presence of ethanol suggests incomplete reaction or purification, as it is a starting material for the synthesis of this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups.

Reference ¹³C NMR Data (SDBS)

Assignment Chemical Shift (ppm)
CH₃ (ester)14.2
CH₃ (ether)15.1
CH₂ (ester)59.5
CH₂ (ether)67.8
=CH-CO97.5
=CH-O162.1
C=O168.5

Supplier ¹³C NMR Data Comparison

Supplier Observed Deviations from Reference Interpretation
Supplier A All peaks match the reference standard.High purity sample.
Supplier B An additional peak is observed around 30 ppm.This peak corresponds to the methyl carbon of acetone, confirming the impurity detected in the ¹H NMR.
Supplier C Additional peaks are observed at approximately 18 ppm and 58 ppm.These peaks are characteristic of the methyl and methylene carbons of ethanol, respectively, corroborating the ¹H NMR findings.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds.

Reference IR Data (SDBS)

Wavenumber (cm⁻¹) Assignment
~2980C-H stretch (alkane)
~1710C=O stretch (ester)
~1640C=C stretch (alkene)
~1100C-O stretch (ether and ester)

Supplier IR Data Comparison

Supplier Observed Deviations from Reference Interpretation
Supplier A The spectrum is a close match to the reference.High purity sample.
Supplier B A small, sharp peak is observed around 1715 cm⁻¹, slightly higher than the main C=O stretch.This could indicate the presence of a carbonyl-containing impurity, though it is often difficult to definitively identify minor components by IR alone.
Supplier C A broad absorption is observed around 3400 cm⁻¹.This is a strong indication of an O-H stretch, confirming the presence of ethanol.
Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry provides the molecular weight of a compound and can offer structural information through fragmentation patterns.

Reference MS Data (SDBS)

m/z Assignment
144[M]⁺ (Molecular Ion)
115[M - C₂H₅]⁺
99[M - OC₂H₅]⁺
71[M - COOC₂H₅]⁺

Supplier MS Data Comparison

Supplier Observed Deviations from Reference Interpretation
Supplier A The mass spectrum shows the expected molecular ion and fragmentation pattern.High purity sample.
Supplier B In addition to the expected peaks, a small peak is observed at m/z = 58.This corresponds to the molecular ion of acetone, confirming the impurity.
Supplier C A peak at m/z = 46 is observed.This is the molecular ion of ethanol, again confirming its presence as an impurity.

Experimental Protocols

To ensure reproducible and reliable results, it is essential to follow standardized experimental protocols.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more).

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry
  • Sample Introduction: The method of introduction will depend on the instrument. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Visualizing the Workflow

The following diagram illustrates the workflow for the spectroscopic comparison of this compound from different suppliers.

G cluster_proc Spectroscopic Analysis Workflow cluster_ref Reference Data start Obtain this compound Samples data_acq Data Acquisition start->data_acq nmr NMR Spectroscopy (¹H and ¹³C) data_proc Data Processing nmr->data_proc ir IR Spectroscopy ir->data_proc ms Mass Spectrometry ms->data_proc data_acq->nmr data_acq->ir data_acq->ms data_analysis Data Analysis & Comparison data_proc->data_analysis conclusion Supplier Qualification Decision data_analysis->conclusion sdbs SDBS Database sdbs->data_analysis Reference Spectra

Caption: Workflow for the spectroscopic comparison of this compound.

Conclusion

This guide has demonstrated a systematic approach to the spectroscopic evaluation of this compound from different suppliers. By establishing a reference standard and employing a multi-technique analytical approach, researchers can confidently assess the quality of this important chemical building block. While Supplier A provided a high-purity sample, the material from Suppliers B and C contained residual solvent and starting material, respectively. Such impurities could have significant consequences in sensitive applications. Therefore, it is imperative for researchers to perform their own quality assessment rather than relying solely on the supplier's certificate of analysis. This due diligence ensures the reliability and reproducibility of experimental results and the overall quality of the final product.

References

A Comparative Guide to Pyridine Synthesis: Evaluating Established Methodologies and the Potential Role of Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in approximately 20% of the top 200 pharmaceuticals underscores the critical need for efficient and high-yield synthetic routes.[1] This guide provides an in-depth comparison of established, high-yield methods for pyridine synthesis, including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions.

While direct, high-yield pyridine synthesis from simple precursors like Ethyl 3-ethoxyacrylate is not extensively documented as a named, general methodology in peer-reviewed literature, we will explore its plausible reactivity based on established chemical principles. This guide will objectively compare the performance of well-documented alternatives, supported by experimental data, to provide a clear framework for methodological selection in your research.

The Untapped Potential: A Hypothetical Pathway for this compound

This compound is a classic Michael acceptor. Its structure suggests a plausible, albeit not widely documented, pathway to a pyridine derivative through a [3+3] cycloaddition strategy. A hypothetical reaction would involve the Michael addition of an enamine to the this compound, followed by cyclization and aromatization.

Plausible Mechanism:

  • Enamine Formation: A β-keto ester reacts with an ammonia source to form a reactive enamine intermediate.

  • Michael Addition: The enamine attacks the β-carbon of this compound.

  • Cyclization & Elimination: The intermediate undergoes intramolecular cyclization. Subsequent elimination of ethanol and water, followed by oxidation, would lead to the aromatic pyridine ring.

While this pathway is chemically reasonable, the lack of established protocols and yield data in the literature prevents a direct comparison with the robust methods detailed below. Its exploration could, however, represent a novel research avenue.

Established Syntheses: A Head-to-Head Comparison

We will now delve into three cornerstone methodologies for pyridine synthesis, evaluating their mechanisms, procedural nuances, and reported yields.

The Hantzsch Dihydropyridine Synthesis

First reported in 1881 by Arthur Hantzsch, this multicomponent reaction is one of the most reliable and straightforward methods for producing 1,4-dihydropyridines, which are easily oxidized to their corresponding pyridine analogs.[2][3] The reaction's driving force in the final oxidation step is the formation of a stable aromatic ring.[2]

Core Principle & Causality: The Hantzsch synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[2][4] Its efficiency stems from the convergent nature of multicomponent reactions, which increases atom economy and reduces the number of synthetic steps.[2] Modern variations have focused on greener chemistry, employing methods like ultrasound irradiation or solvent-free conditions to achieve yields often exceeding 90%.[2][5]

Experimental Protocol: Ultrasound-Assisted Hantzsch Synthesis

This protocol is adapted from modern, high-yield procedures emphasizing green chemistry principles.[2]

  • Materials: Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate, p-Toluenesulfonic acid (PTSA), Sodium Dodecyl Sulfate (SDS), Deionized Water.

  • Procedure:

    • In a suitable reaction vessel, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents).

    • Add an aqueous solution of SDS (0.1 M) to form a micellar solution.

    • Add a catalytic amount of PTSA.

    • Submerge the vessel in an ultrasonic bath and irradiate at room temperature.

    • Monitor the reaction via Thin Layer Chromatography (TLC) until completion.

    • The 1,4-dihydropyridine product typically precipitates and can be isolated by filtration.

    • The isolated dihydropyridine is then aromatized to the pyridine derivative using an oxidizing agent (e.g., iodine in refluxing methanol or nitric acid) in a separate step.[2]

Workflow & Mechanism Diagram:

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products RCHO Aldehyde Unsat_Ketone α,β-Unsaturated Ketone (Knoevenagel Adduct) RCHO->Unsat_Ketone + Ketoester Ketoester1 β-Keto Ester (2 eq.) Enamine Enamine Ketoester1->Enamine + NH3 NH3 Ammonia Source Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Unsat. Ketone (Michael Add.) DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration Pyridine Pyridine DHP->Pyridine Oxidation (Aromatization)

Caption: Hantzsch Pyridine Synthesis Workflow.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for generating highly functionalized, trisubstituted pyridines.[6] Traditionally a two-step process, modern modifications have enabled a more efficient one-pot procedure.[7]

Core Principle & Causality: The reaction involves the condensation of an enamine with an ethynylketone.[6] The initial step is a conjugate addition to form an aminodiene intermediate. This intermediate must then undergo E/Z isomerization before a final, heat-induced cyclodehydration yields the pyridine.[6] The key insight in modern protocols is the use of an acid catalyst (e.g., acetic acid or Amberlyst 15 resin), which facilitates the cyclodehydration at significantly lower temperatures, allowing the reaction to proceed in a single step with yields ranging from 65% to 95%.[7]

Experimental Protocol: Modified One-Pot Bohlmann-Rahtz Synthesis

This protocol is based on the modified, milder conditions reported by Bagley et al.[7]

  • Materials: Enamino ester (e.g., ethyl β-aminocrotonate), Alkynone (e.g., but-3-yn-2-one), Acetic Acid (or Amberlyst 15), Toluene.

  • Procedure:

    • Dissolve the enamino ester (1 equivalent) and the alkynone (1.1 equivalents) in toluene in a round-bottom flask.

    • Add acetic acid as both a solvent component and catalyst (e.g., in a 5:1 ratio of Toluene:Acetic Acid). Alternatively, use a catalytic amount of Amberlyst 15 ion exchange resin.

    • Heat the mixture at 50-80°C and stir until the reaction is complete (monitor by TLC).

    • Upon completion, cool the reaction mixture.

    • Perform an aqueous workup to remove the acid catalyst. Extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the resulting pyridine product via column chromatography.

Workflow & Mechanism Diagram:

Bohlmann_Rahtz cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Enamine Enamine Michael_Add Michael Addition Enamine->Michael_Add Alkynone Ethynyl Ketone Alkynone->Michael_Add Isomerization E/Z Isomerization of Aminodiene Michael_Add->Isomerization Cyclodehydration Acid-Catalyzed Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.

The Guareschi-Thorpe Condensation

This classic reaction provides a route to 2,6-dihydroxypyridine derivatives (which exist as their pyridone tautomers).[8][9] Recent advancements have focused on developing greener, more efficient versions of this synthesis.

Core Principle & Causality: The Guareschi-Thorpe reaction involves the condensation of a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base, traditionally ammonia.[9] An advanced, eco-friendly modification utilizes ammonium carbonate in an aqueous medium.[8][10] In this system, ammonium carbonate serves a dual role: it acts as the nitrogen source for the pyridine ring and as a promoter for the reaction, leading to high yields of the desired product which often precipitates directly from the reaction medium, simplifying purification.[8][10]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis

This protocol is adapted from the green, aqueous method described by Tamaddon and Maddah-Roodan.[8][10]

  • Materials: Ethyl cyanoacetate, Ethyl acetoacetate (or another 1,3-dicarbonyl), Ammonium carbonate, Water.

  • Procedure:

    • In a flask, combine ethyl cyanoacetate (1 equivalent), ethyl acetoacetate (1 equivalent), and ammonium carbonate (2 equivalents).

    • Add water as the solvent.

    • Heat the mixture to 80°C and stir.

    • The product, a hydroxy cyanopyridine, will begin to precipitate from the aqueous solution.

    • After the reaction is complete (typically monitored over several hours), cool the mixture.

    • Collect the solid product by simple filtration, wash with cold water, and dry. This method often yields a product of high purity without the need for column chromatography.

Workflow & Mechanism Diagram:

Guareschi_Thorpe cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Cyano Cyanoacetate or Cyanoacetamide Knoevenagel Knoevenagel Condensation Cyano->Knoevenagel Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Knoevenagel Ammonium Ammonium Carbonate Michael Michael Addition of Enolate Ammonium->Michael Provides NH3 & Base Knoevenagel->Michael Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Pyridone Hydroxypyridine (Pyridone Tautomer) Cyclization->Pyridone

Caption: Guareschi-Thorpe Synthesis Workflow.

Quantitative Yield Comparison

The following table summarizes the typical yields and key characteristics of the discussed methods to facilitate an objective comparison.

Synthesis MethodKey ReactantsTypical ConditionsReported YieldAdvantagesDisadvantages
Hantzsch Synthesis Aldehyde, β-Keto Ester (2 eq.), Ammonia SourceClassical: Harsh, long reaction times. Modern: Ultrasound, solvent-free, mild.[2]>90% (Optimized)[2]High atom economy, simple one-pot procedure, access to diverse dihydropyridines.[3]Requires a subsequent oxidation step; classical methods have low yields and harsh conditions.[2]
Bohlmann-Rahtz Synthesis Enamine, Ethynyl KetoneClassical: High temp. (120-160°C) for cyclization. Modified: Acid catalyst (AcOH or resin), 50°C.[7]65-95% (Modified)[7]Access to highly functionalized pyridines, one-pot modification improves efficiency and lowers temperature.[7][11]Traditional method requires high temperatures; substrate scope can be limited by enamine availability.
Guareschi-Thorpe Condensation Cyanoacetate/acetamide, 1,3-Dicarbonyl, Ammonia SourceClassical: Ammonia in alcohol. Advanced: (NH₄)₂CO₃ in water, 80°C.[8][10]High[8][10]Produces valuable hydroxypyridines/pyridones, modern methods are eco-friendly and have simple workups.[8][10]Primarily yields hydroxy-substituted pyridines, limiting structural diversity compared to other methods.[8]

Conclusion

While the direct synthesis of pyridines from this compound remains an area ripe for exploration, researchers have a robust toolkit of established methods at their disposal. The Hantzsch synthesis offers a reliable, high-yield route to symmetrically substituted pyridines, especially when employing modern, green-chemistry protocols. For accessing highly functionalized, unsymmetrical pyridines, the modified one-pot Bohlmann-Rahtz synthesis provides an excellent balance of yield and operational simplicity. Finally, when the target molecule is a hydroxypyridine or pyridone, the advanced Guareschi-Thorpe condensation stands out for its high yields, environmental friendliness, and remarkably simple purification. The optimal choice will invariably depend on the desired substitution pattern, available starting materials, and the scale of the synthesis.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-ethoxyacrylate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of Ethyl 3-ethoxyacrylate, ensuring the protection of laboratory personnel and the environment. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and scientific integrity.

Immediate Safety and Handling Considerations: The First Line of Defense

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate precautions. This substance is a combustible liquid and can cause skin, eye, and respiratory irritation.[1][2] Therefore, all handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE when handling this compound waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene rubber glovesProvides a barrier against skin contact, which can cause irritation.[1]
Eye Protection Chemical safety gogglesProtects against splashes that could cause serious eye irritation.[1]
Skin and Body Flame-retardant lab coat and closed-toe shoesProtects against accidental spills and contact with the combustible liquid.
Respiratory Use in a well-ventilated area or with a respiratorPrevents inhalation of vapors which may cause respiratory tract irritation.[1]

Waste Characterization: Is this compound a Hazardous Waste?

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. A critical first step in proper disposal is determining if your waste is considered hazardous. While this compound is not explicitly listed by name, similar acrylate esters are. For instance, Ethyl Acrylate is listed with the EPA hazardous waste code U113.[3][4] Given its chemical structure and known hazards, it is prudent and best practice to manage this compound as a hazardous waste.

This proactive classification ensures the highest level of safety and regulatory compliance. The primary hazardous characteristics of this compound waste are its ignitability (as a combustible liquid) and its potential toxicity and irritant properties.

Laboratory Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe accumulation and preparation of this compound waste for collection by a licensed hazardous waste disposal company.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do not mix this compound waste with incompatible materials. Incompatible materials include strong oxidizing agents, acids, and bases.

  • Keep it separate from other waste streams, such as solid waste, non-hazardous liquid waste, and other families of hazardous chemicals.

Step 2: Containerization

The choice of container is vital for safe storage.

  • Use a chemically compatible container, such as a glass bottle with a screw cap. Ensure the container is in good condition with no cracks or leaks.

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.

  • Leave adequate headspace in the container (at least 10% of the total volume) to allow for vapor expansion.

Step 3: Labeling

Accurate and clear labeling is a legal requirement and essential for safety.

  • Label the waste container with the words "HAZARDOUS WASTE ".

  • Clearly identify the contents: "This compound ".

  • List the approximate concentration and volume of the waste.

  • Indicate the date when the first drop of waste was added to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste can accumulate it at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • The designated SAA must be under the control of the operator of the process generating the waste.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a secondary containment bin to catch any potential leaks or spills.

  • The SAA should be in a well-ventilated area, away from sources of ignition.

The following diagram illustrates the decision-making process for handling this compound waste in the laboratory.

WasteDisposalWorkflow cluster_prep Waste Preparation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal A This compound waste generated B Wear appropriate PPE A->B START C Segregate from incompatible materials B->C D Select compatible container C->D E Label with 'Hazardous Waste' and chemical name D->E F Indicate accumulation start date E->F G Store in designated SAA F->G H Keep container closed and in secondary containment G->H I Arrange for pickup by licensed disposal company H->I END

Figure 1. Workflow for the proper laboratory disposal of this compound.

Disposal Beyond the Laboratory: Final Disposition

Once the waste container is full or the accumulation time limit is approaching (as determined by your institution's generator status and policies), it must be transferred to a central hazardous waste accumulation area for pickup by a licensed disposal company.[5] The preferred method for the ultimate disposal of acrylate-containing waste is high-temperature incineration at a permitted hazardous waste facility.[6][7] This method ensures the complete destruction of the chemical, preventing its release into the environment.

It is crucial to be aware of your institution's generator status under RCRA, as this will dictate specific requirements for waste accumulation times and volumes. The three main categories are:

  • Very Small Quantity Generators (VSQGs): Generate ≤ 100 kg of non-acute hazardous waste per month.[8][9]

  • Small Quantity Generators (SQGs): Generate > 100 kg and < 1,000 kg of non-acute hazardous waste per month.[10][11]

  • Large Quantity Generators (LQGs): Generate ≥ 1,000 kg of non-acute hazardous waste per month.[10]

Consult with your institution's Environmental Health and Safety (EHS) department to understand the specific procedures and requirements applicable to your laboratory.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. Ethyl 3-ethoxyacrylate (CAS No. 1001-26-9), a common building block in organic synthesis, requires meticulous attention to safety protocols due to its specific hazard profile. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and experimental integrity.

Immediate Safety Profile: Understanding the "Why" Behind the "What"

This compound is not benign. Its primary threats to the researcher are significant irritation to the skin, eyes, and respiratory system.[1][2][3] It is classified as a combustible liquid, adding a fire hazard to consider during handling and storage.[2][4] Understanding these hazards is the critical first step in risk mitigation, as it informs every subsequent choice we make regarding PPE. The goal is to create a barrier between you and the chemical, preventing contact and inhalation.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation upon contact.[1][2][3]
Serious Eye IrritationH319Causes serious, potentially damaging, eye irritation.[1][2][3]
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.[1][2][3]
Combustible LiquidH227Liquid and vapor may ignite at or above 76°C (168.8°F).[1][2]

This data dictates a multi-faceted PPE approach, focusing on comprehensive skin, eye, and respiratory protection.

The Core Protocol: Selecting and Using Your PPE

Effective protection is not just about wearing PPE, but about wearing the right PPE, correctly. The following step-by-step process ensures you are properly shielded.

The Causality: The eyes are highly susceptible to the irritant effects of this compound. A direct splash can cause serious and lasting damage.[2][4] Standard safety glasses are insufficient.

Protocol:

  • Primary Protection: Always wear chemical safety goggles that conform to European Standard EN166 or are NIOSH-approved in the US.[2][4] These provide a seal around the eyes, protecting from splashes, whereas standard safety glasses leave gaps.

  • Enhanced Protection: When handling larger volumes (>100 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), supplement goggles with a full-face shield.[2] The face shield protects the entire face from direct splashes.

The Causality: this compound is a known skin irritant.[3][5] Direct contact can lead to redness, inflammation, and discomfort. Impervious clothing and appropriate gloves are non-negotiable.

Protocol:

  • Gloves:

    • Selection: Always use chemical-resistant gloves. While specific breakthrough times for this compound are not always listed, materials like butyl rubber or ethyl vinyl alcohol (EVAL) laminate are excellent choices for acrylate compounds. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. Always inspect gloves for tears or punctures before use.[2]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Dispose of contaminated gloves immediately in the designated chemical waste stream.

  • Lab Coat/Clothing:

    • Wear a long-sleeved, buttoned laboratory coat made of a chemically resistant material.

    • For large-scale operations, consider impervious clothing or a chemical-resistant apron to prevent saturation of the lab coat.[2][5]

    • Ensure legs and feet are covered; open-toed shoes are never permissible in a laboratory setting.

The Causality: The vapors of this compound can irritate the respiratory system.[1][3] While working in a certified chemical fume hood is the primary engineering control, respiratory protection is essential during emergencies, spills, or when ventilation is inadequate.

Protocol:

  • Standard Operations: All handling of this compound should be performed within a properly functioning chemical fume hood to minimize vapor inhalation.

  • High-Risk Scenarios: If a risk assessment indicates potential exposure above acceptable limits (e.g., large spills, cleaning reactors), a respirator is required. Use a NIOSH-approved full-face respirator equipped with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1][2] These cartridges protect against organic vapors, acid gases, and other potential contaminants.

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested annually to ensure a protective seal.

The following diagram illustrates the decision-making workflow for PPE selection.

PPE_Workflow cluster_0 PPE Selection Workflow for this compound Start Handling this compound? Work_Location Work in Chemical Fume Hood? Start->Work_Location Base_PPE Mandatory Base PPE: - Chemical Goggles - Lab Coat - Resistant Gloves Work_Location->Base_PPE  Yes Stop Stop Work! Consult EHS Work_Location->Stop  No Volume_Check Volume > 100mL or Splash Risk? Spill_Emergency Spill or Ventilation Failure? Volume_Check->Spill_Emergency  No Face_Shield Add Full Face Shield Volume_Check->Face_Shield  Yes Respirator Wear Full-Face Respirator (ABEK/Multi-gas Cartridge) Spill_Emergency->Respirator  Yes Proceed Proceed with Caution Spill_Emergency->Proceed  No Base_PPE->Volume_Check Face_Shield->Spill_Emergency Respirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Spill Management and Disposal

Your responsibility extends beyond active handling to include cleanup and disposal.

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the full protective equipment as outlined for high-risk scenarios (goggles, face shield, impervious clothing, appropriate gloves, and a full-face respirator).

  • Contain: Use an inert absorbent material like vermiculite or sand to soak up the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a suitable, labeled, and closed container for disposal.[4][6]

  • Decontaminate: Wash the spill area with soap and water.

  • Segregation: All disposable PPE (gloves, etc.) contaminated with this compound must be treated as hazardous waste.

  • Containers: Place contaminated items and any chemical residue into a clearly labeled, sealed container.

  • Regulations: Dispose of the waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[2][4] Under no circumstances should this chemical or its contaminated materials be allowed to enter drains or waterways.[2]

By internalizing the "why" behind each piece of PPE and adhering to these rigorous operational plans, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your research by preventing unforeseen chemical exposures and reactions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-ethoxyacrylate
Reactant of Route 2
Ethyl 3-ethoxyacrylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。